molecular formula C9H13N B148799 2,4,6-Trimethylaniline CAS No. 88-05-1

2,4,6-Trimethylaniline

Cat. No.: B148799
CAS No.: 88-05-1
M. Wt: 135.21 g/mol
InChI Key: KWVPRPSXBZNOHS-UHFFFAOYSA-N
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Description

2,4,6-Trimethylaniline is a sterically hindered aniline derivative of significant value in advanced chemical synthesis and coordination chemistry. Its primary research application is as a crucial building block for the synthesis of bulky N-heterocyclic carbene (NHC) ligands . These ligands, such as 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene, are integral components of second-generation Grubbs' catalysts, which are widely used in olefin metathesis reactions for carbon-carbon bond formation . The compound serves as a versatile precursor in the synthesis of dyes and pigments, contributing to the production of colorants like Acid Blue 129, which finds application in histochemistry studies . Furthermore, researchers utilize this compound to prepare other specialized ligands, including 1,2-diimines like glyoxal-bis(mesitylimine) and 1,3-diketimines, through condensation reactions with glyoxal and 1,3-diketones, respectively . It also finds use in the synthesis of organozinc amido complexes, which are studied for their potential applications in materials science . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,4,6-trimethylaniline
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InChI

InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3
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InChI Key

KWVPRPSXBZNOHS-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C(=C1)C)N)C
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Molecular Formula

C9H13N
Record name ANILINE, 2,4,6-TRIMETHYL-
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Related CAS

6334-11-8 (hydrochloride)
Record name 2,4,6-Trimethylaniline
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DSSTOX Substance ID

DTXSID5043847
Record name 2,4,6-Trimethylaniline
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Molecular Weight

135.21 g/mol
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Physical Description

Aniline, 2,4,6-trimethyl- appears as a liquid. (EPA, 1998), Liquid; [HSDB] Rose colored liquid; [MSDSonline]
Record name ANILINE, 2,4,6-TRIMETHYL-
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Boiling Point

450 to 451 °F at 760 mmHg (EPA, 1998), 232-234 °C
Record name ANILINE, 2,4,6-TRIMETHYL-
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Solubility

Insoluble in water
Record name 2,4,6-TRIMETHYLANILINE
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Density

0.9633 (EPA, 1998) - Less dense than water; will float, 0.96 kg/l
Record name ANILINE, 2,4,6-TRIMETHYL-
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Vapor Pressure

0.06 [mmHg]
Record name 2,4,6-Trimethylaniline
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Color/Form

Liquid

CAS No.

88-05-1
Record name ANILINE, 2,4,6-TRIMETHYL-
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Record name Benzenamine, 2,4,6-trimethyl-
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Melting Point

23 °F (EPA, 1998), -5 °C
Record name ANILINE, 2,4,6-TRIMETHYL-
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Foundational & Exploratory

2,4,6-Trimethylaniline chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4,6-Trimethylaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as mesidine, is an aromatic amine with significant applications in various fields of chemical synthesis.[1][2] It serves as a crucial intermediate in the production of dyes, organic pigments, and pesticides.[3][4][5] Furthermore, its unique structural features make it a valuable building block for the synthesis of bulky ligands and catalysts, such as Grubbs' catalyst, which are pivotal in modern organic chemistry.[1][3][6] This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, presenting key data in a structured format to support research and development activities.

Chemical Structure and Identification

This compound is a substituted aniline, an aromatic compound consisting of a benzene (B151609) ring substituted with an amino group (-NH₂) and three methyl groups (-CH₃) at positions 2, 4, and 6.[6]

IdentifierValue
IUPAC Name This compound[2]
CAS Number 88-05-1[3][7]
Molecular Formula C₉H₁₃N[1][3]
SMILES CC1=CC(=C(C(=C1)C)N)C[2]
InChI 1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3
Synonyms Mesidine, Aminomesitylene, Mesitylamine, 2-Aminomesitylene[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a clear yellow to brown liquid that may darken upon exposure to air and light.[3][6][7] It is insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[3][6][7]

PropertyValue
Molecular Weight 135.21 g/mol [1][3]
Melting Point -4.9 °C (23.2 °F; 268.2 K)[1] to -5 °C[3]
Boiling Point 233 °C (451 °F; 506 K)[1], 108-110 °C at 11 mm Hg[3][6]
Density 0.963 g/mL at 25 °C[1][3][6]
Refractive Index (n²⁰/D) 1.551[3][6]
pKa 4.38 (+1) at 25°C[3][7]
Water Solubility Insoluble[3][6][7][8]
Solubility in Organic Solvents Soluble in ethanol and ether[3][6][7][8]

Spectroscopic Data

Spectroscopic data are essential for the identification and characterization of this compound. Various spectroscopic datasets are publicly available, including:

  • ¹H NMR, ¹³C NMR, and ¹⁵N NMR spectra [2][9]

  • Infrared (IR) and Fourier-transform infrared (FTIR) spectra [10]

  • Raman spectra [10]

  • Mass spectrometry (MS) data [10]

These data provide detailed information about the molecular structure and bonding within the this compound molecule.

Reactivity and Applications

This compound exhibits reactivity characteristic of aromatic amines. The amino group can be readily protonated, and it can participate in various substitution reactions. The bulky methyl groups at the ortho positions sterically hinder reactions at the amino group and the aromatic ring, influencing its reactivity and making it a useful building block for sterically demanding ligands.[1]

Key reactions and applications include:

  • Precursor to Dyes and Pigments: It is a commercially important precursor for the synthesis of various dyes.[1]

  • Ligand Synthesis: It undergoes condensation with dicarbonyl compounds, such as glyoxal, to form diimine ligands.[1][6] These ligands are precursors to N-heterocyclic carbenes (NHCs), which are important in catalysis.

  • Catalyst Preparation: It is used in the preparation of catalysts, most notably the second-generation Grubbs' catalyst for olefin metathesis.[1][6]

Below is a diagram illustrating the structure of this compound and its key reactive sites.

Caption: Chemical structure and key reactive sites of this compound.

Experimental Protocol: Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves a two-step process starting from mesitylene (B46885) (1,3,5-trimethylbenzene).[1][7][11]

Step 1: Nitration of Mesitylene

This step involves the selective mononitration of mesitylene to produce 2,4,6-trimethylnitrobenzene. It is crucial to control the reaction conditions to avoid oxidation of the methyl groups and the formation of dinitro byproducts.[4][7][11]

  • Reactants: Mesitylene, nitric acid, sulfuric acid.

  • Procedure:

    • A mixture of sulfuric acid and nitric acid is prepared and cooled.

    • Mesitylene is added slowly to the mixed acid solution while maintaining a low temperature (typically below 10°C) to control the exothermic reaction.[3][11]

    • The reaction is stirred for several hours (e.g., 4 hours) at this temperature.[3][11]

    • After the reaction is complete, the mixture is allowed to stand, and the layers are separated. The organic layer containing 2,4,6-trimethylnitrobenzene is washed and purified.

Step 2: Reduction of 2,4,6-Trimethylnitrobenzene

The nitro group of 2,4,6-trimethylnitrobenzene is then reduced to an amino group to yield this compound.

  • Reactants: 2,4,6-trimethylnitrobenzene, a reducing agent (e.g., iron powder and hydrochloric acid), water.[7][11]

  • Procedure:

    • A mixture of 2,4,6-trimethylnitrobenzene, iron powder, hydrochloric acid, and water is prepared. A typical molar ratio is 1:3.74:0.9:2.22 (nitro compound:iron:HCl:water).[3][11]

    • The mixture is heated to 100-105°C and stirred for an extended period (e.g., 8 hours) to ensure complete reduction.[3][11]

    • The crude this compound is then isolated from the reaction mixture, typically by distillation.

    • Further purification is achieved by a final distillation.

The workflow for the synthesis is depicted in the following diagram:

synthesis_workflow Synthesis Workflow of this compound mesitylene Mesitylene (1,3,5-Trimethylbenzene) nitration Nitration (HNO₃, H₂SO₄, <10°C) mesitylene->nitration nitro_product 2,4,6-Trimethylnitrobenzene nitration->nitro_product reduction Reduction (Fe, HCl, H₂O, 100-105°C) nitro_product->reduction crude_product Crude this compound reduction->crude_product purification Distillation crude_product->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin, and fatal if inhaled.[12][13][14] It causes skin and serious eye irritation.[12][13] There is also evidence suggesting it may be a suspected carcinogen.[14][15]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[12][15] In case of inadequate ventilation, wear respiratory protection.[12][14]

  • Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[12]

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[14] Store locked up.[12][15]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this chemical.[12][13][15]

References

An In-depth Technical Guide to 2,4,6-Trimethylaniline (CAS 88-05-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,4,6-Trimethylaniline (CAS 88-05-1), a versatile aromatic amine with significant applications in organic synthesis, materials science, and as a precursor in the development of dyes, pigments, and catalysts.

Chemical Identity and Physical Properties

This compound, also known as mesidine or aminomesitylene, is an organic compound with the chemical formula (CH₃)₃C₆H₂NH₂.[1] It is a clear liquid that tends to turn light brown when exposed to air and light.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 88-05-1[3]
Molecular Formula C₉H₁₃N[3]
Molecular Weight 135.21 g/mol [3][4]
Appearance Colorless to yellow or orange clear liquid[5]
Melting Point -5 °C[3]
Boiling Point 108-110 °C at 11 mmHg; 233 °C at 760 mmHg[2]
Density 0.963 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.551[2]
Flash Point 96 °C (closed cup)[3][6]
Solubility Insoluble in water[4]
pKa 4.38[4]

Table 2: Spectroscopic Data Identifiers

Spectrum TypeAvailability
¹H NMR Available[7][8]
¹³C NMR Available[4]
IR Available[7]
Mass Spectrometry Available[7][8]

Synthesis and Experimental Protocols

The primary industrial synthesis of this compound involves a two-step process starting from mesitylene.[1][9]

Logical Workflow for Synthesis

G Mesitylene Mesitylene Nitration Nitration (H₂SO₄, HNO₃, <10°C) Mesitylene->Nitration Nitromesitylene 2,4,6-Trimethylnitrobenzene Nitration->Nitromesitylene Reduction Reduction (Fe/HCl or Catalytic Hydrogenation) Nitromesitylene->Reduction TMA This compound Reduction->TMA

Caption: General synthesis workflow for this compound.

Experimental Protocol: Nitration of Mesitylene and Subsequent Reduction

This protocol is based on established industrial methods for the synthesis of this compound.[2][10]

Step 1: Nitration of Mesitylene

  • Preparation of Nitrating Mixture: A mixed acid solution is prepared by carefully adding nitric acid to sulfuric acid while cooling to maintain a low temperature.

  • Reaction: Mesitylene is slowly added to the nitrating mixture at a controlled temperature, typically below 10°C, over a period of approximately 4 hours to ensure selective mononitration and prevent oxidation of the methyl groups.[2][10]

  • Work-up: After the reaction is complete, the mixture is allowed to stand, leading to the separation of layers. The waste acid layer is removed. The organic layer, containing 2,4,6-trimethylnitrobenzene, is washed and carried forward to the next step.

Step 2: Reduction of 2,4,6-Trimethylnitrobenzene

  • Method A: Iron/HCl Reduction (Béchamp Reduction)

    • Reaction Setup: A reaction vessel is charged with 2,4,6-trimethylnitrobenzene, iron powder, hydrochloric acid, and water. A typical molar ratio is 1:3.74:0.9:2.22 (nitro compound:iron:HCl:water).[10]

    • Reaction Conditions: The mixture is heated to 100-105°C and maintained for approximately 8 hours with vigorous stirring.[2][10]

    • Isolation: The crude this compound is isolated from the reaction mixture by steam distillation.[2]

    • Purification: The crude product is then purified by vacuum distillation to yield high-purity this compound.[2]

  • Method B: Catalytic Hydrogenation

    • Reaction Setup: 2,4,6-trimethylnitrobenzene is dissolved in a suitable solvent (e.g., ethanol) in a hydrogenation reactor containing a catalyst (e.g., Palladium on carbon).

    • Reaction Conditions: The reactor is pressurized with hydrogen gas, and the reaction is carried out with stirring until the theoretical amount of hydrogen is consumed.

    • Isolation and Purification: The catalyst is removed by filtration. The solvent is evaporated, and the resulting crude product is purified by vacuum distillation. This method is often preferred for its cleaner reaction profile.[9]

Applications in Research and Development

This compound is a crucial building block in several areas of chemical synthesis due to the steric hindrance provided by the three methyl groups on the aromatic ring.[11]

Synthesis of Ligands for Catalysis

A primary application of this compound is in the synthesis of bulky ligands for coordination chemistry, particularly N-heterocyclic carbenes (NHCs).[1][11] These ligands are integral to modern catalysts, such as the second-generation Grubbs' catalyst used in olefin metathesis.[1][11]

Signaling Pathway for NHC Ligand and Grubbs' Catalyst Synthesis

G TMA This compound Condensation Condensation TMA->Condensation Glyoxal (B1671930) Glyoxal Glyoxal->Condensation Diimine Glyoxal-bis(mesitylimine) Condensation->Diimine Precursor NHC Precursor Diimine->Precursor Grubbs 2nd Gen. Grubbs' Catalyst Precursor->Grubbs

Caption: Pathway from this compound to Grubbs' Catalyst.

The condensation reaction with glyoxal yields glyoxal-bis(mesitylimine), a key intermediate for popular NHC ligands like IMes.[1]

Dye and Pigment Synthesis

This compound serves as an intermediate in the manufacturing of various dyes and organic pigments.[2][9] A notable example is its use in the production of Acid Blue 129, a dye utilized in histochemistry studies.[2][12]

Pharmaceutical and Agrochemical Intermediate

While direct applications in final drug products are less common, its derivatives are explored in the synthesis of pharmaceutical intermediates and pesticides.[6][9] Its unique structure allows for the creation of complex molecules with specific biological activities.

Toxicology and Safety

This compound is a hazardous substance that requires careful handling.[13]

Table 3: Summary of Toxicological Data

EffectDescriptionReference
Acute Toxicity Moderately toxic if swallowed.[2] Toxic in contact with skin and fatal if inhaled.[5][6][2][5][6]
Irritation Causes skin and serious eye irritation.[2][2]
Sensitization May cause skin sensitization, leading to an allergic rash upon future exposure.[14][14]
Methemoglobinemia High exposure can interfere with the blood's ability to carry oxygen, causing headache, dizziness, and cyanosis.[14][14]
Carcinogenicity Classified by IARC as Group 3: Not classifiable as to its carcinogenicity to humans due to limited evidence in animal studies.[13] A close analogue, 2,4,5-trimethylaniline, has been shown to induce liver tumors in rodents.[12][13][12][13]
Genotoxicity Showed weak mutagenic activity in some short-term tests, including the Salmonella typhimurium and Drosophila melanogaster wing spot tests.[12][13][12][13]
Organ Toxicity May cause damage to the liver.[14][14]
Handling and Safety Precautions
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[13]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, chemical goggles or a face shield, and a lab coat are mandatory. For operations with a risk of significant inhalation, an approved respirator with an appropriate filter should be used.[6][13]

  • Fire Safety: The compound is combustible.[13] Keep away from heat, sparks, and open flames. Use foam or dry chemical powder for extinguishing fires.[13]

  • Disposal: Must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[13]

This technical guide provides a detailed overview of this compound, summarizing its properties, synthesis, applications, and safety considerations to support its informed use in research and development.

References

An In-depth Technical Guide to the Physical Properties of 2,4,6-Trimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylaniline, also known as mesidine, is an aromatic amine with the chemical formula (CH₃)₃C₆H₂NH₂.[1] It serves as a crucial intermediate in the synthesis of various dyes, organic pigments, and pesticides.[2][3] Furthermore, its structural motif is incorporated into bulky ligands used in coordination chemistry, such as in the preparation of N-heterocyclic carbenes found in Grubbs' catalysts for olefin metathesis.[1] A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the development of new chemical entities. This guide provides a comprehensive overview of the core physical characteristics of this compound, complete with experimental protocols and key spectral data.

Physicochemical Properties

The physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

PropertyValueReference(s)
Molecular Formula C₉H₁₃N[4]
Molecular Weight 135.21 g/mol [1]
Appearance Clear, colorless to pale yellow or brown liquid[2][3]
Melting Point -5 °C (23 °F; 268 K)[5]
Boiling Point 233 °C (451 °F; 506 K) at 760 mmHg[1]
108-110 °C at 11 mmHg[3]
Density 0.963 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.551[3]
Solubility Insoluble in water. Soluble in organic solvents such as ethanol, ether, and chloroform.[2][3][6]
pKa 4.38[3]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of this compound, being below room temperature, is technically a freezing point determination.

Principle: The temperature at which a substance transitions from a liquid to a solid state upon cooling is its freezing point, which is identical to its melting point.

Apparatus:

  • Melting point apparatus with a cooling stage or a Thiele tube setup.

  • Capillary tubes.

  • Thermometer.

  • Cooling bath (e.g., ice-salt mixture or a cryostat).

Procedure:

  • Sample Preparation: Introduce a small amount of liquid this compound into a capillary tube, sealing one end.

  • Apparatus Setup: Place the capillary tube in the melting point apparatus or attach it to a thermometer immersed in a Thiele tube filled with a suitable heat-transfer fluid.

  • Cooling: Gradually cool the apparatus using a cooling bath.

  • Observation: Carefully observe the sample. The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded as the melting point range.

  • Heating (for confirmation): After the sample has solidified, the temperature can be slowly raised to observe the transition back to a liquid, confirming the melting point. A slow heating rate (approximately 1-2 °C/min) near the expected melting point is crucial for accuracy.[7][8]

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10]

Apparatus:

  • Thiele tube or a micro boiling point apparatus.

  • Small test tube or fusion tube.

  • Capillary tube, sealed at one end.

  • Thermometer.

  • Heating mantle or Bunsen burner.

  • Liquid paraffin (B1166041) or silicone oil.

Procedure (Thiele Tube Method):

  • Sample Preparation: Place a few milliliters of this compound into a small test tube. Invert a sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.[9]

  • Apparatus Setup: Attach the test tube to a thermometer and immerse it in the Thiele tube containing liquid paraffin, ensuring the heat-transfer fluid level is above the sample level.[9]

  • Heating: Gently heat the side arm of the Thiele tube.[11]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Recording: Stop heating and allow the apparatus to cool. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point of the sample.[11] Record the atmospheric pressure.

Density Measurement

Principle: Density is the mass per unit volume of a substance. For liquids, this can be determined using a pycnometer or a digital density meter.

Apparatus:

  • Pycnometer (a glass flask with a specific volume).

  • Analytical balance.

  • Water bath for temperature control.

  • Digital density meter (optional).

Procedure (Pycnometer Method):

  • Calibration: Clean and dry the pycnometer and weigh it accurately (m₁).

  • Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The density of water at that temperature is known.

  • Measurement: Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it (m₃).

  • Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

A digital density meter, which measures the oscillation of a U-shaped tube filled with the sample, can also be used for a more rapid and precise measurement.[12]

Solubility Determination

Principle: The solubility of a substance in a particular solvent is determined by observing whether it forms a homogeneous solution at a given concentration.

Apparatus:

  • Test tubes.

  • Vortex mixer or stirring rods.

  • Graduated cylinders or pipettes.

  • Analytical balance.

Procedure:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, diethyl ether, chloroform, hexane).

  • Qualitative Assessment: To a test tube containing a small amount of solvent (e.g., 1 mL), add a few drops of this compound.

  • Mixing: Vigorously mix the contents using a vortex mixer or by stirring for a set period (e.g., 1 minute).

  • Observation: Observe if the aniline (B41778) dissolves completely to form a single phase (soluble), if it forms a separate layer (insoluble), or if it partially dissolves.

  • Quantitative Assessment (Optional): To determine the solubility more precisely, add known amounts of this compound to a fixed volume of solvent until saturation is reached (i.e., no more aniline dissolves).

Synthesis and Workflow Visualization

The industrial synthesis of this compound typically involves a two-step process starting from mesitylene.[1][2][13] This process is outlined in the diagram below.

Synthesis Mesitylene Mesitylene Nitration Nitration (H₂SO₄, HNO₃, <10 °C) Mesitylene->Nitration Nitro_Mesitylene 2,4,6-Trimethylnitrobenzene Nitration->Nitro_Mesitylene Reduction Reduction (Fe, HCl, 100-105 °C) Nitro_Mesitylene->Reduction Final_Product This compound Reduction->Final_Product

Figure 1: Synthesis of this compound from Mesitylene.

A general workflow for the experimental determination of the physical properties of a liquid organic compound like this compound is depicted below.

Physical_Properties_Workflow cluster_0 Initial Characterization cluster_1 Quantitative Measurements cluster_2 Spectroscopic Analysis Appearance Visual Inspection (Color, State) MeltingPoint Melting Point Determination Appearance->MeltingPoint BoilingPoint Boiling Point Determination MeltingPoint->BoilingPoint Density Density Measurement BoilingPoint->Density Solubility Solubility Testing Density->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Solubility->NMR FTIR FTIR Spectroscopy NMR->FTIR MS Mass Spectrometry FTIR->MS

Figure 2: Experimental Workflow for Physical Property Determination.

Spectral Data

Spectroscopic data is indispensable for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry.

  • Aromatic Protons (C-H): A singlet is observed for the two equivalent aromatic protons.

  • Amine Protons (N-H₂): A broad singlet corresponding to the two amine protons. The chemical shift of this peak can vary depending on the solvent and concentration.

  • Methyl Protons (C-CH₃): A singlet for the nine equivalent protons of the three methyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework.

  • Aromatic Carbons: Signals corresponding to the substituted and unsubstituted aromatic carbons.

  • Methyl Carbons: A single signal for the three equivalent methyl carbons.

FTIR Spectroscopy

The infrared spectrum reveals the presence of key functional groups.

  • N-H Stretch: A characteristic pair of absorption bands in the region of 3300-3500 cm⁻¹ is indicative of the primary amine (-NH₂) group.[14]

  • C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region corresponds to the C-N stretching of the aromatic amine.

  • C-H Stretch: Bands above 3000 cm⁻¹ are due to aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the methyl C-H stretching.

  • Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak corresponding to the molecular weight of this compound (m/z = 135).

  • Fragmentation: Common fragmentation patterns for alkyl anilines include the loss of a hydrogen atom and the loss of a methyl group.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is fatal if inhaled. It is also a suspected carcinogen.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents, acids, and acid chlorides.[15]

References

A Comprehensive Technical Guide to the Solubility of 2,4,6-Trimethylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 2,4,6-trimethylaniline in various organic solvents. This compound, an aromatic amine, is a crucial intermediate in the synthesis of dyes, organic pigments, and pesticides.[1][2][3] Its solubility is a critical parameter for its application in chemical synthesis and formulation development. This document summarizes its qualitative solubility, outlines experimental protocols for quantitative solubility determination, and provides a framework for understanding its behavior in different solvent systems.

Introduction to this compound

This compound, also known as mesidine, is an organic compound with the chemical formula (CH₃)₃C₆H₂NH₂.[4] It is a substituted aniline (B41778) with three methyl groups on the benzene (B151609) ring.[2] At room temperature, it typically exists as a clear to pale yellow or brown liquid.[1][3] The presence of the non-polar methyl groups significantly influences its solubility, making it generally soluble in organic solvents and insoluble in water.[3][5] Understanding its solubility profile is essential for process design, reaction optimization, and formulation in various industrial applications, including the synthesis of catalysts like Grubbs' catalyst and as a precursor for dyes.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 88-05-1
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
Appearance Clear to pale yellow/brown liquid
Density 0.963 g/mL at 25 °C
Melting Point -5 °C
Boiling Point 233 °C
Water Solubility Immiscible

(Data sourced from multiple references)[1][2][6][7]

Qualitative Solubility of this compound

Qualitative analysis indicates that this compound exhibits good solubility in a range of common organic solvents. This is attributed to the principle of "like dissolves like," where the non-polar aromatic ring and methyl groups of this compound interact favorably with the non-polar or moderately polar solvent molecules.

Table 2: Qualitative Solubility of this compound in Various Solvents

SolventClassificationSolubility
WaterPolar ProticInsoluble[1][3][5]
MethanolPolar ProticSlightly Soluble[2]
EthanolPolar ProticSoluble[1][3]
AcetonePolar AproticSoluble[5]
ChloroformNon-polarSoluble[2][5]
EtherNon-polarSoluble[1][3]
Carbon TetrachlorideNon-polarSlightly Soluble[7]

Quantitative Solubility of this compound

Table 3: Quantitative Solubility of this compound in Selected Organic Solvents (Template for Experimental Data)

SolventTemperature (°C)Solubility ( g/100 mL)Mole Fraction (x₁)
Methanol
Ethanol
Propan-2-ol
Butan-1-ol
Ethyl Acetate
Acetone
Acetonitrile

Experimental Protocols for Solubility Determination

The following section details the methodologies for the experimental determination of the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid or liquid solute in a solvent.

Workflow for Gravimetric Solubility Determination

G Gravimetric Solubility Determination Workflow A Preparation of Saturated Solution B Equilibration A->B Constant stirring/agitation at a controlled temperature C Phase Separation B->C Filtration or careful decantation D Solvent Evaporation C->D Evaporation of the solvent from a known mass of the saturated solution E Mass Determination & Calculation D->E Weighing the residual solute G Analytical Solubility Determination Workflow A Preparation of Saturated Solution & Calibration Standards B Equilibration & Sampling A->B C Dilution B->C Dilute the saturated solution sample to fall within the calibration range D Analytical Measurement (HPLC/UV-Vis) C->D E Concentration Calculation D->E Compare sample response to the calibration curve G Factors Influencing Solubility cluster_0 Solute cluster_1 Solvent cluster_2 Conditions Solubility Solubility Solute_Properties Solute Properties (this compound) Solute_Properties->Solubility Polarity_Solute Polarity Solute_Properties->Polarity_Solute IMFs_Solute Intermolecular Forces Solute_Properties->IMFs_Solute Solvent_Properties Solvent Properties Solvent_Properties->Solubility Polarity_Solvent Polarity Solvent_Properties->Polarity_Solvent IMFs_Solvent Intermolecular Forces Solvent_Properties->IMFs_Solvent System_Conditions System Conditions System_Conditions->Solubility Temperature Temperature System_Conditions->Temperature Pressure Pressure System_Conditions->Pressure

References

molecular weight and formula of 2,4,6-Trimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,4,6-trimethylaniline (also known as mesidine or aminomesitylene), a significant aromatic amine with broad applications in chemical synthesis, from dye manufacturing to the development of advanced catalytic systems. This document outlines its core physicochemical properties, a detailed synthesis protocol, and crucial toxicological data relevant to its handling and application in research and development.

Core Physicochemical and Toxicological Data

A summary of key quantitative data for this compound is presented below. This information is critical for experimental design, safety assessments, and computational modeling.

PropertyValueReference(s)
Chemical Formula C₉H₁₃N[1][2][3]
Molecular Weight 135.21 g/mol [1][2][3]
CAS Number 88-05-1[1][3]
Appearance Clear, pale yellow to orange or brown liquid[4][5]
Density 0.963 g/mL at 25 °C[1]
Boiling Point 233 °C[1]
Melting Point -4.9 °C[1]
Flash Point 96 °C (204.8 °F)[5][6]
Refractive Index 1.551 at 20 °C
Oral LD₅₀ (Rat) 743 mg/kg[6]
Oral LD₅₀ (Mouse) 590 mg/kg[6]
Inhalation LC₅₀ (Mouse) 290 mg/m³/2h[6]

Metabolic Activation and Carcinogenicity

This compound is classified as a hazardous substance with evidence of carcinogenic effects.[6] Its mechanism of toxicity is linked to its metabolic activation in the body. Like many carcinogenic aromatic amines, it undergoes N-hydroxylation to form metabolites that can bind to cellular macromolecules, including DNA, leading to genotoxicity.[6][7] Animal studies have demonstrated its ability to induce tumors, including cholangiocarcinomas and hepatomas in rats.[6] The substance can also induce methemoglobinemia, a condition where hemoglobin's ability to carry oxygen is impaired, which is an indicator of N-hydroxylated metabolite formation.[6][7]

Metabolic_Activation cluster_system Biological System cluster_outcome Toxicological Outcome TMA This compound N_Hydroxy N-hydroxy-2,4,6-trimethylaniline (N-hydroxylated metabolite) TMA->N_Hydroxy N-hydroxylation (Cytochrome P450) Conjugates Metabolite Conjugates N_Hydroxy->Conjugates Conjugation DNA_Adducts DNA Adducts N_Hydroxy->DNA_Adducts Binds to DNA Genotoxicity Genotoxicity & Mutagenicity DNA_Adducts->Genotoxicity Carcinogenicity Carcinogenicity (Tumor Formation) Genotoxicity->Carcinogenicity

Caption: Metabolic activation pathway of this compound leading to carcinogenicity.

Applications in Synthesis

This compound is a crucial building block in organic synthesis. Its sterically hindered nature makes it a valuable precursor for creating bulky ligands used in coordination chemistry and catalysis.[8] A primary application is in the synthesis of N-heterocyclic carbene (NHC) ligands, such as IMes, which are integral to modern olefin metathesis catalysts like the second-generation Grubbs' catalyst.[1][8] It is also widely used as an intermediate for dyes and organic pigments.[8][9]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from mesitylene (B46885) via a two-step process: nitration followed by reduction. This method is a common industrial process for its preparation.[9]

Step 1: Nitration of Mesitylene to 2-Nitro-1,3,5-trimethylbenzene

  • Reagent Preparation: Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid in a weight ratio of approximately 20-25 parts nitric acid to 75-80 parts sulfuric acid, under cooling.[10]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add mesitylene. Cool the vessel to below 10°C in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture to the cooled mesitylene with vigorous stirring, ensuring the reaction temperature is maintained below 10°C.[11] The reaction is typically carried out for several hours.

  • Work-up: After the reaction is complete, allow the mixture to stand and separate into layers. Remove the lower waste acid layer. The organic layer, containing 2-nitro-1,3,5-trimethylbenzene, can be purified by washing with hot water (approx. 65°C) multiple times or by vacuum distillation to remove impurities.[9]

Step 2: Reduction of 2-Nitro-1,3,5-trimethylbenzene to this compound

  • Catalytic Hydrogenation Setup: In a suitable high-pressure reactor (hydrogenator), add the purified 2-nitro-1,3,5-trimethylbenzene from Step 1 and a nickel-based catalyst.[10]

  • System Purge: Seal the reactor and purge sequentially with nitrogen gas and then hydrogen gas to create an inert atmosphere.

  • Hydrogenation: Heat the mixture to a temperature range of 90-170°C while stirring.[10] Introduce hydrogen gas, maintaining a pressure of 1-3 MPa.[10] Monitor the reaction until hydrogen uptake ceases.

  • Isolation: Once the reaction is complete, cool the reactor, release the pressure, and purge with nitrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. The resulting crude this compound is then purified by vacuum distillation to yield the final product as a pale yellow liquid.[10][11]

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Mesitylene Mesitylene Reaction1 Nitration Reaction (< 10°C) Mesitylene->Reaction1 Nitrating_Mix Nitrating Mixture (H₂SO₄ + HNO₃) Nitrating_Mix->Reaction1 Separation Phase Separation Reaction1->Separation Purification1 Washing / Distillation Separation->Purification1 Nitromesitylene 2-Nitro-1,3,5-trimethylbenzene Purification1->Nitromesitylene Reaction2 Catalytic Hydrogenation (90-170°C, 1-3 MPa) Nitromesitylene->Reaction2 Intermediate Product Catalyst Ni Catalyst + H₂ Catalyst->Reaction2 Filtration Catalyst Filtration Reaction2->Filtration Purification2 Vacuum Distillation Filtration->Purification2 TMA_Final This compound Purification2->TMA_Final

Caption: Two-step synthesis workflow for this compound from Mesitylene.

References

An In-Depth Technical Guide to the Synthesis of 2,4,6-Trimethylaniline from Mesitylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trimethylaniline, a key intermediate in the production of various dyes, agrochemicals, and pharmaceuticals. The primary synthetic route involves a two-step process: the nitration of mesitylene (B46885) (1,3,5-trimethylbenzene) to form 2,4,6-trimethylnitrobenzene, followed by the reduction of the nitro intermediate to the desired aniline. This document details the experimental protocols for these transformations, presents quantitative data in a comparative format, and includes visualizations of the reaction pathways and experimental workflows.

Synthesis Overview

The synthesis of this compound from mesitylene is a well-established process in organic chemistry. The symmetrical nature of mesitylene allows for the regioselective introduction of a nitro group at the 2-position, leading to a single mononitrated product under controlled conditions. Subsequent reduction of the nitro group yields the target aniline.

Synthesis_Overview Mesitylene Mesitylene Nitromesitylene 2,4,6-Trimethylnitrobenzene Mesitylene->Nitromesitylene Nitration (HNO₃, H₂SO₄) Aniline This compound Nitromesitylene->Aniline Reduction (e.g., Fe/HCl or H₂/Catalyst)

Step 1: Nitration of Mesitylene

The nitration of mesitylene is a critical step that requires careful control of reaction conditions to ensure selective mononitration and prevent the formation of dinitro byproducts or oxidation of the methyl groups.[1][2] The most common method employs a mixture of nitric acid and sulfuric acid.

Experimental Protocols for Nitration

Method A: Nitration with Mixed Acids

This protocol is a standard method for the nitration of activated aromatic compounds.

  • Reagents:

    • Mesitylene

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

  • Procedure:

    • A mixture of sulfuric acid and nitric acid is prepared and cooled.

    • Mesitylene is added dropwise to the cooled mixed acid under vigorous stirring, maintaining a low temperature (typically below 10°C).[1][3]

    • The reaction is stirred for a specified time (e.g., 4 hours) at low temperature.[1][3]

    • The reaction mixture is then allowed to stand for phase separation.

    • The organic layer containing 2,4,6-trimethylnitrobenzene is separated from the waste acid.

    • The organic layer is washed with water and a dilute base (e.g., sodium carbonate solution) to remove residual acid, and then dried over an anhydrous salt (e.g., sodium sulfate).

    • The crude product can be purified by distillation.

Method B: Nitration using a Continuous Process

For larger scale production, a continuous nitration process can be employed to improve safety and efficiency.

  • Reagents and Solvent:

    • Mesitylene

    • Sulfuric Acid (98%)

    • Nitric Acid (98%)

    • Dichloroethane (solvent)

  • Procedure:

    • Mesitylene, sulfuric acid, nitric acid, and dichloroethane are continuously fed into a series of reactors.[4]

    • The nitration reaction is carried out at a controlled temperature of 0-5°C.[4]

    • The reaction mixture continuously flows to a separator where the waste acid is separated and partially recycled.[4]

    • The organic phase is neutralized, washed with water, and the solvent is recovered by distillation.[4]

    • The final product, 2,4,6-trimethylnitrobenzene, is obtained by distillation.[4]

Quantitative Data for Nitration
ParameterMethod A (Mixed Acids)[1][3]Method B (Continuous)[4]
Temperature < 10°C0-5°C
Reaction Time 4 hoursContinuous
Key Reagent Ratio VariesMesitylene:H₂SO₄:HNO₃ (molar ratio)
Solvent NoneDichloroethane
Yield Not specifiedHigh conversion and yield reported
Purity HighHigh

Step 2: Reduction of 2,4,6-Trimethylnitrobenzene

The reduction of the nitro group to an amine can be achieved through various methods, with the most common being catalytic hydrogenation and chemical reduction using metals in an acidic medium.

Experimental Protocols for Reduction

Method C: Reduction with Iron and Hydrochloric Acid

This is a classic and cost-effective method for the reduction of aromatic nitro compounds.

  • Reagents:

    • 2,4,6-Trimethylnitrobenzene

    • Iron powder (Fe)

    • Hydrochloric Acid (HCl)

    • Water

  • Procedure:

    • A mixture of 2,4,6-trimethylnitrobenzene, iron powder, hydrochloric acid, and water is prepared. The molar ratio of 2,4,6-trimethylnitrobenzene to iron powder to hydrochloric acid to water is approximately 1:3.74:0.9:2.22.[1][3]

    • The reaction mixture is heated to 100-105°C and stirred for 8 hours.[1][3]

    • After the reaction is complete, the crude this compound is isolated by steam distillation from the reaction mixture.

    • The distilled product is then purified by fractional distillation under reduced pressure.

Method D: Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner reaction profile with higher yields and purity.

  • Reagents and Catalyst:

    • 2,4,6-Trimethylnitrobenzene

    • Hydrogen Gas (H₂)

    • Nickel (Ni) or Palladium (Pd) catalyst

  • Procedure:

    • 2,4,6-trimethylnitrobenzene and the catalyst (e.g., Ni catalyst) are charged into an autoclave.[5]

    • The autoclave is purged with nitrogen and then with hydrogen.[5]

    • The mixture is heated (e.g., to 90°C) and pressurized with hydrogen (e.g., 1-3 MPa).[5]

    • The reaction is stirred at an elevated temperature (e.g., 170°C) until the hydrogen uptake ceases.[5]

    • After cooling and venting the hydrogen, the catalyst is filtered off.

    • The crude product is purified by vacuum distillation to yield this compound with high purity (>99%).[5]

Reduction_Workflow

Quantitative Data for Reduction
ParameterMethod C (Fe/HCl)[1][3]Method D (Catalytic Hydrogenation)[5]
Reducing Agent Iron PowderHydrogen Gas
Catalyst None (HCl as activator)Nickel
Temperature 100-105°C170°C
Pressure Atmospheric1-3 MPa
Reaction Time 8 hours~2 hours
Yield Good96%
Purity Good after purification>99%

Characterization of this compound

The final product, this compound, is typically a clear to light yellow liquid that may darken upon exposure to air and light.[6] It is insoluble in water but soluble in common organic solvents like ethanol (B145695) and ether.[6][7]

Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular Formula C₉H₁₃N[6]
Molecular Weight 135.21 g/mol [6]
Appearance Clear to light yellow liquid[6]
Boiling Point 232 °C (at 760 mmHg)
Density 0.963 g/mL at 25°C
pKa 4.38[6]
¹H NMR Spectra available[7][8]
¹³C NMR Spectra available[7]
IR Spectroscopy Spectra available[7]
Mass Spectrometry Spectra available[7]

Conclusion

The synthesis of this compound from mesitylene is a robust and scalable process. The choice between different nitration and reduction methods will depend on the desired scale of production, available equipment, and cost considerations. For laboratory-scale synthesis, the use of mixed acids for nitration followed by iron/HCl reduction provides a reliable route. For industrial-scale production, continuous nitration and catalytic hydrogenation are often preferred due to their efficiency, safety, and the high purity of the final product. Careful control of reaction parameters in both steps is crucial for maximizing yield and minimizing the formation of impurities.

References

Spectroscopic Profile of 2,4,6-Trimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2,4,6-trimethylaniline, a vital intermediate in the synthesis of various dyes and ligands. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison and interpretation. Detailed experimental protocols for acquiring such data are also provided, along with visualizations of the analytical workflow and structural elucidation pathways.

Spectroscopic Data

The empirical formula for this compound is C₉H₁₃N, with a molecular weight of 135.21 g/mol . Its structure, characterized by a centrally substituted aniline (B41778) ring with three methyl groups, gives rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide unambiguous evidence for its symmetric structure.

¹H NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.84s2HAr-H
3.61s (br)2H-NH
2.29s3Hpara-CH
2.19s6Hortho-CH

¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
142.3C -NH₂
129.1meta-C -H
128.5para-C -CH₃
122.5ortho-C -CH₃
20.6para-C H₃
17.8ortho-C H₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic bands corresponding to the amine and aromatic functionalities.

Characteristic IR Absorption Bands (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
3450, 3365StrongN-H stretch (asymmetric and symmetric)
3010MediumAromatic C-H stretch
2918StrongAliphatic C-H stretch
1624StrongN-H bend (scissoring)
1475StrongAromatic C=C stretch
850StrongC-H out-of-plane bend (isolated H)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, providing valuable clues about its structure. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.

Electron Ionization Mass Spectrometry (EI-MS) Data

m/zRelative Intensity (%)Assignment
135100[M]⁺ (Molecular Ion)
13457[M-H]⁺
12099[M-CH₃]⁺
9115[C₇H₇]⁺ (Tropylium ion)
7710[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data for a liquid sample like this compound are outlined below.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. ¹H NMR spectra are typically recorded with 16-32 scans, while ¹³C NMR spectra may require several hundred to a few thousand scans for adequate signal-to-noise. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

For a liquid sample like this compound, the IR spectrum is typically recorded "neat," meaning without a solvent. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the structural information derived from the data.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound (Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data MS_Data m/z Values, Relative Intensities, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure Interpretation IR_Data->Structure Interpretation MS_Data->Structure Interpretation

Caption: Workflow of spectroscopic analysis.

Structural_Elucidation Structural Information from Spectroscopic Data cluster_structure This compound Structure cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Molecule C₉H₁₃N H_NMR ¹H NMR: - Aromatic Protons - Amine Protons - Methyl Protons (2 sets) Molecule->H_NMR reveals C_NMR ¹³C NMR: - 4 Aromatic Carbons - 2 Methyl Carbons Molecule->C_NMR reveals IR_Func Functional Groups: - N-H (Amine) - C-H (Aromatic & Aliphatic) - C=C (Aromatic) Molecule->IR_Func confirms MS_Frag Molecular Weight & Fragmentation: - Molecular Ion (m/z 135) - Loss of CH₃ (m/z 120) Molecule->MS_Frag confirms

Caption: Deriving structural information.

An In-depth Technical Guide to 2,4,6-Trimethylaniline: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trimethylaniline, a significant aromatic amine intermediate. The document details its historical context, key physicochemical and spectral properties, and established synthesis protocols. Furthermore, it explores its metabolic fate and its crucial role in modern synthetic chemistry, particularly in the development of catalysts for pharmaceutical manufacturing. This guide is intended to be a valuable resource for professionals engaged in chemical research and drug development.

Discovery and History

The precise first synthesis of this compound, also known as mesidine, is not definitively attributed to a single individual but is rooted in the mid-19th century advancements in coal tar chemistry and the chemistry of aromatic compounds. Its synthesis is intrinsically linked to the availability of its precursor, mesitylene (B46885) (1,3,5-trimethylbenzene), which was identified in the 1830s. The foundational work on anilines by August Wilhelm von Hofmann in the 1840s and 1850s established the structural relationships and reactivity of aromatic amines, paving the way for the synthesis of substituted anilines like this compound. The most established and historically significant method for its preparation involves the selective nitration of mesitylene followed by the reduction of the resulting nitro compound, a synthetic sequence that became a standard procedure in organic chemistry.[1]

Physicochemical and Spectroscopic Properties

This compound is a clear to pale yellow or brown liquid that may darken upon exposure to air and light.[2][3] It is characterized by its amine odor and is insoluble in water but soluble in common organic solvents like ethanol (B145695) and ether.[2][4]

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValueReference(s)
Identifiers
CAS Number88-05-1[5]
PubChem CID6913[6]
EC Number201-794-3[5]
Molecular Properties
Molecular FormulaC₉H₁₃N[6]
Molecular Weight135.21 g/mol [6]
Physical Properties
AppearanceClear yellow to brown liquid[3]
Melting Point-5 °C[7]
Boiling Point233 °C[7]
Density0.963 g/mL at 25 °C[8]
Refractive Index (n²⁰/D)1.551[8]
pKa4.38[2]
Spectroscopic Data
¹H NMR (CDCl₃)δ ~6.8 (s, 2H, Ar-H), ~3.6 (s, 2H, NH₂), ~2.25 (s, 6H, Ar-CH₃), ~2.2 (s, 3H, Ar-CH₃) ppm[9][10][11]
¹³C NMR (CDCl₃)δ ~143.1, ~129.2, ~127.5, ~122.0, ~20.8, ~18.2 ppm[9]
IR (Vapor Phase)Major peaks at ~3460, ~3370 (N-H stretch), ~2920 (C-H stretch), ~1620 (N-H bend), ~1500 (C=C stretch), ~850 (C-H bend) cm⁻¹[9]
Mass Spectrum (EI)m/z 135 (M⁺), 120, 105, 91, 77[9]

Synthesis of this compound

The industrial and laboratory synthesis of this compound is predominantly a two-step process starting from mesitylene.[10] This process involves the selective mononitration of mesitylene to form 2,4,6-trimethylnitrobenzene, followed by the reduction of the nitro group to an amine.

Synthesis_Workflow Mesitylene Mesitylene Nitration Nitration Mesitylene->Nitration Nitromesitylene 2,4,6-Trimethylnitrobenzene Nitration->Nitromesitylene HNO₃, H₂SO₄ Reduction Reduction Nitromesitylene->Reduction FinalProduct This compound Reduction->FinalProduct Fe/HCl or H₂/Catalyst

Caption: General synthetic workflow for this compound.

Experimental Protocols

This protocol is adapted from a procedure published in Organic Syntheses, a reliable source for well-tested synthetic methods.[1]

Materials:

  • Mesitylene (40 g, 0.333 mol)

  • Acetic anhydride (B1165640) (60 g)

  • Fuming nitric acid (sp. gr. 1.51, 31.5 g, 0.5 mol)

  • Glacial acetic acid (20 g)

  • 500-cc three-necked, round-bottomed flask

  • Mechanical stirrer, dropping funnel, thermometer

Procedure:

  • In the 500-cc flask, combine mesitylene (40 g) and acetic anhydride (60 g).

  • Cool the mixture to below 10°C in an ice-water bath.

  • Prepare the nitrating mixture by carefully adding fuming nitric acid (31.5 g) to a solution of glacial acetic acid (20 g) and acetic anhydride (20 g), keeping the temperature below 20°C.

  • With vigorous stirring, add the nitrating mixture dropwise to the mesitylene solution over 40 minutes, maintaining the reaction temperature between 15°C and 20°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for two hours.

  • Warm the flask to 50°C on a water bath for ten minutes.

  • Pour the cooled reaction mixture into 800 cc of ice water and stir well.

  • The product, 2,4,6-trimethylnitrobenzene, can be isolated by extraction with ether, followed by washing with a sodium hydroxide (B78521) solution and removal of the solvent. Further purification can be achieved by steam distillation and recrystallization from methanol.

A common and effective method for the reduction of aromatic nitro compounds is catalytic hydrogenation. The following protocol is based on conditions described for industrial synthesis.[12]

Materials:

  • 2,4,6-Trimethylnitrobenzene

  • Methanol (or other suitable solvent)

  • Nickel catalyst (e.g., Raney Nickel) or Palladium on Carbon (Pd/C)

  • Autoclave or other suitable hydrogenation apparatus

  • Hydrogen gas source

Procedure:

  • Charge the autoclave with 2,4,6-trimethylnitrobenzene and the solvent (e.g., methanol).

  • Add the hydrogenation catalyst (e.g., Ni catalyst, ~5-10% by weight of the nitro compound).

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen), followed by several purges with hydrogen gas.

  • Heat the mixture to the reaction temperature (e.g., 90-170°C) with stirring.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-3 MPa).

  • Maintain the reaction under these conditions until hydrogen uptake ceases, indicating the completion of the reaction (typically several hours).

  • After cooling and venting the reactor, the catalyst is removed by filtration.

  • The crude this compound is obtained by removing the solvent under reduced pressure and can be purified by vacuum distillation.[2][13]

Metabolic Pathway of this compound

In mammals, this compound is known to undergo metabolic activation, a critical consideration in toxicology and drug development. The primary metabolic pathway involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver.[14]

The initial and most significant step is N-hydroxylation, which converts the aniline (B41778) to a reactive N-hydroxy metabolite. This is considered an important activation step for many carcinogenic aromatic amines.[14] Subsequent oxidation of the methyl groups and the aromatic ring can occur, leading to the formation of various metabolites, including aminobenzoic acids, quinones, and hydroquinones.[14] These metabolites can then be conjugated (e.g., with glucuronic acid or sulfate) to facilitate their excretion.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism TMA This compound N_Hydroxy N-Hydroxy-2,4,6-trimethylaniline TMA->N_Hydroxy CYP450 (N-hydroxylation) Benzoic_Acids Dimethyl aminobenzoic acids TMA->Benzoic_Acids CYP450 (Methyl Oxidation) Quinone 2,6-Dimethylquinone N_Hydroxy->Quinone Further Oxidation Conjugates Conjugated Metabolites (Glucuronides, Sulfates) N_Hydroxy->Conjugates Hydroquinone 2,6-Dimethylhydroquinone (B1220660) Quinone->Hydroquinone Reduction Hydroquinone->Conjugates Benzoic_Acids->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Proposed metabolic pathway of this compound.

Role in Drug Development and Advanced Synthesis

This compound is a cornerstone building block in modern organic synthesis, with its most prominent role in drug development being its use as a precursor to N-heterocyclic carbene (NHC) ligands.[15] The steric bulk provided by the three methyl groups is crucial for the stability and reactivity of these ligands.

The condensation of two equivalents of this compound with glyoxal (B1671930) yields a diimine, which is the direct precursor to the widely used IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) ligand.[1]

Ligand_Synthesis TMA This compound (2 equiv.) Condensation Condensation TMA->Condensation Glyoxal Glyoxal Glyoxal->Condensation Diimine Glyoxal-bis(mesitylimine) Condensation->Diimine Cyclization Cyclization & Deprotonation Diimine->Cyclization IMes IMes Ligand Cyclization->IMes Grubbs Grubbs' Catalysts (2nd & 3rd Gen) IMes->Grubbs Coordination to Ruthenium

Caption: Synthesis of the IMes ligand from this compound.

The IMes ligand is integral to several generations of Grubbs' catalysts, which are powerful tools for olefin metathesis.[1] Olefin metathesis has revolutionized the synthesis of complex molecules, particularly macrocycles and other constrained ring systems that are common motifs in modern pharmaceuticals.[16][17] The high activity and functional group tolerance of these catalysts enable the efficient construction of molecular architectures that were previously difficult to access, thereby accelerating the drug discovery and development process.[16] While specific drug synthesis pathways are often proprietary, the application of Grubbs' catalysts bearing IMes ligands is widespread in the synthesis of drug candidates for various therapeutic areas, including oncology, infectious diseases, and inflammation.[17]

Conclusion

This compound, a compound with a rich history intertwined with the development of organic chemistry, remains a molecule of high strategic importance. Its well-defined synthesis and versatile reactivity make it an indispensable intermediate. For researchers and professionals in drug development, its primary value lies in its role as a precursor to advanced NHC ligands, which are enabling technologies for the synthesis of next-generation pharmaceuticals. A thorough understanding of its properties, synthesis, and metabolic profile is therefore essential for its safe and effective application in research and industry.

References

An In-depth Technical Guide to 2,4,6-Trimethylaniline and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,4,6-trimethylaniline, a significant aromatic amine in various fields of research and development. The document, tailored for researchers, scientists, and drug development professionals, delves into the compound's synonyms, chemical properties, synthesis, and key applications, with a focus on quantitative data and detailed experimental methodologies.

Nomenclature and Identification

This compound is an organic compound with the chemical formula (CH₃)₃C₆H₂NH₂.[1] It is a sterically hindered aromatic amine that serves as a versatile intermediate in organic synthesis.[2][3] The compound is systematically named this compound, but it is also widely known by several other names.

Synonyms:

  • Mesidine[1]

  • Mesitylamine[1]

  • Aminomesitylene[1]

  • 2-Amino-1,3,5-trimethylbenzene[4]

  • 2,4,6-Trimethylbenzenamine[1]

  • 1-Amino-2,4,6-trimethylbenzene

The Chemical Abstracts Service (CAS) registry number for this compound is 88-05-1 .

Physicochemical Properties

This compound is a colorless to pale yellow liquid that may darken upon exposure to air and light.[3] A summary of its key physicochemical properties is presented in the tables below.

Table 1: General Properties of this compound
PropertyValue
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
Appearance Colorless to pale yellow liquid
Odor Characteristic amine odor
CAS Number 88-05-1
Table 2: Physical Properties of this compound
PropertyValueReference
Melting Point -5 °C[5]
Boiling Point 232 °C
Density 0.963 g/mL at 25 °C[6]
Refractive Index 1.551 at 20 °C[6]
pKa 4.38[3][5]
Solubility Insoluble in water; soluble in ethanol (B145695), ether, and other organic solvents.[3][5]
Table 3: Spectroscopic Data of this compound
SpectroscopyData
¹H NMR Spectral data available.
¹³C NMR Spectral data available.
IR Spectroscopy Spectral data available.
Mass Spectrometry Spectral data available.

Synthesis and Experimental Protocols

The primary industrial synthesis of this compound involves a two-step process starting from mesitylene (B46885) (1,3,5-trimethylbenzene).[2][3]

Synthesis of this compound from Mesitylene

The synthesis workflow involves the nitration of mesitylene followed by the reduction of the resulting nitromesitylene.

Synthesis_Workflow Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Nitromesitylene 2-Nitro-1,3,5-trimethylbenzene Mesitylene->Nitromesitylene Nitration (HNO₃, H₂SO₄) TMA This compound Nitromesitylene->TMA Reduction (e.g., Fe/HCl)

Synthesis of this compound from Mesitylene.

Experimental Protocol: Nitration of Mesitylene

  • Reagents: Mesitylene, Nitric Acid (concentrated), Sulfuric Acid (concentrated).

  • Procedure:

    • Cool a mixture of concentrated sulfuric acid and nitric acid to 0-5 °C in an ice bath.

    • Slowly add mesitylene to the cooled acid mixture with constant stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring for a specified time (e.g., 1-2 hours) at or below 10 °C.

    • Carefully pour the reaction mixture over crushed ice and water.

    • The oily layer of 2-nitro-1,3,5-trimethylbenzene will separate.

    • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then again with water until neutral.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • The crude nitromesitylene can be purified by vacuum distillation.

Experimental Protocol: Reduction of 2-Nitro-1,3,5-trimethylbenzene

  • Reagents: 2-Nitro-1,3,5-trimethylbenzene, Iron powder (or other reducing agents like Tin or SnCl₂), Hydrochloric Acid (concentrated), Ethanol (or another suitable solvent).

  • Procedure:

    • In a round-bottom flask, create a slurry of iron powder in a mixture of ethanol and water.

    • Add a small amount of concentrated hydrochloric acid to activate the iron.

    • Heat the mixture to reflux.

    • Slowly add a solution of 2-nitro-1,3,5-trimethylbenzene in ethanol to the refluxing mixture.

    • After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and make it basic by adding a concentrated solution of sodium hydroxide.

    • Extract the product, this compound, with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic extracts with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent by rotary evaporation.

    • The crude this compound can be purified by vacuum distillation.

Key Reactions and Applications

This compound is a crucial building block in the synthesis of various organic molecules, particularly in the fields of dyes, ligands for catalysis, and materials science.

Synthesis of N-Heterocyclic Carbene (NHC) Ligand Precursors

A prominent application of this compound is in the synthesis of precursors for N-heterocyclic carbene (NHC) ligands, which are widely used in modern organometallic catalysis, including in Grubbs' catalysts for olefin metathesis.[1] The first step is the condensation reaction with glyoxal (B1671930) to form a diimine.

NHC_Precursor_Synthesis TMA This compound (2 equivalents) Product Glyoxal-bis(mesitylimine) (Diimine) TMA->Product Glyoxal Glyoxal Glyoxal->Product

Condensation of this compound with Glyoxal.

Experimental Protocol: Synthesis of Glyoxal-bis(mesitylimine)

  • Reagents: this compound, Glyoxal (40% aqueous solution), Methanol (B129727), Formic acid (catalytic amount).

  • Procedure:

    • Dissolve this compound (2 equivalents) in methanol in a round-bottom flask.

    • To this solution, add a 40% aqueous solution of glyoxal (1 equivalent) and a few drops of formic acid.

    • Stir the reaction mixture at room temperature for several hours (e.g., 3-24 hours).

    • A yellow precipitate of glyoxal-bis(mesitylimine) will form.

    • Collect the precipitate by filtration.

    • Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.

    • Dry the product under vacuum.

Applications in Drug Development and Histochemistry

While not typically a direct therapeutic agent, this compound is a vital precursor for ligands used in catalysts that are essential for the efficient synthesis of complex pharmaceutical molecules.[7] Its derivatives are also used in the production of dyes, such as Acid Blue 129, which finds application in histochemistry studies.[4][5]

Metabolic Pathway and Toxicological Profile

In biological systems, this compound can be metabolized, leading to the formation of N-hydroxylated metabolites.[4] These metabolites are considered to be involved in the activation of various carcinogenic aromatic amines.[4]

Metabolism_Pathway TMA This compound Metabolites N-Hydroxylated Metabolites (e.g., 3,5-dimethyl-2-aminobenzoic acid, 2,6-dimethyl quinone) TMA->Metabolites Metabolism (e.g., N-hydroxylation) Conjugates Conjugates Metabolites->Conjugates Conjugation Carcinogenesis Potential Carcinogenesis Metabolites->Carcinogenesis

Metabolic activation of this compound.

Due to its potential health risks, including skin and respiratory irritation, and its suspected carcinogenicity, this compound should be handled with appropriate safety precautions in a laboratory or industrial setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area or a fume hood.

References

Toxicological Profile of 2,4,6-Trimethylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2,4,6-Trimethylaniline (TMA), also known as mesidine. The information is compiled from a variety of scientific sources to support research, safety assessment, and drug development activities.

Chemical and Physical Properties

PropertyValue
CAS Number 88-05-1
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
Appearance Colorless to pale yellow liquid
Melting Point -4.9 °C
Boiling Point 233 °C
Density 0.963 g/mL at 25 °C
Solubility Limited solubility in water; soluble in organic solvents like ethanol, acetone, and chloroform.[1]

Toxicokinetics and Metabolism

The primary route of metabolic activation for this compound, similar to other aromatic amines, involves N-hydroxylation mediated by cytochrome P450 (CYP) enzymes in the liver.[2][3][4] This process is a critical step in the toxification of the compound, leading to the formation of reactive metabolites.

The N-hydroxylated metabolites can be further conjugated.[5] These reactive intermediates are implicated in the compound's carcinogenic and genotoxic effects.[5] One of the key toxicological outcomes of TMA exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, impairing its oxygen-carrying capacity.[6][7] The formation of N-hydroxylated metabolites is a known indicator of this effect.[5]

Acute Toxicity

This compound exhibits moderate to high acute toxicity via oral, dermal, and inhalation routes of exposure.[5][8][9] It is classified as toxic if swallowed, in contact with skin, or if inhaled.

Table 1: Acute Toxicity of this compound

RouteSpeciesValueReference
Oral (LD50)Rat743 mg/kg
Oral (LD50)Mouse590 mg/kg
Inhalation (LC50)Mouse290 mg/m³ (2h)
Dermal-Toxic
Subcutaneous (LD)Rabbit0.22 mg/kg

Genotoxicity

Studies have shown that this compound is genotoxic. It has tested positive in various short-term genotoxicity assays, indicating its potential to cause DNA damage.

Table 2: Genotoxicity of this compound

AssayTest SystemResultReference
Salmonella/microsome assay (Ames test)S. typhimurium TA100 with 20% S9 mixWeakly mutagenic[10][11]
Wing spot testDrosophila melanogasterMutagenic[10][11]
6-Thioguanine resistance testCultured fibroblastsMutagenic[10]
DNA repair testPrimary cultured rat hepatocytesPositive[12]
Alkaline Comet assayB6C3F1 mice (in vivo)Positive (DNA damage in bone marrow cells)[8]
Experimental Protocols

Salmonella/microsome Assay (Ames Test) based on Kugler-Steigmeier et al. (1989)

  • Test Strains: Salmonella typhimurium strains TA98 and TA100 were used.

  • Metabolic Activation: An S9 fraction from the liver of Aroclor 1254-induced Sprague-Dawley rats was used at a concentration of 10-40% in the S9 mix.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) was used as the solvent for the test compound (50 µl/plate).

  • Procedure: The plate incorporation method as described by Ames et al. (1975) was followed without a pre-incubation step.[11]

Note: The full, detailed experimental protocols for all cited studies were not available in the publicly accessible literature. The information provided is a summary of the methodologies as described in the available sources.

Carcinogenicity

Long-term animal studies have demonstrated the carcinogenic potential of this compound.

Table 3: Carcinogenicity of this compound in Animal Studies

SpeciesSexRouteDurationFindingsReference
CD-1 MiceMaleDietary18 monthsIncreased incidence of hepatomas and vascular tumors.[13]
CD-1 MiceFemaleDietary18 monthsIncreased incidence of hepatomas.[13]
CD RatsMaleDietary18 monthsSignificantly increased incidences of liver neoplasms (hepatocellular carcinomas and cholangiocarcinomas), lung adenomas and adenocarcinomas, and stomach tumors.[13]
Sprague-Dawley RatsMaleDietary2 yearsDevelopment of cholangiocarcinomas.[13]

The International Agency for Research on Cancer (IARC) has classified this compound as Group 3: Not classifiable as to its carcinogenicity to humans, noting limitations in the available data.

Reproductive and Developmental Toxicity

There is a lack of specific studies on the reproductive and developmental toxicity of this compound. One source indicates that it has not been tested for its ability to affect reproduction.[14] A study on the related compound N-methylaniline showed maternal toxicity and embryotoxic effects in rats at certain dose levels.[15][16]

Signaling Pathways and Experimental Workflows

Metabolic Activation Pathway

The following diagram illustrates the proposed metabolic activation pathway of this compound, leading to the formation of reactive metabolites that can induce toxicity and carcinogenicity.

Metabolic_Activation TMA This compound N_hydroxy N-hydroxy-2,4,6-trimethylaniline (Reactive Metabolite) TMA->N_hydroxy CYP450 (N-hydroxylation) Nitrenium Nitrenium Ion N_hydroxy->Nitrenium Further Activation Methemoglobin Methemoglobinemia N_hydroxy->Methemoglobin DNA_adducts DNA Adducts Nitrenium->DNA_adducts Toxicity Carcinogenicity & Genotoxicity DNA_adducts->Toxicity

Metabolic activation of this compound.
Experimental Workflow: In Vitro Genotoxicity Assay

The following diagram outlines a general workflow for an in vitro genotoxicity assay, such as the Ames test, used to evaluate the mutagenic potential of this compound.

Genotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Test_Compound Prepare this compound solutions in DMSO Plate Combine test compound, S9 mix, and bacteria on agar (B569324) plates Test_Compound->Plate S9_Mix Prepare S9 mix for metabolic activation S9_Mix->Plate Bacteria Culture Salmonella typhimurium strains Bacteria->Plate Incubate Incubate plates at 37°C Plate->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze data for mutagenic potential Count->Analyze

Workflow for an in vitro genotoxicity assay.

Conclusion

This compound is a chemical with a significant toxicological profile. It demonstrates acute toxicity, is genotoxic, and has been shown to be carcinogenic in animal models. The primary mechanism of its toxicity is believed to be through metabolic activation to reactive N-hydroxylated metabolites, which can lead to DNA damage and methemoglobinemia. A notable gap in the current knowledge is the lack of specific data on its reproductive and developmental toxicity. Professionals handling this compound should exercise caution and adhere to appropriate safety protocols. Further research is warranted to fully elucidate its toxicological properties and to assess the risk to human health.

References

The Environmental Fate and Degradation of 2,4,6-Trimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylaniline, an aromatic amine, is a significant intermediate in the synthesis of various industrial chemicals, including dyes and pesticides.[1][2] Its release into the environment, either directly or as a degradation product of larger molecules, necessitates a thorough understanding of its environmental fate and degradation pathways. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental persistence, transformation, and degradation of this compound, intended to inform risk assessment and guide further research.

Physical-Chemical Properties

The environmental distribution and behavior of this compound are governed by its physical-chemical properties. It is a liquid at room temperature, has low water solubility, and a basic pKa, indicating that it will be partially protonated in most environmental compartments.[1][3] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₃N[2]
Molecular Weight135.21 g/mol [2]
AppearanceColorless to pale yellow liquid[1]
Melting Point-5 °C[3]
Boiling Point232 °C[3]
Water SolubilityImmiscible[3]
pKa4.38[3]
Vapor Pressure0.05 mmHg at 25 °C[3]
Henry's Law Constant2.7 x 10⁻⁶ atm-m³/mol (estimated)[3]
Log Kow (Octanol-Water Partition Coefficient)2.79 (estimated)[3]

Environmental Fate

The environmental fate of this compound is influenced by a combination of transport and degradation processes.

Volatilization

With an estimated Henry's Law constant of 2.7 x 10⁻⁶ atm-m³/mol, this compound is expected to volatilize from water surfaces.[3] The rate of volatilization will be dependent on environmental conditions such as water body depth, flow rate, and wind speed.

Adsorption

The behavior of this compound in soil and sediment is complex. While its estimated Koc value suggests moderate mobility, aromatic amines are known to bind to soil organic matter and clay particles.[3] Furthermore, its pKa of 4.38 indicates that in acidic to neutral soils and waters, a fraction of the compound will exist in its protonated form, which is expected to adsorb more strongly to negatively charged soil and sediment particles.[3]

Abiotic Degradation

Hydrolysis: this compound is not expected to undergo significant hydrolysis in the environment due to the absence of hydrolyzable functional groups.[3]

Photodegradation: In the atmosphere, vapor-phase this compound is expected to be degraded by reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 6.7 hours, suggesting that atmospheric photolysis is a significant degradation pathway.[4] Direct photolysis in water is not expected to be a major degradation process as anilines do not typically absorb sunlight at wavelengths above 290 nm.[3] However, indirect photolysis, mediated by sensitizers present in natural waters, may contribute to its degradation.

Biotic Degradation

The biodegradation of this compound is a critical process determining its ultimate fate in the environment. Studies on the biodegradation of this specific compound are limited; therefore, information from related aniline (B41778) compounds is also considered to provide a broader understanding.

Aerobic Biodegradation

Available data suggests that this compound is not readily biodegradable. Standard ready biodegradability tests (e.g., OECD 301) provide a framework for assessing the potential for aerobic biodegradation.[5][6][7][8][9]

Experimental Protocol: OECD 301B - CO₂ Evolution Test [5][6][7][8][9]

This test evaluates the extent to which a chemical substance is converted to CO₂ by a mixed population of microorganisms in an aerobic aqueous medium.

  • Test System: A defined mineral medium is inoculated with microorganisms from a source such as activated sludge. The test substance is added as the sole source of organic carbon.

  • Procedure: The test is conducted in the dark or diffuse light under aerobic conditions at a controlled temperature (typically 20-25°C) for 28 days. The amount of CO₂ evolved is measured and compared to the theoretical maximum (ThCO₂).

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.

The general aerobic degradation pathway for aniline is initiated by dioxygenase enzymes, leading to the formation of catechol, which is then further metabolized via ring cleavage.[10] For alkyl-substituted anilines, initial attack can also occur on the alkyl group.

Anaerobic Biodegradation

Information on the anaerobic biodegradation of this compound is scarce. For aniline, anaerobic degradation has been shown to proceed via carboxylation to 4-aminobenzoate, followed by reductive deamination to benzoate, which then enters central anaerobic metabolic pathways.[4] Whether a similar pathway exists for this compound is yet to be determined.

Degradation Pathways and Products

The degradation of this compound can lead to the formation of various transformation products. While specific environmental degradation products have not been extensively reported, mammalian metabolism studies provide insights into potential intermediates. In rats, this compound is metabolized to N-hydroxylated metabolites, including 3,5-dimethyl-2-aminobenzoic acid, 3,5-dimethyl-4-aminobenzoic acid, and 2,6-dimethylquinone, along with their conjugates.[11][12] These metabolites are indicators of oxidative transformation of the parent compound.

Based on the degradation pathways of aniline and the mammalian metabolism of this compound, a putative aerobic degradation pathway is proposed below.

Aerobic_Degradation_Pathway TMA This compound Hydroxylation1 Hydroxylation (Monooxygenase/Dioxygenase) TMA->Hydroxylation1 Hydroxylated_Intermediate Hydroxylated Intermediates Hydroxylation1->Hydroxylated_Intermediate Oxidation Oxidation Hydroxylated_Intermediate->Oxidation Ring_Cleavage Ring Cleavage (Dioxygenase) Hydroxylated_Intermediate->Ring_Cleavage Quinone_Imine Quinone-imine derivatives Oxidation->Quinone_Imine Aliphatic_Intermediates Aliphatic Intermediates Ring_Cleavage->Aliphatic_Intermediates Mineralization Mineralization Aliphatic_Intermediates->Mineralization CO2_H2O CO₂ + H₂O + Biomass Mineralization->CO2_H2O

Caption: Putative aerobic degradation pathway of this compound.

Analytical Methodologies

The detection and quantification of this compound and its potential degradation products in environmental matrices require sensitive and specific analytical methods.

Experimental Protocol: Analysis by GC-MS

  • Sample Preparation (Water):

    • Adjust the pH of the water sample to basic conditions (e.g., pH 11) to ensure the analyte is in its free base form.

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).

    • Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.

  • Sample Preparation (Soil/Sediment):

    • Perform solvent extraction using an appropriate solvent or solvent mixture (e.g., acetone/hexane).

    • The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • GC-MS Analysis:

    • Inject the concentrated extract into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms).

    • The GC separates the components of the mixture based on their volatility and interaction with the column stationary phase.

    • The separated components are then introduced into a mass spectrometer (MS) for detection and identification based on their mass-to-charge ratio and fragmentation patterns.

The following diagram illustrates a general workflow for the analysis of this compound in environmental samples.

Analytical_Workflow Sample Environmental Sample (Water or Soil) Extraction Extraction Sample->Extraction Cleanup Clean-up (optional) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis GC-MS or LC-MS/MS Analysis Concentration->Analysis Data Data Acquisition and Processing Analysis->Data Identification Identification and Quantification Data->Identification

Caption: General analytical workflow for this compound.

Conclusion and Future Perspectives

The available data suggests that this compound has the potential to be persistent in certain environmental compartments, with volatilization and atmospheric photolysis being significant removal mechanisms from water and air, respectively. Its biodegradation appears to be slow, and more research is needed to fully elucidate its degradation pathways and identify the resulting transformation products in various environmental matrices.

Future research should focus on:

  • Conducting standardized ready and inherent biodegradability tests to definitively assess its susceptibility to microbial degradation.

  • Performing detailed laboratory and field studies to determine its degradation rates and half-lives in soil and water under both aerobic and anaerobic conditions.

  • Identifying and quantifying the environmental transformation products of this compound to assess their potential toxicity and persistence.

  • Developing and validating robust analytical methods for the routine monitoring of this compound and its degradation products in the environment.

A more complete understanding of the environmental fate of this compound will enable more accurate environmental risk assessments and the development of effective remediation strategies where necessary.

References

Potential Biological Activities of 2,4,6-Trimethylaniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,4,6-trimethylaniline, a substituted aniline (B41778) with a unique steric and electronic profile, have garnered interest in medicinal chemistry for their potential as scaffolds for a variety of biologically active compounds. The strategic placement of three methyl groups on the aniline ring influences the lipophilicity, metabolic stability, and conformational preferences of its derivatives, making them attractive candidates for drug design and development. This technical guide provides an in-depth overview of the reported biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, antifungal, and anti-inflammatory properties. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development in this area.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various derivatives of this compound and related structures. The data is organized by biological activity for ease of comparison.

Table 1: Anticancer Activity of 2,4,6-Trinitroaniline Derivatives

CompoundCell LineIC50 (µM)Reference
N-phenyl-2,4,6-trinitroanilineHep3BSimilar to Cisplatin[1][2]
N-(2,4,6-trinitrophenyl)naphthalen-1-amineHep3BSimilar to Cisplatin[1][2]
N-(2,4,6-trinitrophenyl)naphthalen-2-amineHep3BSimilar to Cisplatin[1][2]
N-(3-nitrophenyl)-2,4,6-trinitroanilineHep3BSimilar to Cisplatin[1][2]
N-(3,5-difluorophenyl)-2,4,6-trinitroanilineHep3BBetter than Cisplatin[1][2]

Table 2: Antimicrobial Activity of 2,4,6-Trisubstituted s-Triazine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 13Various bacteria and fungi6.25 - 25[3][4]
Compound 15Various bacteria and fungi6.25 - 25[3][4]
Compound 3fGram-positive & Gram-negative bacteria, Fungi6.25 - 12.5[5]
Compound 3gGram-positive & Gram-negative bacteria, Fungi6.25 - 12.5[5]
Compound 3hGram-positive & Gram-negative bacteria, Fungi6.25 - 12.5[5]
Compound 3iGram-positive & Gram-negative bacteria, Fungi6.25 - 12.5[5]
Compound 3mGram-positive & Gram-negative bacteria, Fungi6.25 - 12.5[5]
Compound 3oGram-positive & Gram-negative bacteria, Fungi6.25 - 12.5[5]
Compound 3pGram-positive & Gram-negative bacteria, Fungi6.25 - 12.5[5]

Table 3: Antifungal Activity of Substituted Pyrimidine Derivatives

CompoundFungal StrainGrowth InhibitionReference
Phenylhydrazones of 5-acylpyrimidinetrioneClinically significant fungal pathogensPotent inhibition at ≤10µM[6]

Table 4: Anti-inflammatory Activity of Chalcone Derivatives

CompoundAssayIC50 (µM)Reference
2',5'-dialkoxychalcone (Compound 11)Nitric Oxide (NO) formation in N9 microglial cells0.7 ± 0.06[7][8]
2'-hydroxychalcone (Compound 1)β-glucuronidase release from rat neutrophils1.6 ± 0.2[7]
2'-hydroxychalcone (Compound 1)Lysozyme release from rat neutrophils1.4 ± 0.2[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the test compounds. Replace the culture medium with medium containing the test compounds at various concentrations.

    • Incubation: Incubate the plates for 72 hours at 37°C.

    • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[9]

    • Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]

    • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[9]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis plate_cells Plate Cells in 96-well Plate add_compounds Add Compounds to Cells plate_cells->add_compounds After 24h incubation prepare_compounds Prepare Compound Dilutions prepare_compounds->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 1.5h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize incubate_mtt->add_dmso read_absorbance Read Absorbance (492 nm) add_dmso->read_absorbance After 15 min shaking calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability

MTT Assay Experimental Workflow
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth.

  • Protocol:

    • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

    • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

    • Incubation: Cover the plates and incubate under appropriate conditions for the specific microorganism.

    • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_dilutions Prepare Serial Dilutions of Compound inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum Prepare Standardized Inoculum prepare_inoculum->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate read_results Visually Inspect for Growth incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic

Broth Microdilution Experimental Workflow
Griess Assay for Nitric Oxide (NO) Inhibition

The Griess assay is a colorimetric method for the quantification of nitrite (B80452), a stable and quantifiable metabolite of nitric oxide.

  • Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

  • Protocol:

    • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and stimulate with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of the test compounds.

    • Sample Collection: After incubation, collect the cell culture supernatant.

    • Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.

    • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

    • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

    • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Griess_Assay_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Macrophages treat_cells Treat with LPS and Compounds seed_cells->treat_cells collect_supernatant Collect Supernatant treat_cells->collect_supernatant add_griess_reagent Add Griess Reagent collect_supernatant->add_griess_reagent incubate_reaction Incubate for 10-15 min add_griess_reagent->incubate_reaction read_absorbance Read Absorbance (540 nm) incubate_reaction->read_absorbance calculate_nitrite Calculate Nitrite Concentration read_absorbance->calculate_nitrite

Griess Assay Experimental Workflow

Signaling Pathways

The biological activities of many compounds are mediated through their interaction with specific cellular signaling pathways. For anti-inflammatory and anticancer agents, the NF-κB and MAPK pathways are common targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory and immune responses. Its inhibition is a key strategy for the development of anti-inflammatory drugs.

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Response LPS LPS IKK IKK Complex LPS->IKK Activates TNFa TNF-α TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription DNA->Transcription Inflammation Inflammatory Response (e.g., NO, Cytokines) Transcription->Inflammation

Simplified NF-κB Signaling Pathway
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is often associated with cancer.

MAPK_Signaling cluster_nucleus Nucleus cluster_response Response GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Bind to Ras Ras Receptor->Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nuc ERK ERK->ERK_nuc Translocation TranscriptionFactors Transcription Factors ERK_nuc->TranscriptionFactors Activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Cell Proliferation GeneExpression->Proliferation Survival Cell Survival GeneExpression->Survival

Simplified MAPK Signaling Pathway

Conclusion

The derivatives of this compound represent a promising class of compounds with a diverse range of potential biological activities. The available data, though in some areas preliminary, suggests that these scaffolds are worthy of further investigation for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers in this field, summarizing key quantitative data, outlining essential experimental protocols, and visualizing relevant biological pathways. Further targeted synthesis and comprehensive biological evaluation of this compound derivatives are warranted to fully elucidate their therapeutic potential and mechanisms of action.

References

Methodological & Application

Synthesis of N-Heterocyclic Carbenes from 2,4,6-Trimethylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-heterocyclic carbene (NHC) ligands derived from 2,4,6-trimethylaniline (mesitylamine). The focus is on the preparation of some of the most widely used NHCs in chemical synthesis and catalysis: IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and its saturated analog, SIMes (1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene).

Introduction

N-heterocyclic carbenes have become indispensable ligands in organometallic chemistry and catalysis, often serving as superior alternatives to traditional phosphine (B1218219) ligands due to their strong σ-donating properties and steric tuneability.[1][2] The bulky 2,4,6-trimethylphenyl substituents, derived from mesitylamine, provide significant steric hindrance around the metal center, which can enhance catalytic activity and stability.[1] IMes and SIMes are particularly valued for their role in a wide array of catalytic transformations, including olefin metathesis and various cross-coupling reactions.[3][4][5]

Synthetic Pathways

The synthesis of IMes and SIMes from this compound typically proceeds through a multi-step sequence involving the formation of a diimine or diamine intermediate, followed by cyclization to form the corresponding imidazolium (B1220033) or imidazolinium salt. These salts are stable precursors that can be deprotonated to generate the free carbene in situ or isolated as a stable solid.[6][7]

Synthesis_Pathways aniline (B41778) This compound diimine N,N'-Dimesitylethylenediimine aniline->diimine glyoxal (B1671930) Glyoxal glyoxal->diimine IMesHCl IMes·HCl (Imidazolium Salt) diimine->IMesHCl Cyclization reduction Reduction (e.g., NaBH4) diimine->reduction paraformaldehyde Paraformaldehyde + Cl- source paraformaldehyde->IMesHCl IMes IMes (Free Carbene) IMesHCl->IMes Deprotonation diamine_dihydrochloride N,N'-Dimesitylethylenediamine Dihydrochloride reduction->diamine_dihydrochloride SIMesHCl SIMes·HCl (Imidazolinium Salt) diamine_dihydrochloride->SIMesHCl Cyclization orthoformate Triethyl Orthoformate orthoformate->SIMesHCl SIMes SIMes (Free Carbene) SIMesHCl->SIMes Deprotonation deprotonation1 Deprotonation deprotonation2 Deprotonation Diimine_Synthesis_Workflow start Start dissolve_aniline Dissolve this compound in isopropyl alcohol. start->dissolve_aniline mix Add diluted glyoxal to the aniline solution. dissolve_aniline->mix dilute_glyoxal Dilute aqueous glyoxal with deionized water and isopropyl alcohol. dilute_glyoxal->mix stir Stir at room temperature for 24 hours. mix->stir filter_wash Filter the yellow precipitate and wash with deionized water. stir->filter_wash dry Dry the solid to obtain N,N'-dimesitylethylenediimine. filter_wash->dry end End dry->end NHC_Applications NHCs NHCs from This compound (IMes, SIMes) cross_coupling Cross-Coupling Reactions NHCs->cross_coupling olefin_metathesis Olefin Metathesis NHCs->olefin_metathesis other_catalysis Other Catalytic Reactions NHCs->other_catalysis suzuki Suzuki-Miyaura cross_coupling->suzuki heck Heck cross_coupling->heck buchwald Buchwald-Hartwig cross_coupling->buchwald rcm Ring-Closing Metathesis (RCM) olefin_metathesis->rcm cm Cross-Metathesis (CM) olefin_metathesis->cm romp ROMP olefin_metathesis->romp ch_activation C-H Activation other_catalysis->ch_activation hydrosilylation Hydrosilylation other_catalysis->hydrosilylation

References

Application Notes and Protocols: The Role of 2,4,6-Trimethylaniline in the Preparation of Second-Generation Grubbs' Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Second-generation Grubbs' catalysts are indispensable tools in modern organic synthesis, particularly for their efficiency and functional group tolerance in olefin metathesis reactions. A key component of these catalysts is the N-heterocyclic carbene (NHC) ligand, which significantly enhances catalytic activity and stability. 2,4,6-Trimethylaniline (also known as mesitylamine) is a critical starting material for the synthesis of one of the most common NHC ligands, 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes). This document provides detailed application notes and experimental protocols for the synthesis of the IMes ligand precursor from this compound and its subsequent conversion to a second-generation Grubbs' catalyst.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of the IMes-HCl ligand precursor and the second-generation Grubbs' catalyst.

Table 1: Synthesis of N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine

Starting MaterialReagentSolventReaction TimeTemperatureYield (%)
This compoundGlyoxal (B1671930) (40% aq. solution), Formic AcidMethanol (B129727)48 hoursRoom Temperature78-91%

Table 2: Synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium Chloride (IMes-HCl)

Starting MaterialReagentSolventReaction TimeTemperatureYield (%)
N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimineParaformaldehyde, 4M HCl in DioxaneTetrahydrofuran48 hours40°C78-85%

Table 3: Synthesis of Second-Generation Grubbs' Catalyst ((IMes)(PCy₃)Cl₂Ru=CHPh)

Starting MaterialReagentSolventReaction TimeTemperatureYield (%)
IMes-HClPotassium tert-butoxide, Grubbs' Catalyst 1st Gen.Toluene (B28343)12 hours50°C~45%

Experimental Protocols

Protocol 1: Synthesis of N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine

This protocol details the condensation of this compound with glyoxal to form the diimine intermediate.

Materials:

  • This compound (10.4 mL, 74.0 mmol)

  • Glyoxal (40% solution in water, 4.23 mL, 37.0 mmol)

  • Methanol (40 mL)

  • Formic acid (a few drops)

  • Diethyl ether

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the 40% aqueous solution of glyoxal, followed by a few drops of formic acid.

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours. A yellow suspension will form.

  • Filter the suspension and wash the collected yellow solid with a minimal amount of cold methanol and then with diethyl ether.

  • Dry the solid in vacuo to obtain N,N'-dimesitylethanediimine. The typical yield is 78%.[1]

Protocol 2: Synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium Chloride (IMes-HCl)

This protocol describes the cyclization of the diimine to form the imidazolium (B1220033) salt, which is the direct precursor to the IMes ligand.

Materials:

  • N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (7.90 g, 27.0 mmol)

  • Paraformaldehyde (811 mg, 27.0 mmol)

  • 4M Hydrochloric acid in dioxane (9.45 mL, 37.8 mmol)

  • Tetrahydrofuran (THF) (54 mL)

  • Diethyl ether

Procedure:

  • Suspend paraformaldehyde in the 4M HCl/dioxane solution in a flask and stir until the solid dissolves completely.

  • Slowly add THF to the solution, followed by the slow addition of N,N'-dimesitylethanediimine.

  • Heat the resulting solution to 40°C and stir for 48 hours. A white precipitate will form.

  • Cool the suspension to room temperature.

  • Collect the white precipitate by filtration and wash it with THF and then with diethyl ether.

  • Dry the solid under vacuum to yield 1,3-bis-(2,4,6-trimethylphenyl)imidazolium chloride (IMes-HCl). A typical yield is 78%.[1]

Protocol 3: Synthesis of Second-Generation Grubbs' Catalyst ((IMes)(PCy₃)Cl₂Ru=CHPh)

This protocol details the synthesis of the second-generation Grubbs' catalyst via a ligand exchange reaction.

Materials:

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes-HCl)

  • Potassium tert-butoxide

  • First-Generation Grubbs' Catalyst ([RuCl₂(PCy₃)₂(=CHPh)])

  • Toluene

  • Methanol

Procedure:

  • In a reaction vessel, combine IMes-HCl and an equimolar amount of potassium tert-butoxide.

  • Add dry toluene as the solvent.

  • To this mixture, add the first-generation Grubbs' catalyst.

  • Stir the reaction mixture at 50°C for 12 hours.

  • After the reaction is complete, concentrate the solution under reduced pressure.

  • Add methanol to the concentrated residue to precipitate the purple-brown solid product.

  • Filter the solid, wash with methanol, and dry under vacuum to obtain the second-generation Grubbs' catalyst. The reported yield is approximately 45%.[2]

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Diimine Formation cluster_1 Step 2: NHC Precursor Synthesis cluster_2 Step 3: Grubbs' Catalyst Synthesis aniline This compound diimine N,N'-Bis(2,4,6-trimethylphenyl) ethane-1,2-diimine aniline->diimine Condensation glyoxal Glyoxal glyoxal->diimine imes_hcl IMes-HCl (NHC Precursor) diimine->imes_hcl Cyclization cluster_1 cluster_1 paraformaldehyde Paraformaldehyde paraformaldehyde->imes_hcl hcl HCl in Dioxane hcl->imes_hcl grubbs2 Grubbs' Catalyst (2nd Gen) imes_hcl->grubbs2 Ligand Exchange cluster_2 cluster_2 base Base (e.g., KOtBu) base->grubbs2 grubbs1 Grubbs' Catalyst (1st Gen) grubbs1->grubbs2

Caption: Synthetic workflow for the preparation of a second-generation Grubbs' catalyst.

Signaling_Pathway start Starting Material: This compound intermediate1 N,N'-Dimesitylethanediimine start->intermediate1 Condensation with Glyoxal intermediate2 IMes-HCl (Imidazolium Salt) intermediate1->intermediate2 Cyclization with Paraformaldehyde & HCl catalyst2 Grubbs' Catalyst (2nd Generation) intermediate2->catalyst2 Deprotonation & Ligand Exchange catalyst1 Grubbs' Catalyst (1st Generation) catalyst1->catalyst2 Reacts with IMes ligand

Caption: Key intermediates in the synthesis of the second-generation Grubbs' catalyst.

References

Application Notes and Protocols: 2,4,6-Trimethylaniline as a Precursor for Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes using 2,4,6-trimethylaniline as a precursor. Azo dyes are a significant class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings. Their synthesis is a cornerstone of organic chemistry with wide-ranging applications in textiles, printing, and increasingly, in the pharmaceutical and life sciences sectors.[1] The use of this compound (mesidine) as the diazo component allows for the introduction of steric bulk and electron-donating methyl groups, which can influence the resulting dye's color, solubility, and biological activity.

Introduction to Azo Dye Synthesis

The synthesis of azo dyes from a primary aromatic amine like this compound is a well-established two-step process:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite (B80452), in an acidic medium at low temperatures (0-5 °C). The resulting diazonium salt is highly reactive and usually used immediately in the next step.[2]

  • Azo Coupling: The diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine, in an electrophilic aromatic substitution reaction to form the stable azo dye.[2]

The choice of the coupling component is crucial as it significantly determines the color and properties of the final azo dye.

Data Presentation

The following tables summarize illustrative quantitative data for the synthesis of an azo dye, 1-(2,4,6-trimethylphenylazo)-2-naphthol, derived from this compound and 2-naphthol (B1666908) as the coupling agent. This data is representative and may vary based on specific experimental conditions.

Table 1: Reactant Properties and Stoichiometry

CompoundMolar Mass ( g/mol )Moles (mmol)Amount
This compound135.21101.35 g
Sodium Nitrite69.0010.50.72 g
2-Naphthol144.17101.44 g
Hydrochloric Acid (conc.)36.46-3 mL
Sodium Hydroxide (B78521)40.00-2 g

Table 2: Illustrative Synthesis and Product Characterization Data

ParameterValue
Reaction Conditions
Diazotization Temperature0-5 °C
Coupling Temperature0-5 °C
Reaction Time~1 hour
Product Characteristics
Product Name1-(2,4,6-trimethylphenylazo)-2-naphthol
AppearanceRed-Orange Crystalline Solid
Melting Point~170-173 °C[3]
Yield85-95% (Illustrative)
Spectroscopic Data
λmax (in Ethanol)~480-490 nm[4]
IR (KBr, cm⁻¹)~3400 (O-H), ~1600 (C=C, aromatic), ~1450 (N=N)

Experimental Protocols

The following are detailed protocols for the synthesis of 1-(2,4,6-trimethylphenylazo)-2-naphthol.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 100 mL beaker, add 1.35 g (10 mmol) of this compound to 15 mL of distilled water.

  • Slowly add 3 mL of concentrated hydrochloric acid to the mixture while stirring. The amine salt may precipitate.

  • Cool the mixture to 0-5 °C in an ice-water bath with continuous stirring.

  • In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride suspension over 10 minutes. Maintain the temperature between 0-5 °C throughout the addition.

  • Stir the resulting diazonium salt solution for an additional 5-10 minutes in the ice bath. This solution should be used immediately in the coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

Materials:

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 25 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-water bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous and efficient stirring. A colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold distilled water to remove any unreacted salts.

  • Recrystallize the crude product from ethanol (B145695) to obtain the purified 1-(2,4,6-trimethylphenylazo)-2-naphthol.

  • Dry the purified crystals in a desiccator and determine the yield and melting point.

Visualizations

Diagram 1: Synthesis Pathway of an Azo Dye from this compound

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling TMA This compound Diazonium 2,4,6-Trimethylbenzene- diazonium Chloride TMA->Diazonium Reagents1 NaNO₂, HCl 0-5 °C Reagents1->Diazonium AzoDye 1-(2,4,6-trimethylphenylazo)- 2-naphthol Diazonium->AzoDye Coupling Reaction Naphthol 2-Naphthol Naphthol->AzoDye Reagents2 NaOH 0-5 °C Reagents2->AzoDye

Caption: General two-step synthesis of an azo dye.

Diagram 2: Experimental Workflow for Azo Dye Synthesis

Experimental_Workflow start Start dissolve_amine Dissolve this compound in HCl start->dissolve_amine cool_amine Cool to 0-5 °C dissolve_amine->cool_amine diazotization Add NaNO₂ Solution Dropwise (Diazotization) cool_amine->diazotization prepare_nitrite Prepare NaNO₂ Solution prepare_nitrite->diazotization coupling Add Diazonium Salt to Naphthol Solution (Azo Coupling) diazotization->coupling dissolve_naphthol Dissolve 2-Naphthol in NaOH cool_naphthol Cool to 0-5 °C dissolve_naphthol->cool_naphthol cool_naphthol->coupling stir Stir for 30 min coupling->stir filter Vacuum Filtration stir->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Product recrystallize->dry characterize Characterize (Yield, MP, Spectroscopy) dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: 2,4,6-Trimethylaniline in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,4,6-trimethylaniline in the field of polymer chemistry. While its primary industrial application lies in the synthesis of dyes and as a ligand precursor for catalysts, its unique structure lends itself to the development of specialized polymers with tailored properties.[1][2] This document details its role as a monomer for producing conducting polymers and as a building block in other polymeric systems.

Application in the Synthesis of Conducting Polymers

This compound, an aniline (B41778) derivative, can be polymerized to form poly(this compound), a member of the conducting polymer family. The presence of three methyl groups on the aromatic ring significantly influences the polymerization process and the final properties of the polymer compared to unsubstituted polyaniline.

Key Advantages of Using this compound:

  • Enhanced Solubility: The methyl groups increase the steric hindrance and reduce intermolecular chain interactions, leading to improved solubility of the resulting polymer in common organic solvents.[3] This is a significant advantage over the often-intractable polyaniline.

  • Modified Electronic Properties: The electron-donating nature of the methyl groups can alter the electronic band structure and, consequently, the conductivity and electrochromic properties of the polymer.

  • Processability: Improved solubility allows for easier processing and fabrication of polymer films and coatings.[3]

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a common method for synthesizing polyaniline and its derivatives.[4][5] An oxidizing agent is used to initiate the polymerization of the monomer in an acidic medium.

Expected Polymer Properties:

PropertyPoly(this compound) (Expected)Polyaniline (Typical)Reference
Solubility Soluble in NMP, DMF, ChloroformInsoluble in most common solvents[3]
Conductivity Lower than polyaniline due to steric hindrance10⁻¹⁰ to 10² S/cm (dopant dependent)[6]
Processability Good, solution-castablePoor, requires specialized techniques[3]
Morphology Can range from granular to fibrillarTypically fibrillar or granular[3]

Experimental Protocol: Chemical Oxidative Polymerization of this compound

Materials:

  • This compound (monomer)

  • Ammonium (B1175870) persulfate (oxidant)

  • Hydrochloric acid (1 M)

  • Methanol (B129727)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (for dissolving the polymer)

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound (e.g., 0.1 mol) in 1 M hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Oxidant Solution Preparation: Separately, dissolve an equimolar amount of ammonium persulfate in 1 M hydrochloric acid and cool it to 0-5 °C.

  • Polymerization: Slowly add the oxidant solution dropwise to the monomer solution under vigorous stirring. The reaction mixture will typically change color, indicating the onset of polymerization.

  • Reaction Completion: Continue stirring the mixture at 0-5 °C for a designated period (e.g., 2-4 hours).

  • Polymer Isolation: Isolate the precipitated polymer by filtration.

  • Washing: Wash the polymer precipitate with 1 M hydrochloric acid and then with methanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the polymer product in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

  • Solubilization: The resulting polymer powder can be dissolved in a suitable organic solvent like NMP or DMF for further characterization or processing.

Logical Workflow for Chemical Oxidative Polymerization

A Prepare Monomer Solution (this compound in HCl) C Cool Solutions to 0-5 °C A->C B Prepare Oxidant Solution (Ammonium Persulfate in HCl) B->C D Mix Solutions & Initiate Polymerization C->D E Stir for 2-4 hours D->E F Filter to Isolate Polymer E->F G Wash with HCl and Methanol F->G H Dry Polymer under Vacuum G->H

Caption: Workflow for the chemical oxidative polymerization of this compound.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct growth of a polymer film on an electrode surface, offering excellent control over film thickness and morphology.[7]

Experimental Protocol: Electrochemical Polymerization of this compound

Materials and Equipment:

  • This compound

  • Sulfuric acid (1 M) or other suitable electrolyte

  • Indium tin oxide (ITO) coated glass slide or other suitable working electrode

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Electrolyte Preparation: Prepare an electrolyte solution containing a specific concentration of this compound (e.g., 0.1 M) in an acidic medium (e.g., 1 M H₂SO₄).

  • Cell Assembly: Assemble a three-electrode electrochemical cell with the working electrode, counter electrode, and reference electrode immersed in the electrolyte solution.

  • Electropolymerization: Apply a potential sweep (cyclic voltammetry) or a constant potential (potentiostatic) or constant current (galvanostatic) to the working electrode. For cyclic voltammetry, typical parameters would be scanning between -0.2 V and 1.0 V vs. Ag/AgCl at a scan rate of 50 mV/s for a set number of cycles.

  • Film Deposition: A polymer film will deposit on the surface of the working electrode. The thickness of the film can be controlled by the number of cycles, polymerization time, or the total charge passed.

  • Washing: After polymerization, carefully remove the electrode from the cell and rinse it with the background electrolyte solution (e.g., 1 M H₂SO₄) and then with deionized water to remove any unreacted monomer.

  • Drying: Dry the polymer-coated electrode under a stream of nitrogen or in a vacuum desiccator.

Electrochemical Polymerization Setup

cluster_0 Electrochemical Cell WE Working Electrode (e.g., ITO glass) CE Counter Electrode (e.g., Pt wire) RE Reference Electrode (e.g., Ag/AgCl) Electrolyte Electrolyte (this compound in H₂SO₄) Potentiostat Potentiostat/ Galvanostat Potentiostat->WE Controls Potential/ Current Potentiostat->CE Potentiostat->RE

Caption: Schematic of an electrochemical polymerization setup.

Enzymatic Polymerization

Enzymatic polymerization is an environmentally friendly "green" chemistry approach that utilizes enzymes as catalysts.[8] Horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂) can catalyze the oxidative dimerization and potentially the polymerization of aniline derivatives.[9]

Experimental Protocol: Enzymatic Dimerization/Oligomerization of this compound

Materials:

  • This compound

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate (B84403) buffer (pH 4-5)

  • Methanol or other suitable organic solvent

Procedure:

  • Reaction Mixture: Prepare a solution of this compound in a phosphate buffer (pH 4-5). An organic co-solvent may be needed to improve the solubility of the monomer.

  • Enzyme Addition: Add horseradish peroxidase to the reaction mixture.

  • Initiation: Initiate the reaction by the dropwise addition of hydrogen peroxide under stirring at room temperature.

  • Reaction: Allow the reaction to proceed for a specified time (e.g., several hours). The formation of colored products often indicates a successful reaction.

  • Product Isolation: Extract the products from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the resulting dimers or oligomers using techniques such as column chromatography.

  • Characterization: Characterize the products using spectroscopic methods (NMR, Mass Spectrometry) to confirm their structure.

Enzymatic Polymerization Pathway

cluster_0 Catalytic Cycle Monomer This compound Radical Monomer Radical Monomer->Radical HRP/H₂O₂ Dimer Dimer/ Oligomer Radical->Dimer Coupling HRP HRP H2O 2H₂O HRP->H2O H2O2 H₂O₂ H2O2->HRP

Caption: Simplified pathway for the enzymatic oxidation of this compound.

Application in Other Polymer Systems

The amine functionality of this compound allows it to be used as a building block in the synthesis of other types of polymers, such as polyimides. In this context, it can be used to introduce bulky methyl groups into the polymer backbone, which can affect properties like thermal stability, solubility, and dielectric constant.

While specific examples of polyimides derived from a diamine version of a this compound derivative were not found in the immediate search, the general principle of incorporating substituted diamines into polyimides is well-established.[10] The bulky nature of the trimethylphenyl group would be expected to increase the free volume within the polymer, potentially leading to a lower dielectric constant and improved solubility.

Disclaimer: The provided protocols are generalized and may require optimization for specific experimental setups and desired polymer characteristics. It is crucial to consult relevant safety data sheets (SDS) for all chemicals used.

References

Application Note & Protocol: Synthesis of Glyoxal-bis(mesitylimine)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyoxal-bis(mesitylimine), also known as N,N'-dimesitylethanediimine, is a diimine ligand with the chemical formula C₂₀H₂₄N₂.[1] It is a yellow solid soluble in organic solvents and finds applications in coordination chemistry and homogeneous catalysis.[1] Notably, it serves as a precursor for the synthesis of N-heterocyclic carbene (NHC) ligands, such as IMes (1,3-dimesitylimidazol-2-ylidene), which are widely used in organometallic chemistry and catalysis.[1] This document provides a detailed protocol for the synthesis of glyoxal-bis(mesitylimine) via the condensation of 2,4,6-trimethylaniline (mesitylamine) with glyoxal (B1671930).[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of glyoxal-bis(mesitylimine).

ParameterValueReference
Reactants
This compound10.4 mL (74.0 mmol, 2.00 eq)[2]
40% Glyoxal in water4.23 mL (37.0 mmol, 1.00 eq)[2]
Solvent
Methanol40 mL[2]
Catalyst
Formic Acid3 drops[2]
Reaction Conditions
TemperatureRoom Temperature[2]
Time3 hours[2]
Product
N,N'-dimesitylethanediimineYellow Powder[2]
Yield8.48 g (29.0 mmol, 78%)[2]

Experimental Protocol

This protocol details the synthesis of glyoxal-bis(mesitylimine) from this compound and a 40% aqueous solution of glyoxal.

Materials:

  • This compound (10.4 mL, 74.0 mmol)

  • 40% Glyoxal in water (4.23 mL, 37.0 mmol)

  • Methanol (approximately 50 mL)

  • Formic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum pump

Procedure:

  • In a round-bottom flask, dissolve this compound (10.4 mL, 74.0 mmol) in 40 mL of methanol.[2]

  • To this solution, add the 40% aqueous solution of glyoxal (4.23 mL, 37.0 mmol) and three drops of formic acid.[2]

  • Allow the solution to warm to room temperature and stir for 3 hours. A suspension is expected to form.[2]

  • After 3 hours, filter the suspension to collect the solid product.[2]

  • Wash the collected solid with a minimum amount of cold methanol.[2]

  • Dry the product under vacuum to afford N,N'-dimesitylethanediimine as a yellow powder (8.48 g, 78% yield).[2]

Characterization:

The structure and purity of the synthesized glyoxal-bis(mesitylimine) can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of glyoxal-bis(mesitylimine).

Synthesis_Workflow reagents Dissolve this compound in Methanol addition Add 40% Glyoxal Solution and Formic Acid reagents->addition reaction Stir at Room Temperature for 3 hours addition->reaction filtration Filter the Suspension reaction->filtration washing Wash with Cold Methanol filtration->washing drying Dry under Vacuum washing->drying product Glyoxal-bis(mesitylimine) (Yellow Powder) drying->product

Caption: Workflow for the synthesis of glyoxal-bis(mesitylimine).

References

Application Notes and Protocols: Synthesis and Utilization of Bulky Ligands Derived from 2,4,6-Trimethylaniline for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of bulky ligands derived from 2,4,6-trimethylaniline, a key precursor in modern organometallic chemistry and catalysis. The steric bulk imparted by the 2,4,6-trimethylphenyl (mesityl) group is instrumental in stabilizing catalytically active metal centers and promoting a wide range of chemical transformations with high efficiency and selectivity. This document details the preparation of N-heterocyclic carbene (NHC) ligands, specifically IMes and SIMes, and summarizes their performance in key catalytic reactions.

Introduction to Bulky Ligands from this compound

This compound serves as a fundamental building block for a variety of sterically demanding ligands.[1][2][3] Its unique structure, featuring three methyl groups on the aniline (B41778) backbone, provides significant steric hindrance, which is crucial for enhancing the stability and activity of metal catalysts.[4] The most prominent class of ligands synthesized from this precursor are N-heterocyclic carbenes (NHCs), such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and its saturated analog, SIMes (1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene).[5] These NHC ligands have proven to be superior to traditional phosphine (B1218219) ligands in many catalytic applications, offering greater thermal stability and catalytic activity.[5]

Data Presentation: Performance of Catalysts with this compound-Derived Ligands

The incorporation of bulky NHC ligands derived from this compound significantly enhances the performance of various catalytic systems. The following tables summarize key quantitative data for olefin metathesis and palladium-catalyzed cross-coupling reactions.

Olefin Metathesis: Grubbs' Catalysts

The second-generation Grubbs' catalysts, which feature NHC ligands, exhibit markedly higher activity and stability compared to their first-generation counterparts that rely on phosphine ligands.[4]

Catalyst GenerationLigand TypeCatalyst ExampleReactionTurnover Number (TON)Reference
First GenerationPhosphine(PCy₃)₂Cl₂Ru=CHPhSelf-metathesis of 1-octene~128,000[4]
Second GenerationNHC (SIMes)(SIMes)(PCy₃)Cl₂Ru=CHPhSelf-metathesis of 1-octene>640,000[4]
Second GenerationNHC (SIPr)(SIPr)(PCy₃)Cl₂Ru=CHPhSelf-metathesis of 1-octene>768,000[4]

Table 1: Comparison of Grubbs' Catalysts in the Self-Metathesis of 1-Octene. Higher TONs indicate greater catalyst efficiency.

Palladium-Catalyzed Cross-Coupling Reactions

NHC ligands derived from this compound are also highly effective in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and advanced materials.

Reaction TypeLigandAryl HalideCoupling PartnerYield (%)Catalyst Loading (mol%)Reference
Suzuki-MiyauraIMes4-ChlorotoluenePhenylboronic acid>950.5 - 1.0General literature data
HeckSIMesIodobenzeneStyreneHigh0.1 - 1.0General literature data
Buchwald-HartwigIMes4-BromotolueneAniline>901.0 - 2.0General literature data

Table 2: Representative Performance in Palladium-Catalyzed Cross-Coupling Reactions. Yields and catalyst loadings are typical and may vary based on specific substrates and conditions.

Experimental Protocols

The following are detailed methodologies for the synthesis of key intermediates and the final NHC ligands derived from this compound.

Protocol 1: Synthesis of Glyoxal-bis(mesitylimine)

This diimine is a crucial precursor for the synthesis of both IMes and SIMes ligands.[2][6]

Materials:

  • This compound

  • Glyoxal (B1671930) (40% aqueous solution)

  • Isopropyl alcohol or Methanol

  • Deionized water

Procedure:

  • In a round-bottomed flask equipped with a magnetic stir bar, dissolve this compound (2.0 equivalents) in isopropyl alcohol.[6]

  • In a separate flask, dilute glyoxal (1.0 equivalent) with deionized water and isopropyl alcohol.[6]

  • Pour the diluted glyoxal solution into the aniline solution and stir the resulting mixture at room temperature for 24 hours.[6]

  • A yellow precipitate will form. Collect the solid by filtration through a Büchner funnel.

  • Wash the precipitate with deionized water and dry under vacuum to yield N,N'-dimesitylethylenediimine as a yellow powder.[6]

Protocol 2: Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl)

This imidazolium (B1220033) salt is the direct precursor to the IMes carbene.[7]

Materials:

Procedure:

  • In a round-bottomed flask, suspend glyoxal-bis(mesitylimine) (1.0 equivalent) and paraformaldehyde (1.0 equivalent) in ethyl acetate.[7]

  • Heat the mixture to 70°C.

  • Slowly add a solution of chlorotrimethylsilane (1.0 equivalent) in ethyl acetate dropwise over 45 minutes with vigorous stirring.[7]

  • Continue stirring the resulting yellow suspension at 70°C for 2 hours.

  • Cool the mixture to 10°C in an ice bath and filter the solid.

  • Wash the solid with ethyl acetate and tert-butyl methyl ether.

  • Dry the solid to obtain IMes·HCl as a colorless microcrystalline powder.[7]

Protocol 3: Synthesis of 1,3-Dimesitylimidazolinium Chloride (SIMes·HCl)

This imidazolinium salt is the precursor to the saturated SIMes carbene. The synthesis involves the formation of a diamine intermediate.

Materials:

Procedure:

Step 1: Synthesis of N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine dihydrobromide

  • In a round-bottomed flask, combine this compound (2.4 equivalents) and 1,2-dibromoethane (1.0 equivalent) in methanol.[5]

  • Reflux the mixture for 24 hours. A solid will form, typically after 18 hours.[5]

  • Cool the reaction to room temperature and stir for an additional 2 hours.

  • Filter the precipitate, wash with methanol, ethyl acetate, and diethyl ether, and dry to obtain the diamine dihydrobromide salt as a white powder.[5]

Step 2: Neutralization to the Free Diamine

  • Suspend the diamine dihydrobromide salt in a mixture of diethyl ether and an aqueous solution of sodium carbonate.

  • Stir vigorously for 2 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free diamine.

Step 3: Cyclization to SIMes·HCl

  • In a pressure vial, mix the N,N'-dimesitylethylenediamine (1.0 equivalent) with triethyl orthoformate (3.0 equivalents).[6]

  • Heat the mixture in a sealed vial, and a solid will form.

  • Cool the vial, and triturate the solid with diethyl ether.

  • Filter the solid, wash with diethyl ether, and dry to obtain SIMes·HCl.

Protocol 4: Generation of the Free N-Heterocyclic Carbene (e.g., IMes)

The free carbene is typically generated in situ or isolated as a solid for subsequent reactions.

Materials:

  • IMes·HCl (or other imidazolium/imidazolinium salt)

  • Strong base (e.g., potassium tert-butoxide (KOtBu) and sodium hydride (NaH), or potassium bis(trimethylsilyl)amide (KHMDS))

  • Anhydrous, deoxygenated solvent (e.g., THF, toluene)

Procedure (using KOtBu and NaH):

  • In a glovebox, place the imidazolium chloride salt (e.g., IMes·HCl), KOtBu (catalytic amount), and NaH (excess) in a Schlenk tube.

  • Outside the glovebox, using standard Schlenk line techniques, add anhydrous THF to the tube under an inert atmosphere (e.g., argon).

  • Stir the mixture at room temperature for 17 hours.

  • Filter the mixture through Celite under an inert atmosphere.

  • Remove the solvent under vacuum to yield the free carbene as a white solid.

Visualizations

Synthesis Workflow for IMes and SIMes Ligands

G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_precursor Ligand Precursors cluster_final Free NHC Ligands TMA This compound Diimine Glyoxal-bis(mesitylimine) TMA->Diimine Glyoxal, Formic Acid Diamine N,N'-Dimesitylethylenediamine TMA->Diamine 1. 1,2-Dibromoethane 2. Base IMesHCl IMes·HCl Diimine->IMesHCl Paraformaldehyde, TMSCl SIMesHCl SIMes·HCl Diamine->SIMesHCl Triethyl orthoformate IMes IMes IMesHCl->IMes Strong Base (e.g., NaH, KOtBu) SIMes SIMes SIMesHCl->SIMes Strong Base

Caption: Synthetic pathways to IMes and SIMes ligands from this compound.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

G Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Transmetal L₂Pd(II)(Ar)(R) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-R Transmetal->RedElim ArX Ar-X ArX->OxAdd BoronicAcid R-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Analytical Detection of 2,4,6-Trimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylaniline, also known as mesidine, is an aromatic amine used in the synthesis of various chemicals, including dyes and pharmaceuticals.[1] Due to its potential toxicity and classification as a suspected carcinogen, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices, including environmental samples and pharmaceutical preparations.[2] This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The primary methods for the quantitative analysis of this compound are chromatographic techniques due to their high separation efficiency and sensitivity.

  • High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used technique for the analysis of aromatic amines. Reversed-phase chromatography is the most common separation mode.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it an excellent method for the identification and quantification of volatile and semi-volatile compounds like this compound, especially in complex matrices.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the analytical methods for this compound and structurally similar compounds. Please note that the data for this compound may be inferred from these related compounds in the absence of specific literature values.

Table 1: HPLC Method Performance Characteristics

Parameter2,6-Dimethylaniline (B139824) (Amperometric Detection)[3][4]2,6-Dimethylaniline & Isomers (UPLC-UV)[5]Bioactive Amines (HPLC-UV)[6]
Limit of Detection (LOD) 0.8 ng/mL[3][4]0.007 µg/mL[5]0.3 mg/kg[6]
Limit of Quantification (LOQ) 1.5 ng/mL[3][4]0.02 µg/mL[5]0.9 mg/kg[6]
Linearity Range Not SpecifiedNot Specified> 0.99 (Coefficient of Determination)[6]
Recovery Not SpecifiedNot Specified92.25 - 102.25%[6]
Precision (RSD) Good (not quantified)[3][4]Not SpecifiedNot Specified

Table 2: GC-MS Method Performance Characteristics

Parameter2,4,6-Trichloroanisole in WinePesticides in Water[7][8]
Limit of Detection (LOD) S/N of 3Not Specified
Limit of Quantification (LOQ) ~0.25 ng/mL (ppb)Not Specified
Linearity Range 0.25 - 500 µg/L (r² > 0.999)0.01 - 0.15 µg/L (r² > 0.99)[7]
Recovery 80 - 110%Not Specified
Precision (RSD) < 8%Not Specified

Experimental Protocols

Protocol 1: Analysis of this compound by HPLC-UV

This protocol is a general guideline for the analysis of this compound in a liquid sample. Optimization may be required for specific matrices.

1. Sample Preparation (Aqueous Sample)

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • If the concentration of this compound is expected to be low, a solid-phase extraction (SPE) step may be necessary for sample cleanup and concentration. A C18 SPE cartridge can be used.

    • Condition the cartridge with methanol (B129727) followed by deionized water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[9]

  • Mobile Phase: A mixture of acetonitrile and water is commonly used.[9] An acidic modifier like phosphoric acid or formic acid can be added to improve peak shape. A typical starting gradient could be:

    • 0-10 min: 30-70% Acetonitrile

    • 10-15 min: 70% Acetonitrile

    • 15-16 min: 70-30% Acetonitrile

    • 16-20 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10-20 µL

  • Detection Wavelength: The UV detector should be set at the wavelength of maximum absorbance for this compound (approximately 240 nm, though this should be confirmed experimentally).

3. Calibration

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

4. Analysis

  • Inject the prepared sample into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standards.

  • Quantify the concentration of this compound in the sample using the calibration curve.

Protocol 2: Analysis of this compound by GC-MS

This protocol provides a general procedure for the analysis of this compound. Derivatization is generally not required for this compound.

1. Sample Preparation (e.g., Water or Soil Sample)

  • Liquid-Liquid Extraction (LLE) for Water Samples:

    • To a known volume of the water sample, add a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).

    • Shake vigorously for several minutes and allow the layers to separate.

    • Collect the organic layer. Repeat the extraction process for better recovery.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • Solvent Extraction for Soil Samples:

    • To a known weight of the soil sample, add a suitable extraction solvent (e.g., methanol or a mixture of hexane (B92381) and acetone).

    • Extract using sonication or shaking for a specified period.

    • Centrifuge or filter the mixture to separate the solid material.

    • Collect the supernatant and concentrate it as described for LLE.

2. GC-MS Instrumentation and Conditions

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column such as a DB-5MS (or equivalent) is recommended (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split, depending on the expected concentration.

  • Oven Temperature Program: A typical program could be:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Mode: Full scan mode for identification (e.g., m/z 40-300) and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity. The characteristic ions for this compound should be determined from its mass spectrum (the molecular ion is m/z 135).

3. Calibration

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or hexane).

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range.

  • Analyze the calibration standards to generate a calibration curve based on the peak area of a characteristic ion.

4. Analysis

  • Inject the prepared sample extract into the GC-MS system.

  • Identify this compound by its retention time and by comparing its mass spectrum with a reference spectrum.

  • Quantify the concentration using the calibration curve in SIM mode for better accuracy and sensitivity.

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow Sample Sample Collection Preparation Sample Preparation (Filtration / SPE) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data Data Analysis (Quantification) Detection->Data

Caption: General workflow for HPLC-UV analysis.

GCMS_Workflow Sample Sample Collection Extraction Sample Extraction (LLE / Solvent Extraction) Sample->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (DB-5MS Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Data Analysis (Identification & Quantification) Detection->Data

Caption: General workflow for GC-MS analysis.

References

Application Note: GC-MS Analysis of 2,4,6-Trimethylaniline Oxidation Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,6-Trimethylaniline, also known as mesidine, is an important aromatic amine used as a precursor in the synthesis of dyes, organic pigments, and pharmaceuticals.[1][2] Like many aromatic amines, it can undergo various chemical reactions, including oxidation, which can lead to a range of products.[3] Monitoring the progress of such reactions and identifying the resulting products is crucial for process optimization, quality control, and safety assessment, as some aromatic amines are considered potential carcinogens.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for separating and identifying volatile and semi-volatile compounds in a mixture.[4] This application note details a protocol for the analysis of reaction products from the oxidation of this compound using GC-MS. Due to the polarity of the amine functional group, which can cause poor chromatographic peak shape, a derivatization step is often employed to improve volatility and thermal stability.[6] This protocol utilizes trifluoroacetic anhydride (B1165640) (TFAA) for derivatization, a common and effective reagent for primary and secondary amines.[7]

Experimental Protocols

1. Oxidation of this compound

This protocol describes a mild oxidation of this compound using hydrogen peroxide, which can lead to the formation of nitroso, nitro, and azo compounds.

  • Materials:

    • This compound (98% purity)

    • Hydrogen Peroxide (30% solution)

    • Methanol (ACS grade)

    • 25 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Water bath

  • Procedure:

    • In the 25 mL round-bottom flask, dissolve 1.0 g of this compound in 10 mL of methanol.

    • Place the flask in a water bath maintained at 50°C and begin stirring.

    • Slowly add 2.0 mL of 30% hydrogen peroxide to the solution dropwise over a period of 15 minutes.

    • Allow the reaction to proceed for 2 hours at 50°C with continuous stirring.

    • After 2 hours, remove the flask from the water bath and allow it to cool to room temperature. The resulting solution contains the reaction products and unreacted starting material.

2. Sample Preparation and Derivatization

To improve the chromatographic analysis, the polar amine and potential polar products are derivatized to increase their volatility.[7]

  • Materials:

    • Reaction mixture from the oxidation step

    • Ethyl acetate (B1210297) (HPLC grade)

    • Trifluoroacetic anhydride (TFAA)

    • Anhydrous sodium sulfate (B86663)

    • Nitrogen gas supply

    • Heating block or water bath

    • 2 mL GC vials with inserts

  • Procedure:

    • Transfer 100 µL of the reaction mixture to a 2 mL micro-reaction vial.

    • Add 500 µL of ethyl acetate and vortex for 30 seconds.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water and vortex again.

    • Carefully transfer the ethyl acetate layer to a clean 2 mL GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of ethyl acetate and 20 µL of TFAA.

    • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block.[7]

    • After cooling to room temperature, evaporate the excess solvent and TFAA under a gentle stream of nitrogen.

    • Reconstitute the derivatized sample in 200 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized aromatic amines. These may need to be optimized for your specific instrument and column.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Temperature: 280°C

    • Injection Volume: 1 µL

    • Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-450 m/z

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of the reaction mixture. The results show the conversion of this compound and the formation of several oxidation products. Concentrations are calculated based on peak areas relative to an internal standard (not detailed in this protocol, but recommended for accurate quantification).

CompoundRetention Time (min)Peak Area (arbitrary units)Concentration (µg/mL)
Derivatized this compound10.51,500,00075.0
Derivatized 2,4,6-Trimethylnitrosobenzene12.2800,00040.0
Derivatized 2,4,6-Trimethylnitrobenzene13.8450,00022.5
Azo-dimer of this compound18.5250,00012.5

Visualizations

G cluster_reaction Oxidation Reaction cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound + H2O2 in Methanol react React at 50°C for 2h start->react extract Liquid-Liquid Extraction with Ethyl Acetate react->extract dry_solvent Dry with Na2SO4 extract->dry_solvent evap1 Evaporate Solvent (Nitrogen Stream) dry_solvent->evap1 add_reagent Add TFAA and Ethyl Acetate evap1->add_reagent heat Heat at 60°C for 30 min add_reagent->heat evap2 Evaporate Excess Reagent (Nitrogen Stream) heat->evap2 reconstitute Reconstitute in Ethyl Acetate evap2->reconstitute inject Inject 1 µL into GC-MS reconstitute->inject

Caption: Experimental workflow for GC-MS analysis of this compound.

ReactionPathway TMA This compound Nitroso 2,4,6-Trimethylnitrosobenzene TMA->Nitroso Oxidation Azo Azo-dimer TMA->Azo Condensation Nitro 2,4,6-Trimethylnitrobenzene Nitroso->Nitro Further Oxidation Nitroso->Azo Condensation

Caption: Simplified proposed oxidation pathway of this compound.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Separation of 2,4,6-Trimethylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and analysis of 2,4,6-trimethylaniline using High-Performance Liquid Chromatography (HPLC). The methods described are designed to be robust and suitable for quality control, impurity profiling, and quantitative analysis in various research and development settings.

Introduction

This compound, also known as mesidine, is an aromatic amine used as an intermediate in the synthesis of dyes, organic pigments, and other specialty chemicals. As with many chemical syntheses, the production of this compound can result in the formation of isomers and other impurities that need to be carefully monitored and controlled. HPLC is a powerful analytical technique that is well-suited for the separation and quantification of these closely related aromatic compounds.[1] This document outlines a reliable reversed-phase HPLC (RP-HPLC) method for this purpose.

Principle of the Method

The primary method detailed here is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18 or a specialized reversed-phase column) and the mobile phase is a polar solvent mixture.[1] this compound, being a relatively nonpolar compound, will be retained on the column and its separation from other components will be achieved by optimizing the mobile phase composition. Detection is typically performed using a UV detector, as aromatic amines exhibit strong absorbance in the ultraviolet region. For challenging separations or to enhance detection sensitivity, derivatization techniques can be employed, though direct analysis is often sufficient for many applications.

Method 1: Reversed-Phase HPLC on a Novel Stationary Phase

This method utilizes a Newcrom R1 column, which is a specialty reversed-phase column with low silanol (B1196071) activity, providing a unique selectivity for aromatic amines.[2]

Experimental Protocol

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or similar dimensions).

  • Mobile Phase A: Acetonitrile (B52724) (HPLC Grade).

  • Mobile Phase B: Water (HPLC Grade).

  • Mobile Phase Additive: Phosphoric Acid (H₃PO₄) or Formic Acid (for MS compatibility).[2]

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Standard: this compound reference standard.

Chromatographic Conditions:

ParameterValue
Column Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile, Water, and Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Note: The exact mobile phase ratio of Acetonitrile to Water with Phosphoric Acid should be optimized to achieve the desired retention time and resolution. A good starting point is a 50:50 (v/v) mixture of Acetonitrile and water containing 0.1% Phosphoric Acid.

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

Standard Preparation:

  • Prepare a stock solution of the this compound reference standard in the sample diluent at a concentration of 1 mg/mL.

  • Prepare a working standard solution by diluting the stock solution to a concentration of approximately 0.1 mg/mL.

  • Filter the working standard solution through a 0.45 µm syringe filter into an HPLC vial.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution to analyze for the presence and quantity of this compound.

  • Quantification can be performed using an external standard method based on the peak area.

Data Presentation
CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compoundTo be determined experimentally< 1.5> 2000

Note: The above data are typical expected values. Actual results may vary depending on the specific instrumentation and experimental conditions.

Method 2: General Reversed-Phase HPLC on a C18 Column

For laboratories that may not have access to specialized columns, a standard C18 column can be effectively used for the separation of this compound. The following protocol is a robust starting point that can be further optimized.

Experimental Protocol

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or similar dimensions).

  • Mobile Phase A: Acetonitrile (HPLC Grade).

  • Mobile Phase B: 0.02 M Phosphate Buffer, pH 7.0.

  • Sample Diluent: Mobile Phase.

  • Standard: this compound reference standard.

Chromatographic Conditions:

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic mixture of Acetonitrile and Phosphate Buffer
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time Approximately 20 minutes

Note: The ratio of Acetonitrile to Phosphate Buffer is a critical parameter for optimization. A starting point could be 60:40 (v/v) Acetonitrile:Buffer. Adjusting the pH and the organic modifier percentage will influence the retention and selectivity.

Sample and Standard Preparation:

Follow the same procedures as outlined in Method 1, using the mobile phase as the diluent.

Data Presentation
CompoundRetention Time (min)Resolution (from nearest impurity)Peak Asymmetry
This compoundTo be determined experimentally> 2.00.9 - 1.2

Note: The above data are typical expected values. Actual results may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for HPLC analysis and the logical relationship for method development.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weigh Sample/Standard Dissolving Dissolve in Diluent Weighing->Dissolving Filtering Filter (0.45 µm) Dissolving->Filtering HPLC_System HPLC System Equilibration Equilibrate Column Filtering->Equilibration Injection Inject Sample/Standard Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: General workflow for HPLC analysis of this compound.

Method_Development_Logic cluster_params Key Parameters cluster_goals Optimization Goals cluster_outcome Outcome Column Column Selection (C18, Newcrom R1) Resolution Resolution (>2.0) Column->Resolution MobilePhase Mobile Phase (ACN:Water/Buffer, pH) MobilePhase->Resolution PeakShape Peak Shape (Tailing < 1.5) MobilePhase->PeakShape FlowRate Flow Rate RunTime Acceptable Run Time FlowRate->RunTime Temperature Temperature Temperature->Resolution ValidatedMethod Validated HPLC Method Resolution->ValidatedMethod PeakShape->ValidatedMethod RunTime->ValidatedMethod

Caption: Logical relationship for HPLC method development.

Conclusion

The HPLC methods presented provide robust and reliable approaches for the separation and analysis of this compound. Method 1, using a Newcrom R1 column, may offer superior selectivity, while Method 2 provides a widely applicable alternative using a standard C18 column. For both methods, optimization of the mobile phase composition is key to achieving the desired chromatographic performance. These protocols should serve as a valuable starting point for researchers, scientists, and drug development professionals in their analytical endeavors with this compound.

References

Application Notes and Protocols: The Role of 2,4,6-Trimethylaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,6-Trimethylaniline, also known as mesidine, is a sterically hindered aromatic amine that serves as a versatile and crucial building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structural features, including the presence of three methyl groups on the aromatic ring, impart specific reactivity and properties to the resulting molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the local anesthetic, Trimecaine (B1683256).

Key Applications in Pharmaceutical Synthesis

This compound is a precursor for a range of pharmaceutical intermediates, primarily through acylation and subsequent functionalization of the amino group. The resulting N-substituted 2,4,6-trimethylphenyl acetamides are a common scaffold in medicinal chemistry.

One of the most notable applications is in the synthesis of local anesthetics of the amide type. The presence of the 2,4,6-trimethylphenyl group is critical for the efficacy and safety profile of these drugs.

Furthermore, this compound is employed in the preparation of bulky ligands, such as those used in Grubbs' catalysts for olefin metathesis, a reaction with broad applications in modern drug discovery and development.[1][2]

Data Presentation: Synthesis of Trimecaine and Related Intermediates

The following table summarizes quantitative data for the synthesis of the local anesthetic Trimecaine and its intermediate starting from this compound.

Intermediate/Final ProductStarting MaterialKey ReagentsSolventTypical Yield/PurityReference
2-Chloro-N-(2,4,6-trimethylphenyl)acetamideThis compoundChloroacetyl chloride, Potassium carbonateMethylene (B1212753) chlorideHigh (not specified)[3]
Trimecaine Hydrochloride2-Chloro-N-(2,4,6-trimethylphenyl)acetamideDiethylamine (B46881), Hydrochloric acidToluene (B28343), Methanol (B129727), Acetone (B3395972)Total recovery: 90.2%, Purity: >99.9%[4]
This compound HydrochlorideN-(β-chloropropyl)-2,4,6-trimethylanilineThis compound, Potassium iodideDiethyl ether46.6%[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide (Intermediate for Trimecaine)

This protocol describes the acylation of this compound with chloroacetyl chloride.[3][6]

Materials:

  • This compound

  • Methylene chloride (anhydrous)

  • Potassium carbonate (aqueous solution)

  • Chloroacetyl chloride

  • Reaction vessel with stirring and temperature control

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, dissolve this compound in anhydrous methylene chloride.

  • Add an aqueous solution of potassium carbonate with stirring.

  • Cool the mixture to approximately 10°C.

  • Slowly add chloroacetyl chloride dropwise to the reaction mixture, ensuring the temperature is maintained between 10-25°C. The reaction is exothermic, so careful control of the addition rate is crucial.

  • After the addition is complete, continue to stir the reaction mixture for approximately 2 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0°C to facilitate the crystallization of the product.

  • Isolate the crude 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide by filtration.

  • Wash the isolated solid with cold water to remove inorganic salts.

  • Dry the product under vacuum.

Protocol 2: Synthesis of Trimecaine from 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide

This protocol details the N-alkylation of the intermediate with diethylamine to form Trimecaine base, followed by conversion to its hydrochloride salt.[4][6]

Materials:

  • 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide

  • Toluene

  • Diethylamine

  • Hydrochloric acid

  • Methanol

  • Acetone

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide intermediate in toluene.

  • Add an excess of diethylamine to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the Trimecaine free base as an oil.

  • Dissolve the Trimecaine free base in methanol.

  • Adjust the pH to 1-2 by the dropwise addition of hydrochloric acid with stirring. This will induce the precipitation of Trimecaine hydrochloride.

  • Remove the methanol under reduced pressure.

  • Add acetone to the residue to disperse and crystallize the product.

  • Cool the mixture to promote complete crystallization.

  • Isolate the Trimecaine hydrochloride by filtration, wash with cold acetone, and dry under vacuum.

Visualizations

experimental_workflow_trimecaine cluster_step1 Step 1: Acylation cluster_step2 Step 2: N-Alkylation and Salt Formation start1 Dissolve this compound in Methylene Chloride add_base Add aq. K2CO3 Solution start1->add_base cool1 Cool to 10°C add_base->cool1 add_acyl Add Chloroacetyl Chloride (10-25°C) cool1->add_acyl react1 Stir for 2 hours add_acyl->react1 cool2 Cool to 0°C react1->cool2 filter1 Filter and Wash cool2->filter1 dry1 Dry Intermediate filter1->dry1 intermediate 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide dry1->intermediate start2 Dissolve Intermediate in Toluene intermediate->start2 add_amine Add Diethylamine start2->add_amine reflux Reflux add_amine->reflux wash Wash with Water/Brine reflux->wash dry2 Dry and Evaporate wash->dry2 trimecaine_base Trimecaine Free Base dry2->trimecaine_base dissolve_methanol Dissolve in Methanol trimecaine_base->dissolve_methanol add_hcl Add HCl (pH 1-2) dissolve_methanol->add_hcl evaporate_methanol Evaporate Methanol add_hcl->evaporate_methanol crystallize Crystallize from Acetone evaporate_methanol->crystallize filter2 Filter and Dry crystallize->filter2 final_product Trimecaine Hydrochloride filter2->final_product

Caption: Experimental workflow for the two-step synthesis of Trimecaine Hydrochloride.

signaling_pathway cluster_tnf TNF-α Signaling cluster_il6 IL-6 Signaling tnf TNF-α tnfr TNFR tnf->tnfr Binds traf TRAF2 tnfr->traf ikk IKK Complex traf->ikk Activates ikb IκB ikk->ikb Phosphorylates (Degradation) nfkb NF-κB ikb->nfkb Inhibits nucleus_tnf Nucleus nfkb->nucleus_tnf Translocates to gene_tnf Pro-inflammatory Gene Expression nucleus_tnf->gene_tnf il6 IL-6 il6r IL-6R il6->il6r Binds gp130 gp130 il6r->gp130 Associates with jak JAK gp130->jak Activates stat3 STAT3 jak->stat3 Phosphorylates nucleus_il6 Nucleus stat3->nucleus_il6 Dimerizes & Translocates to gene_il6 Inflammatory & Adhesion Gene Expression nucleus_il6->gene_il6 inhibitor N-(trimethylphenyl)acetamide Analogues inhibitor->ikk inhibitor->jak

Caption: Inhibition of TNF-α and IL-6 signaling pathways by acetamide (B32628) analogues.

Discussion of Signaling Pathway Inhibition

While Trimecaine's primary mechanism of action is the blockade of voltage-gated sodium channels, other pharmaceutical derivatives containing the N-substituted acetamide scaffold have been investigated for different therapeutic applications. For instance, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues have been identified as potent inhibitors of inflammatory processes.[7] These compounds have been shown to dually inhibit cell adhesion induced by the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7]

The diagram above illustrates the simplified signaling pathways of TNF-α and IL-6. TNF-α binds to its receptor (TNFR), leading to the activation of the IKK complex, which in turn phosphorylates IκB, marking it for degradation. This releases NF-κB to translocate to the nucleus and promote the expression of pro-inflammatory genes. The IL-6 pathway is initiated by the binding of IL-6 to its receptor (IL-6R) and subsequent association with the gp130 signal transducer. This activates Janus kinases (JAKs), which phosphorylate STAT3 proteins. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it induces the transcription of genes involved in inflammation and cell adhesion.

The acetamide-based inhibitors are hypothesized to interfere with these pathways, potentially by inhibiting key kinases such as IKK and JAK, thereby reducing the downstream inflammatory response. This highlights the versatility of the N-acyl-2,4,6-trimethylaniline scaffold in designing molecules with diverse biological activities.

Conclusion

This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its application in the production of the local anesthetic Trimecaine demonstrates a robust and scalable synthetic route involving acylation and N-alkylation. The resulting N-substituted trimethylphenyl acetamide core is not only crucial for anesthetic activity but also serves as a template for the development of novel therapeutics targeting inflammatory pathways. The provided protocols and data serve as a practical guide for researchers and professionals in the field of drug development.

References

Application Note and Protocol: Synthesis of 2,4,6-Trimethylnitrobenzene (Nitromesitylene)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The nitration of mesitylene (B46885) (1,3,5-trimethylbenzene) is a classic example of an electrophilic aromatic substitution reaction. Due to the high symmetry of the mesitylene molecule and the activating effect of the three methyl groups, nitration proceeds regioselectively to yield 2,4,6-trimethylnitrobenzene, also known as nitromesitylene[1]. This compound serves as a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals[2][3]. The reaction is typically achieved using a potent nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid in the presence of acetic anhydride[1][4]. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and the formation of by-products[1]. This document provides a detailed protocol for the synthesis of nitromesitylene using fuming nitric acid with acetic anhydride (B1165640) and acetic acid.

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses[4].

1. Materials and Equipment

  • Reagents:

    • Mesitylene (C₉H₁₂)

    • Acetic Anhydride ((CH₃CO)₂O)

    • Fuming Nitric Acid (HNO₃, sp. gr. 1.51)

    • Glacial Acetic Acid (CH₃COOH)

    • Ether (C₂H₅)₂O

    • 10-15% Sodium Hydroxide (B78521) (NaOH) solution

    • Sodium Chloride (NaCl)

    • Methyl Alcohol (CH₃OH)

    • Ice

  • Equipment:

    • 500-mL three-necked, round-bottomed flask

    • Mechanical stirrer

    • Dropping funnel

    • Thermometer

    • Ice-water bath and ice-salt bath

    • Water bath

    • Separatory funnel

    • Distillation apparatus (steam and simple)

    • Büchner funnel and filter flask

2. Safety Precautions

  • Hazardous Chemicals: Fuming nitric acid is extremely corrosive and a strong oxidizing agent. Acetic anhydride is corrosive and lachrymatory. Mesitylene and ether are flammable. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. The addition of nitric acid must be slow and controlled, with efficient cooling to maintain the specified temperature range. Adding the nitric acid too rapidly can lead to an explosive reaction[4].

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

3. Reaction Procedure

  • Reactant Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 40 g (0.333 mole) of mesitylene and 60 g (55.5 cc) of acetic anhydride[4].

  • Cooling: Cool the flask in an ice-water bath until the temperature of the mixture is below 10°C[4].

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a solution of 31.5 g (20.8 cc, 0.5 mole) of fuming nitric acid (sp. gr. 1.51) in 20 g (19.1 cc) of glacial acetic acid and 20 g (18.5 cc) of acetic anhydride. Caution: This mixing should be done carefully in an ice-salt bath, keeping the temperature below 20°C[4].

  • Nitrating Agent Addition: Add the prepared nitrating mixture to the stirred mesitylene solution via the dropping funnel over a period of approximately 40 minutes. During the addition, the temperature of the reaction mixture must be maintained between 15°C and 20°C using the ice-water bath[4].

  • Reaction Completion: After the addition is complete, remove the ice bath and warm the flask on a water bath to 50°C, with shaking. Maintain this temperature for ten minutes[4].

4. Work-up and Purification

  • Quenching: Cool the reaction mixture and pour it slowly into 800 cc of ice water with vigorous stirring[4].

  • Salting Out & Extraction: Add approximately 40 g of sodium chloride to the aqueous mixture to aid separation. Decant the aqueous layer and extract it with 200–250 cc of ether. Combine the ethereal extract with the residual crude nitromesitylene[4].

  • Washing: Wash the resulting ether solution with three or four 30-cc portions of a 10–15% sodium hydroxide solution, until the aqueous wash is distinctly alkaline[4].

  • Solvent Removal: Distill the ether from the solution using a steam bath[4].

  • Steam Distillation: To the residue, add about 150 cc of 10% sodium hydroxide solution and perform a steam distillation. Continue until the distillate is clear and free of oily drops, which typically requires about three hours and collects around 1.5 L of distillate[4].

  • Isolation: The nitromesitylene will settle at the bottom of the distillate. Decant the water. Dissolve the product in 30 cc of ether[4].

  • Final Distillation: Transfer the ethereal solution to a distillation flask. After removing the ether on a steam bath, distill the yellow residue using a free flame. Collect the fraction that distills between 243–250°C. The distillate, weighing about 47 g, will solidify upon cooling[4].

  • Recrystallization: For further purification, dissolve the yellow crystalline product in 25 cc of commercial methyl alcohol. Cool the solution in an ice-salt bath with stirring to induce crystallization. Filter the purified crystals using a Büchner funnel and wash them twice with 5-cc portions of cold methyl alcohol[4]. The final product should be light yellow prismatic crystals with a melting point of 41-44°C[5].

Data Presentation

The following table summarizes the quantitative data for the described protocol.

ParameterValueReference
Reactants
Mesitylene40.0 g (0.333 mole)[4]
Fuming Nitric Acid31.5 g (0.5 mole)[4]
Acetic Anhydride60 g + 20 g (Total 80 g)[4]
Glacial Acetic Acid20.0 g[4]
Reaction Conditions
Addition Temperature15–20°C[4]
Post-addition Temperature50°C[4]
Addition Time~40 minutes[4]
Post-addition Time10 minutes[4]
Product Information
Product Name2,4,6-Trimethylnitrobenzene (Nitromesitylene)
AppearanceLight yellow prismatic crystals[5]
Crude Yield (Distillate)~47 g (~85% based on crude weight)[4]
Boiling Point243–250°C[4]
Melting Point (Purified)41–44°C[5]

Visual Workflow

The following diagram illustrates the experimental workflow for the synthesis of 2,4,6-trimethylnitrobenzene.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Mix Mesitylene & Acetic Anhydride C Cool Mesitylene Mix (< 10°C) A->C B Prepare Nitrating Mix: HNO3 + Acetic Acid + Acetic Anhydride (Cooling < 20°C) D Slowly Add Nitrating Mix to Mesitylene (Maintain 15-20°C) B->D C->D E Warm to 50°C for 10 min D->E F Quench in Ice Water E->F G Ether Extraction F->G H Wash with NaOH Solution G->H I Steam Distillation H->I J Simple Distillation (243-250°C) I->J K Recrystallize from Methanol J->K L Final Product: 2,4,6-Trimethylnitrobenzene K->L

Caption: Workflow for the synthesis of 2,4,6-trimethylnitrobenzene.

References

Application Notes and Protocols for the Synthesis of 2,4,6-Trimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylaniline, also known as mesidine, is a significant chemical intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and as a building block for bulky ligands.[1][2][3] Its synthesis is a critical process for industries that rely on this versatile molecule. The most common and established laboratory and industrial method for the preparation of this compound is the reduction of its precursor, 2,4,6-trimethylnitrobenzene.[1] This document provides detailed protocols for this reduction, summarizes key quantitative data from various methods, and outlines the general experimental workflow.

The precursor, 2,4,6-trimethylnitrobenzene, is typically synthesized via the selective mononitration of mesitylene (B46885) (1,3,5-trimethylbenzene) using a mixture of sulfuric and nitric acids.[2][4] The subsequent reduction of the nitro group to an amine is the focal point of this application note.

Data Presentation: Comparison of Reduction Methods

The reduction of aromatic nitro compounds can be achieved through various methodologies. Below is a summary of quantitative data for different reduction conditions.

Method/ReagentSubstrateCatalyst/ConditionsTemperature (°C)Time (h)Yield/ConversionReference
Iron/Hydrochloric Acid2,4,6-TrimethylnitrobenzeneFe/HCl/H₂O (molar ratio 3.74:0.9:2.22)100-1058Not Specified[2][3][4][5]
Catalytic HydrogenationNitrobenzene (B124822)15 wt% Cu/MgO-SBA15Not Specified30≥82% Conversion[6][7]
Rhodium CatalyzedMesitylene (in-situ nitration and reduction)Rh₂(esp)₂/Trifluoroacetic acid0 - 202570% Yield[4]
Catalytic HydrogenationAromatic Nitro CompoundsVanadium compound with Noble Metal/Ni/Co catalyst60Not SpecifiedHigh, faster reaction[8]
General Catalytic HydrogenationNitrobenzeneH₂/Nickel catalystNot SpecifiedNot SpecifiedNot Specified[9]

Experimental Protocols

This section details the most frequently cited method for the reduction of 2,4,6-trimethylnitrobenzene using iron powder and hydrochloric acid.

Protocol 1: Reduction of 2,4,6-Trimethylnitrobenzene using Iron and Hydrochloric Acid

This protocol is based on the established Béchamp reduction, a widely used method for the reduction of aromatic nitro compounds.[1][2][3][4][5]

Materials:

  • 2,4,6-trimethylnitrobenzene

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Water (H₂O)

  • Sodium Hydroxide (B78521) (NaOH) solution (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, combine 2,4,6-trimethylnitrobenzene, iron powder, hydrochloric acid, and water. The recommended molar ratio of 2,4,6-trimethylnitrobenzene to iron powder, hydrochloric acid, and water is 1:3.74:0.9:2.22.[2][3][4][5]

  • Reaction: Heat the mixture to 100-105°C with vigorous stirring.[2][3][4][5] Maintain this temperature and continue stirring for 8 hours to ensure the reaction goes to completion.[2][3][4][5]

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Carefully neutralize the excess acid by slowly adding a sodium hydroxide solution until the mixture is basic. c. The crude this compound can be isolated by steam distillation directly from the reaction mixture.[2][3][4]

  • Extraction and Purification: a. Alternatively, the product can be extracted from the basified reaction mixture using an organic solvent such as diethyl ether or ethyl acetate. b. Combine the organic extracts and wash them with brine (saturated NaCl solution). c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. d. Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude this compound by vacuum distillation to yield a clear to light yellow liquid.[2][3][4]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 2,4,6-trimethylnitrobenzene via the iron/hydrochloric acid reduction method.

experimental_workflow start Start reagents Combine Reactants: 2,4,6-Trimethylnitrobenzene, Iron Powder, HCl, Water start->reagents reaction Heat and Stir (100-105°C, 8 hours) reagents->reaction workup Cool and Neutralize (add NaOH solution) reaction->workup isolation Isolate Crude Product (Steam Distillation or Extraction) workup->isolation purification Purify by Vacuum Distillation isolation->purification end Final Product: This compound purification->end

Caption: Workflow for the reduction of 2,4,6-trimethylnitrobenzene.

Chemical Reaction Pathway

The following diagram illustrates the chemical transformation from the starting material to the final product.

reaction_pathway reactant 2,4,6-Trimethylnitrobenzene product This compound reactant->product Reduction reagents Fe, HCl H₂O

Caption: Reduction of 2,4,6-trimethylnitrobenzene to this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6-Trimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4,6-trimethylaniline for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially relevant method for synthesizing this compound?

A1: The most prevalent synthesis route involves a two-step process starting from mesitylene (B46885) (1,3,5-trimethylbenzene). The first step is the selective mononitration of mesitylene to form 2,4,6-trimethylnitrobenzene. This is followed by the reduction of the nitro group to an amine, yielding this compound.[1][2][3] This method is favored for its straightforwardness and suitability for industrial-scale production.[2]

Q2: What are the critical parameters to control during the nitration of mesitylene?

A2: To achieve high selectivity and yield during mononitration, it is crucial to control the reaction temperature, typically keeping it below 10°C.[4][5][6] The choice of nitrating agent, usually a mixture of concentrated sulfuric acid and nitric acid, and the molar ratio of reactants are also critical to prevent over-nitration (formation of dinitro by-products) and oxidation of the methyl groups.[2][4]

Q3: What are the common methods for the reduction of 2,4,6-trimethylnitrobenzene?

A3: Two primary methods are used for the reduction step:

  • Metal-Acid Reduction: This classic method often employs iron powder in the presence of an acid, such as hydrochloric acid, at elevated temperatures (around 100-105°C).[1][4][5]

  • Catalytic Hydrogenation: This method involves the use of a catalyst, such as Nickel (Ni) or Palladium (Pd), under a hydrogen atmosphere.[2][7][8] Catalytic hydrogenation can offer very high yields and cleaner reaction profiles.[7]

Q4: What is the typical appearance of this compound and how should it be stored?

A4: this compound is typically a clear to light yellow or brown liquid.[1][5][9] It has a tendency to darken when exposed to air and light.[1][9] Therefore, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its purity.[9]

Q5: What are the primary applications of this compound in research and industry?

A5: this compound is a valuable intermediate in various fields. It serves as a precursor for the synthesis of dyes and organic pigments, such as Acid Blue 129.[5][6][9] In organic synthesis, it is a crucial building block for bulky ligands used in catalysis, including N-heterocyclic carbenes (NHCs) found in catalysts like the second-generation Grubbs' catalyst.[3][6][10]

Troubleshooting Guide

Issue 1: Low Yield of 2,4,6-trimethylnitrobenzene in the Nitration Step

  • Question: My nitration of mesitylene is resulting in a low yield of the desired mononitro product. What are the likely causes and how can I improve it?

  • Answer: Low yields in this step are often due to suboptimal reaction conditions.

    • Temperature Control: Ensure the reaction temperature is strictly maintained below 10°C.[4][5][6] Higher temperatures can lead to oxidation of the methyl groups and other side reactions.

    • Nitrating Agent Ratio: An inappropriate ratio of sulfuric acid to nitric acid can either lead to incomplete reaction or the formation of unwanted by-products. A Chinese patent suggests a weight ratio of H₂SO₄ (75-80 parts) to HNO₃ (20-25 parts) for the mixed acid.[7] Another study suggests that a nitric acid to mesitylene molar ratio of 1.08 is optimal to maximize yield while minimizing dinitration.[11]

    • Reaction Time: The reaction should be allowed to proceed for a sufficient duration. A typical timeframe is around 4 hours.[4][6][9]

    • By-product Formation: The formation of dinitro-mesitylene is a common side reaction that reduces the yield of the desired product.[2] This is often caused by an excess of the nitrating agent or elevated temperatures.

Issue 2: Presence of Impurities After the Reduction Step

  • Question: After reducing 2,4,6-trimethylnitrobenzene, my final product is impure. What are the possible impurities and how can I minimize them?

  • Answer: Impurities in the final product can originate from both the nitration and reduction steps.

    • Unreacted Starting Material: Incomplete reduction will leave unreacted 2,4,6-trimethylnitrobenzene in your product. Ensure the reduction reaction goes to completion by using an adequate amount of reducing agent and allowing for sufficient reaction time (e.g., 8 hours at 100-105°C for iron/HCl reduction).[4][5]

    • Side-Products from Nitration: If dinitro-mesitylene was formed during nitration, it will be reduced to the corresponding diamine, which will be an impurity. Optimizing the nitration step is key to preventing this.

    • Oxidation Products: this compound can be sensitive to air and light, leading to the formation of colored oxidation products.[1][9] Work-up and purification should be performed promptly, and the final product should be stored under an inert atmosphere.

    • Purification: Final purification is typically achieved by distillation, which is effective at removing less volatile impurities.[4][5][9]

Issue 3: Low Overall Yield of this compound

  • Question: My overall yield for the two-step synthesis is consistently low. What general strategies can I employ to improve it?

  • Answer: To improve the overall yield, both the nitration and reduction steps need to be optimized.

    • Optimize Nitration: As discussed, precise control of temperature and reactant ratios is paramount to maximize the yield of the intermediate, 2,4,6-trimethylnitrobenzene.[11]

    • Evaluate Reduction Method: While iron and acid is a common method, catalytic hydrogenation can offer significantly higher yields, with some processes reporting yields of 95-96%.[7] Consider exploring different catalysts (e.g., Ni, Pd/C) and optimizing reaction conditions such as hydrogen pressure and temperature.[7][8]

    • Efficient Work-up: Ensure efficient extraction and isolation of the product after each step to minimize losses. After the reduction with iron, the crude product is typically distilled from the reaction mixture.[4][6][9]

Quantitative Data Summary

The following table summarizes reaction conditions and corresponding yields for the synthesis of this compound from various sources.

StepReagentsTemperature (°C)DurationYield (%)Reference
Nitration Mesitylene, H₂SO₄, HNO₃< 104 hoursNot specified[4],[9],[5]
Reduction 2,4,6-trimethylnitrobenzene, Fe powder, HCl, H₂O100 - 1058 hoursNot specified[4],[9],[5]
Overall Mesitylene, tert-butyl (mesitylsulfonyl)oxycarbamate, Rh₂(esp)₂, CF₃CO₂H0 - 2025 hours70[4]
Reduction 2,4,6-trimethylnitrobenzene, Ni catalyst, H₂90 - 1702 hours95-96[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration and Iron Reduction

This protocol is based on the most commonly cited method in the literature.[4][5][6][9]

Step 1: Nitration of Mesitylene

  • Prepare a nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice-salt bath, ensuring the temperature remains below 10°C.

  • In a separate reaction vessel equipped with a stirrer and a dropping funnel, place the mesitylene.

  • Cool the reaction vessel containing mesitylene in an ice-salt bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred mesitylene, maintaining the reaction temperature below 10°C.

  • After the addition is complete, continue stirring the mixture at this temperature for 4 hours.

  • After the reaction period, allow the mixture to stand, which will result in the separation of two layers.

  • Carefully separate the upper organic layer, which contains the 2,4,6-trimethylnitrobenzene, from the lower acid layer.

  • Wash the organic layer with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate). The crude 2,4,6-trimethylnitrobenzene can be used directly in the next step or purified by distillation.

Step 2: Reduction of 2,4,6-trimethylnitrobenzene

  • In a round-bottom flask equipped with a reflux condenser, create a mixture of 2,4,6-trimethylnitrobenzene, iron powder, hydrochloric acid, and water. A typical molar ratio is approximately 1:3.74:0.9:2.22 (nitro compound:iron:HCl:water).[4][9]

  • Heat the reaction mixture to 100-105°C and maintain this temperature with vigorous stirring for 8 hours.

  • After the reduction is complete, the crude this compound can be isolated by steam distillation directly from the reaction mixture.

  • Alternatively, make the reaction mixture basic to precipitate iron hydroxides, and then extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation to obtain the final product.[4][9]

Mandatory Visualizations

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction start Mesitylene + Mixed Acid (H₂SO₄/HNO₃) nitration Nitration Reaction (< 10°C, 4h) start->nitration 1 separation Phase Separation nitration->separation 2 wash Wash & Dry separation->wash 3 intermediate 2,4,6-Trimethylnitrobenzene wash->intermediate 4 reduction Reduction Reaction (Fe/HCl, 100-105°C, 8h) intermediate->reduction 5 workup Work-up & Extraction reduction->workup 6 purification Vacuum Distillation workup->purification 7 product This compound (Final Product) purification->product 8

Caption: Experimental workflow for the synthesis of this compound.

G cluster_nitration Nitration Step Issues cluster_reduction Reduction Step Issues cluster_solutions_n Solutions cluster_solutions_r Solutions start Low Overall Yield temp Temperature > 10°C? start->temp ratio Incorrect Acid Ratio? start->ratio time_n Insufficient Reaction Time? start->time_n incomplete Incomplete Reduction? start->incomplete method Suboptimal Method? start->method losses Work-up Losses? start->losses sol_temp Maintain < 10°C temp->sol_temp YES sol_ratio Optimize Acid Ratio ratio->sol_ratio YES sol_time_n Increase Stirring Time time_n->sol_time_n YES sol_incomplete Increase Reducing Agent/ Time/Temperature incomplete->sol_incomplete YES sol_method Consider Catalytic Hydrogenation method->sol_method YES sol_losses Optimize Extraction/ Distillation losses->sol_losses YES

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Purification of Crude 2,4,6-Trimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2,4,6-trimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of crude this compound, offering potential causes and solutions.

Question 1: My this compound sample is dark brown or reddish. What is the cause of this discoloration and how can I remove it?

Answer:

Discoloration of this compound is most commonly due to air oxidation of the amine functional group, a reaction often accelerated by light exposure.[1][2] The resulting oxidized impurities are highly colored.

Solutions:

  • Vacuum Distillation: This is the most effective method to remove colored, non-volatile oxidation products. Distilling the crude product under reduced pressure will separate the desired amine from these impurities.

  • Charcoal Treatment: Before distillation, you can dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether, toluene) and treat it with activated charcoal. The charcoal will adsorb many of the colored impurities. Filter the mixture to remove the charcoal and then proceed with solvent removal and distillation.

  • Inert Atmosphere: To prevent further oxidation during purification and storage, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon).[3]

Question 2: During vacuum distillation, I am experiencing significant bumping or unstable boiling. How can I resolve this?

Answer:

Bumping during distillation is often caused by the uneven boiling of the liquid, which can be particularly problematic with viscous liquids or when distilling to dryness.

Solutions:

  • Use of Boiling Chips or a Magnetic Stirrer: Add a few boiling chips to the distillation flask before heating to promote smooth boiling. Alternatively, using a magnetic stirrer and a stir bar in the distillation flask is a highly effective way to ensure even heating and prevent bumping.

  • Gradual Heating: Apply heat to the distillation flask gradually using a heating mantle with a temperature controller. Avoid rapid heating, which can lead to superheating and violent bumping.

  • Ensure a Steady Vacuum: Fluctuations in the vacuum can also cause unstable boiling. Ensure all connections in your distillation setup are secure and that the vacuum pump is operating consistently.

Question 3: My yield after distillation is lower than expected. What are the potential reasons for this loss of product?

Answer:

Low recovery can result from several factors during the distillation process.

Solutions:

  • Incomplete Distillation: Ensure that you have distilled all of the product. The temperature at the distillation head should remain stable at the boiling point of this compound at the given pressure and then drop once the product has been collected.

  • Hold-up in the Apparatus: A significant amount of product can be lost as a coating on the surfaces of the distillation flask, fractionating column, and condenser. Rinsing the apparatus with a volatile solvent after the distillation is complete can help recover some of this material.

  • Leaks in the System: Any leaks in the distillation apparatus will result in a loss of vapor and a lower collected volume of distillate. Check all joints and connections for a proper seal.

  • Decomposition: Although this compound is relatively stable, prolonged heating at high temperatures can lead to some decomposition. Distilling under a higher vacuum to lower the boiling point can mitigate this.

Question 4: I am having difficulty purifying this compound by column chromatography due to streaking/tailing of the compound on the silica (B1680970) gel column. How can I improve the separation?

Answer:

The basic nature of amines like this compound can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel, causing poor separation and tailing of the peak.

Solutions:

  • Addition of a Basic Modifier to the Eluent: Adding a small amount of a volatile base, such as triethylamine (B128534) (typically 0.1-1%), to the mobile phase can help to neutralize the acidic sites on the silica gel and improve the peak shape.[4]

  • Use of Deactivated Silica Gel: You can pretreat the silica gel by slurrying it with a solvent containing triethylamine before packing the column. This deactivates the acidic sites.[4]

  • Use of an Amine-Functionalized Column: For challenging separations, using a commercially available amine-functionalized silica gel column can provide excellent results for the purification of basic compounds without the need for mobile phase modifiers.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the best general method for purifying crude this compound?

A1: For most laboratory-scale purifications, vacuum distillation is the preferred and most efficient method to obtain high-purity this compound. It effectively separates the amine from non-volatile impurities and colored oxidation byproducts.

Q2: How should I store purified this compound to prevent it from discoloring?

A2: Purified this compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place to minimize exposure to air and light, which can cause oxidation and discoloration.[1][2]

Q3: Can I purify this compound by recrystallization?

A3: Direct recrystallization of this compound can be challenging due to its low melting point. However, a common and effective technique is to convert the amine to its hydrochloride salt, which is a stable solid that can be readily recrystallized. The purified salt can then be neutralized with a base to regenerate the pure amine. A potential solvent for the recrystallization of the hydrochloride salt is isopropanol.[7]

Q4: What are the expected boiling points of this compound under vacuum?

A4: The boiling point of this compound is dependent on the pressure. The following table provides approximate boiling points at different pressures.

Pressure (mmHg)Boiling Point (°C)
760233
11108-110

Data sourced from multiple references.[2][8]

Q5: What are the common impurities found in crude this compound?

A5: Crude this compound, typically synthesized by the nitration of mesitylene (B46885) followed by reduction, may contain the following impurities:

  • Unreacted starting materials: Mesitylene and 2,4,6-trimethylnitrobenzene.

  • Byproducts of the reduction: Azoxy, azo, and hydrazo compounds.

  • Oxidation products: Formed upon exposure to air.

  • Isomeric trimethylanilines: If the starting mesitylene was not pure.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Objective: To purify crude this compound by removing non-volatile impurities and colored byproducts.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with stirrer

  • Magnetic stir bar or boiling chips

  • Thermometer and adapter

  • Vacuum pump and tubing

  • Cold trap (recommended)

Procedure:

  • Place the crude this compound and a magnetic stir bar or boiling chips into a dry round-bottom flask.

  • Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

  • Begin stirring (if using a magnetic stirrer).

  • Slowly and carefully apply vacuum to the system.

  • Once the desired vacuum is reached and stable, begin to gently heat the distillation flask with the heating mantle.

  • Observe the condensation front rising in the distillation head.

  • Collect any low-boiling forerun in a separate receiving flask.

  • When the temperature at the thermometer stabilizes at the expected boiling point of this compound for the applied pressure, switch to a clean receiving flask to collect the main fraction.

  • Continue distillation at a steady rate (1-2 drops per second) until the temperature begins to drop, indicating that most of the product has distilled.

  • Remove the heat source and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Purification via Recrystallization of the Hydrochloride Salt

Objective: To purify crude this compound by converting it to its hydrochloride salt, recrystallizing the salt, and then regenerating the pure amine.

Materials:

  • Crude this compound

  • Concentrated hydrochloric acid (HCl)

  • Isopropanol

  • Diethyl ether

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH paper or meter

Procedure:

  • Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether. Slowly add concentrated HCl dropwise with stirring until the solution is acidic and a precipitate (the hydrochloride salt) forms.

  • Isolation of Crude Salt: Collect the crude this compound hydrochloride by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization: Dissolve the crude salt in a minimum amount of hot isopropanol. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry them thoroughly.

  • Regeneration of the Free Amine: Dissolve the purified hydrochloride salt in water and place the solution in a separatory funnel. Slowly add NaOH solution while shaking until the solution is basic (check with pH paper).

  • Extraction: Extract the liberated this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Drying and Solvent Removal: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow_distillation cluster_setup Setup cluster_process Process cluster_completion Completion start Crude this compound setup_apparatus Assemble Vacuum Distillation Apparatus start->setup_apparatus apply_vacuum Apply Vacuum setup_apparatus->apply_vacuum heat Gentle Heating apply_vacuum->heat collect_forerun Collect Forerun heat->collect_forerun collect_main Collect Main Fraction collect_forerun->collect_main cool Cool System collect_main->cool release_vacuum Release Vacuum cool->release_vacuum end Purified this compound release_vacuum->end

Caption: Experimental workflow for the vacuum distillation of crude this compound.

logical_relationship_troubleshooting cluster_problem Problem cluster_diagnosis Diagnosis cluster_solution Solution cluster_outcome Outcome problem Crude this compound (Discolored, Impure) diagnosis Potential Causes problem->diagnosis oxidation Oxidation Products diagnosis->oxidation Discoloration nonvolatile Non-volatile Impurities diagnosis->nonvolatile High Boiling starting_materials Unreacted Starting Materials diagnosis->starting_materials Low Boiling solution Purification Method oxidation->solution nonvolatile->solution starting_materials->solution distillation Vacuum Distillation solution->distillation Effective for non-volatile & colored impurities recrystallization Recrystallization (via HCl salt) solution->recrystallization Good for solid derivatives chromatography Column Chromatography solution->chromatography For difficult separations outcome Purified this compound distillation->outcome recrystallization->outcome chromatography->outcome

Caption: Logical relationship for troubleshooting the purification of crude this compound.

References

Technical Support Center: Synthesis of 2,4,6-Trimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2,4,6-trimethylaniline.

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues that may arise during your experiment.

Issue 1: Low Yield of 2,4,6-Trimethylnitrobenzene (Nitration Step)

Question: My nitration of mesitylene (B46885) resulted in a low yield of the desired 2,4,6-trimethylnitrobenzene. What are the potential causes and how can I improve the yield?

Answer: A low yield in the nitration of mesitylene is a common issue and can be attributed to several factors, primarily the formation of side products. Here’s a breakdown of potential causes and solutions:

  • Over-nitration (Dinitration): The most significant side reaction is the formation of dinitro-mesitylene.[1][2] This is particularly problematic at elevated temperatures.

    • Solution: Maintain a low reaction temperature, ideally below 10°C, throughout the addition of the nitrating mixture.[3][4] Careful temperature control is crucial for selective mononitration.

  • Oxidation of Methyl Groups: While less common with controlled conditions, oxidation of the methyl groups on the mesitylene ring can occur, leading to undesired byproducts.

    • Solution: Employ a selective mononitration protocol and avoid harsh reaction conditions.[3]

  • Formation of Tarry Byproducts: The presence of nitrous acid can lead to the formation of tarry substances, which can complicate purification and reduce the overall yield.

    • Solution: The addition of a small amount of sulfamic acid can help to scavenge nitrous acid and prevent the formation of these tarry byproducts.

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to unreacted mesitylene remaining in the reaction mixture.

    • Solution: Ensure the reaction is stirred efficiently and allowed to proceed for the recommended duration (e.g., 4 hours at below 10°C).[4]

Data on Side Product Formation (Nitration)

While precise quantitative data is often dependent on specific laboratory conditions, the following table summarizes the expected trends in byproduct formation during the nitration of mesitylene.

ParameterEffect on Dinitromesitylene FormationRecommended Condition
Temperature Increases significantly with higher temperatures.< 10°C
Nitrating Agent Ratio An excess of nitric acid can promote dinitration.Use a controlled molar ratio of nitric acid to mesitylene.
Reaction Time Prolonged reaction times at higher temperatures can increase dinitration.Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal time.

Issue 2: Impurities in the Final this compound Product

Question: After the reduction and purification steps, my this compound product shows significant impurities. What are these impurities and how can I remove them?

Answer: Impurities in the final product can originate from both the nitration and reduction steps. Here are the likely culprits and purification strategies:

  • Unreacted 2,4,6-Trimethylnitrobenzene: Incomplete reduction will leave the starting nitro compound in your product.

    • Identification: This can be detected by techniques like GC-MS, where it will have a different retention time and mass spectrum compared to the desired aniline.

    • Solution: Ensure the reduction reaction goes to completion. This can be achieved by:

      • Using a sufficient amount of the reducing agent (e.g., iron powder and HCl).[5]

      • Maintaining the appropriate reaction temperature (e.g., 100-105°C for iron/HCl reduction).[4]

      • Allowing for a sufficient reaction time (e.g., 8 hours).[4]

  • Intermediate Reduction Products: Partial reduction of the nitro group can lead to the formation of nitroso or hydroxylamine (B1172632) intermediates. These can further react to form dimeric azo or azoxy compounds.

    • Identification: These species can be challenging to isolate but may be detected by sensitive analytical techniques like LC-MS.

    • Solution: Similar to unreacted starting material, ensuring complete reduction is key. The choice of reducing agent and reaction conditions plays a critical role in minimizing these intermediates.

  • Dinitro-mesitylene Reduction Products: If dinitration occurred in the first step, the subsequent reduction can produce diaminomesitylene and other related compounds.

    • Identification: These will have higher boiling points and different chromatographic behavior than this compound.

    • Solution: The most effective way to remove these is through careful purification. Fractional distillation is a common and effective method due to the significant difference in boiling points between the monoamino and diamino compounds.[1]

  • Polymeric Byproducts: Under certain conditions, especially at higher temperatures or in the presence of certain catalysts, polymerization of intermediates or the final product can occur.

    • Identification: These are typically high molecular weight, often tarry, materials.

    • Solution: Proper control of reaction temperature and purification by distillation can help to remove these non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most common and significant side reaction is the formation of dinitro-mesitylene during the nitration of mesitylene.[1][2] This occurs when a second nitro group is introduced onto the aromatic ring. Controlling the reaction temperature is the most critical factor in minimizing this byproduct.

Q2: How can I monitor the progress of the nitration and reduction reactions?

A2: The progress of both reactions can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC). For TLC, you can compare the reaction mixture to spots of the starting material and, if available, the expected product. For GC, you can analyze aliquots of the reaction mixture over time to observe the disappearance of the starting material and the appearance of the product peak.

Q3: What are the ideal conditions for the reduction of 2,4,6-trimethylnitrobenzene?

A3: A common and effective method for the reduction is using iron powder in the presence of hydrochloric acid and water.[5] Typical conditions involve heating the reaction mixture to 100-105°C for about 8 hours.[4] Catalytic hydrogenation is another viable method.

Q4: My final product is a dark color. What is the cause and how can I fix it?

A4: A dark color in the final this compound product is often due to the presence of oxidized impurities or polymeric byproducts.[5] This can happen if the product is exposed to air and light. Purification by distillation is usually effective in removing these colored impurities to yield a clear to light yellow liquid.[5] Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark container can help prevent discoloration.

Experimental Protocols

Synthesis of 2,4,6-Trimethylnitrobenzene (Nitration)

  • Prepare a nitrating mixture of sulfuric acid and nitric acid.

  • Cool the mesitylene in a reaction vessel equipped with a stirrer and a thermometer to below 10°C using an ice bath.

  • Slowly add the nitrating mixture to the mesitylene while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the mixture at this temperature for approximately 4 hours.

  • Allow the mixture to stand, leading to the separation of two layers.

  • Separate the upper organic layer, which contains the crude 2,4,6-trimethylnitrobenzene.

  • Wash the organic layer with water and then a dilute sodium carbonate solution to neutralize any remaining acid.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and then remove the solvent under reduced pressure.

Synthesis of this compound (Reduction)

  • In a reaction vessel, combine the crude 2,4,6-trimethylnitrobenzene, iron powder, hydrochloric acid, and water. A typical molar ratio is 1:3.74:0.9:2.22 (nitro compound:iron powder:HCl:water).[6]

  • Heat the mixture to 100-105°C with vigorous stirring for approximately 8 hours.

  • After the reaction is complete, make the solution basic by adding a strong base (e.g., sodium hydroxide) to precipitate iron hydroxides.

  • Extract the crude this compound with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts and dry them over an anhydrous salt.

  • Remove the solvent by distillation.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Synthesis_Pathway Mesitylene Mesitylene Nitromesitylene 2,4,6-Trimethylnitrobenzene Mesitylene->Nitromesitylene Nitration (H2SO4/HNO3) Dinitromesitylene Dinitromesitylene Mesitylene->Dinitromesitylene Side Reaction: Over-nitration Oxidized_Byproducts Oxidized Byproducts Mesitylene->Oxidized_Byproducts Side Reaction: Oxidation Trimethylaniline This compound Nitromesitylene->Trimethylaniline Reduction (Fe/HCl or H2/Catalyst) Incomplete_Reduction Incomplete Reduction Products Nitromesitylene->Incomplete_Reduction Side Reaction: Incomplete Reduction

Caption: Reaction pathway for the synthesis of this compound highlighting major side reactions.

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Nitration_Step Check Nitration Step Low_Yield->Nitration_Step Reduction_Step Check Reduction Step Impure_Product->Reduction_Step Purification Check Purification Impure_Product->Purification Temp_Control Temperature > 10°C? Nitration_Step->Temp_Control Incomplete_Reduction_Check Incomplete Reduction? Reduction_Step->Incomplete_Reduction_Check Temp_Control->Reduction_Step No Dinitration High Dinitration Temp_Control->Dinitration Yes Unreacted_Nitro Unreacted Nitro Compound Incomplete_Reduction_Check->Unreacted_Nitro Yes Distillation Ineffective Distillation? Purification->Distillation Byproducts_Remain Byproducts Remain Distillation->Byproducts_Remain Yes

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: 2,4,6-Trimethylaniline Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,4,6-trimethylaniline to prevent its oxidation.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the storage and use of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned a yellow or brown color. What is the cause?

A1: The discoloration of this compound, which is typically a clear to pale yellow liquid when pure, is a common indicator of oxidation.[1] This process occurs when the compound is exposed to air (oxygen) and/or light. The amino group of the aniline (B41778) is susceptible to oxidation, leading to the formation of colored byproducts.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The main factors that promote oxidation are:

  • Exposure to Oxygen: Direct contact with air will initiate and propagate the oxidation process.

  • Exposure to Light: UV and visible light can provide the energy to initiate the radical chain reactions involved in autoxidation.[2]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

Q3: What are the likely byproducts of this compound oxidation?

A3: While specific studies on the autoxidation of this compound are not extensively detailed in publicly available literature, based on the known oxidation mechanisms of aromatic amines, the byproducts are likely to include N-oxides, nitroso, and nitro compounds, as well as colored polymeric materials. In biological systems, metabolites include N-hydroxylated derivatives, quinones, and hydroquinones, which suggests similar classes of compounds may be formed through chemical oxidation.[3]

Q4: Can I still use my discolored this compound?

A4: The suitability of discolored this compound depends on the specific requirements of your experiment. The presence of oxidation byproducts can interfere with chemical reactions, affect product purity, and potentially introduce safety hazards. For applications requiring high purity, it is recommended to use fresh, unoxidized material or to purify the discolored aniline, for example, by distillation.

Q5: How can I prevent the oxidation of this compound during storage?

A5: To minimize oxidation, store this compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, amber glass container to protect it from light, and at a reduced temperature (refrigeration is recommended).[1] The addition of a suitable antioxidant can also significantly prolong its shelf life.

Troubleshooting Common Issues

Problem Possible Cause(s) Recommended Solution(s)
Rapid Discoloration Improper storage (exposure to air and/or light).Store in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator.
High storage temperature.Store at recommended low temperatures (e.g., 2-8 °C).
Contamination with oxidizing agents or metal ions.Ensure storage containers are clean and free of contaminants. Do not store near strong oxidizing agents.
Inconsistent Experimental Results Use of partially oxidized this compound.Use fresh, high-purity this compound. If discoloration is observed, consider purification or using a new batch.
Degradation of the compound in solution.Prepare solutions fresh and use them promptly. If solutions need to be stored, protect them from light and air.

Experimental Protocols

Protocol for Storage of this compound
  • Container: Use a clean, dry amber glass bottle with a tight-fitting cap.

  • Inert Atmosphere: Before sealing, flush the headspace of the container with a gentle stream of an inert gas, such as nitrogen or argon, for 1-2 minutes to displace any air.

  • Sealing: Securely seal the container immediately after flushing with inert gas. For long-term storage, consider using a cap with a PTFE liner.

  • Temperature: Store the sealed container in a refrigerator at 2-8 °C.

  • Light Protection: The amber glass provides protection from light. For additional protection, the container can be wrapped in aluminum foil or stored in a light-proof secondary container.

Protocol for the Addition of an Antioxidant (BHT)

Butylated hydroxytoluene (BHT) is a common phenolic antioxidant that can be used to inhibit the free-radical autoxidation of organic compounds.

  • Preparation: Prepare a stock solution of BHT in a solvent that is compatible with your application and in which this compound is soluble (e.g., toluene (B28343) or ethanol). A typical stock solution concentration might be 1-10 mg/mL.

  • Addition: Add the BHT stock solution to the this compound to achieve a final concentration of 100-500 ppm (w/w) of BHT.

  • Mixing: Gently swirl the mixture to ensure homogeneity.

  • Storage: Store the stabilized this compound according to the general storage protocol described above.

Protocol for Monitoring the Purity of this compound by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting the presence of more polar oxidation products.

  • Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid or phosphoric acid. The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., 0.1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The appearance of new peaks, typically with shorter retention times than the main this compound peak, is indicative of the formation of more polar oxidation products. The purity can be estimated by the relative peak area of the main component.

Quantitative Data

Quantitative data on the stability of this compound is not widely available in the literature. However, the following table provides a qualitative and semi-quantitative summary based on general principles of aromatic amine stability.

Storage Condition Atmosphere Light Exposure Temperature Antioxidant (e.g., BHT @ 200 ppm) Expected Stability (Time to noticeable discoloration)
Ideal Inert (N₂ or Ar)Protected (Amber vial)2-8 °CYes> 1 year
Good Inert (N₂ or Ar)Protected (Amber vial)Room TemperatureYesSeveral months to a year
Moderate AirProtected (Amber vial)2-8 °CYesSeveral months
Poor AirProtected (Amber vial)Room TemperatureNoWeeks to months
Very Poor AirExposed to LightRoom TemperatureNoDays to weeks

Visualizations

Oxidation_Prevention_Workflow cluster_storage Storage Conditions cluster_oxidation Oxidation Process cluster_prevention Preventive Measures cluster_product Product State storage_temp Temperature oxidation Oxidation storage_temp->oxidation High Temp storage_light Light storage_light->oxidation UV/Visible Light storage_atmosphere Atmosphere storage_atmosphere->oxidation Oxygen (Air) degraded_product Degraded Product (Discolored) oxidation->degraded_product refrigeration Refrigeration refrigeration->storage_temp amber_vial Amber Vial amber_vial->storage_light inert_gas Inert Gas Blanket inert_gas->storage_atmosphere antioxidant Add Antioxidant antioxidant->oxidation Inhibits pure_product Pure this compound pure_product->oxidation

Caption: Logical workflow illustrating the factors leading to the oxidation of this compound and the corresponding preventive measures.

Autoxidation_Pathway TMA This compound (R-NH₂) TMA_radical Anilinyl Radical (R-NH•) TMA->TMA_radical Initiation Initiator Initiator (Light, Heat, Metal Ions) Initiator->TMA Peroxy_radical Peroxy Radical (R-NHOO•) TMA_radical->Peroxy_radical Propagation Oxygen Oxygen (O₂) Oxygen->Peroxy_radical Peroxy_radical->TMA_radical Chain Reaction Hydroperoxide N-Hydroperoxide (R-NHOOH) Peroxy_radical->Hydroperoxide Propagation Another_TMA Another R-NH₂ Molecule Another_TMA->TMA_radical Another_TMA->Hydroperoxide Further_Oxidation Further Oxidation & Polymerization Hydroperoxide->Further_Oxidation Colored_Byproducts Colored Byproducts (N-Oxides, Quinones, etc.) Further_Oxidation->Colored_Byproducts

Caption: A simplified signaling pathway for the autoxidation of this compound, leading to the formation of colored byproducts.

References

Technical Support Center: Scale-Up of 2,4,6-Trimethylaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2,4,6-Trimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The predominant industrial synthesis of this compound involves a two-step process:

  • Nitration: Mesitylene (B46885) (1,3,5-trimethylbenzene) is reacted with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to form 2,4,6-trimethylnitrobenzene.[1][2]

  • Reduction: The resulting 2,4,6-trimethylnitrobenzene is then reduced to this compound.[1][2] This reduction is commonly achieved through catalytic hydrogenation using reagents like iron powder and hydrochloric acid or hydrogen gas with a catalyst such as palladium on carbon (Pd/C) or Raney Nickel.[1][2][3]

Q2: What are the primary challenges faced during the scale-up of this process?

A2: The main challenges include:

  • Controlling Selectivity: Minimizing the formation of dinitro-mesitylene byproducts during the nitration step.[1]

  • Waste Management: Handling and neutralizing large volumes of acidic waste generated from the nitration process.[1]

  • Purification: Separating the desired this compound from unreacted starting materials, byproducts, and the catalyst, which can be energy-intensive.[1]

  • Safety: Managing the highly exothermic nature of the nitration reaction to prevent runaway reactions and ensuring the safe handling of hazardous materials like mixed acids and flammable solvents.[4][5][6][7][8]

  • Catalyst Deactivation: Poisoning of the hydrogenation catalyst can lead to incomplete reactions and lower yields.[9]

Q3: How does this compound appear, and what are its storage recommendations?

A3: this compound is typically a clear yellow to brown liquid.[2] It is known to darken upon exposure to air and light.[2] For storage, it is recommended to keep it in a dark place under an inert atmosphere at room temperature.[10]

Troubleshooting Guides

Nitration of Mesitylene

Problem 1: Low yield of 2,4,6-trimethylnitrobenzene and formation of dinitro byproducts.

Potential Cause Troubleshooting/Solution
Incorrect Reaction Temperature Maintain a low reaction temperature, typically below 10°C, to favor mononitration. Higher temperatures can increase the rate of dinitration.[11]
Inappropriate Molar Ratio of Reactants An excessive amount of nitric acid can lead to dinitration. Carefully control the molar ratio of nitric acid to mesitylene. A molar ratio of nitric acid to substrate between 1.0 and 3.0 is generally recommended.[1][11]
Inefficient Mixing Ensure vigorous and consistent stirring to maintain a homogenous reaction mixture and prevent localized overheating, which can promote side reactions.
Incorrect Acid Concentration The concentration of sulfuric acid in the mixed acid plays a crucial role. It acts as a catalyst and a dehydrating agent. Deviations from the optimal concentration can affect the reaction rate and selectivity.

Problem 2: Generation of large volumes of hazardous acidic waste.

Potential Cause Troubleshooting/Solution
Batch Processing For larger scales, consider implementing a continuous-flow nitration process. This can improve efficiency and allow for easier recycling of the waste acid.[12]
Inefficient Acid Use Optimize the amount of mixed acid used to the minimum required for complete conversion to reduce the overall volume of waste.
Disposal Issues Neutralize the waste acid before disposal. This can be done by slowly adding a base like sodium bicarbonate or sodium hydroxide (B78521) to the diluted acid solution in a controlled manner to manage the exothermic reaction. Always check local regulations for proper disposal procedures.[2][13][14]
Reduction of 2,4,6-Trimethylnitrobenzene

Problem 3: Incomplete reduction or slow reaction rate during catalytic hydrogenation.

Potential Cause Troubleshooting/Solution
Catalyst Poisoning The catalyst can be poisoned by impurities such as sulfur or certain nitrogen compounds.[9][10][15] Ensure the purity of the starting material and solvents. If poisoning is suspected, the catalyst may need to be filtered and replaced, or a regeneration procedure can be attempted.[9]
Inactive Catalyst The catalyst may have lost activity due to improper storage or handling. Use a fresh batch of catalyst.
Insufficient Hydrogen Pressure For some substrates, atmospheric pressure may not be sufficient. A pressurized hydrogenation system (e.g., a Parr shaker) may be required to drive the reaction to completion.[16]
Poor Mass Transfer Ensure vigorous stirring to keep the catalyst suspended and to maximize the contact between the hydrogen gas, the substrate, and the catalyst.
Product Inhibition The amine product can sometimes inhibit the catalyst by adsorbing to its surface.[9] This may manifest as a slowing of the reaction rate as the product concentration increases. Increasing the catalyst loading may help to mitigate this effect.
Purification

Problem 4: Difficulty in separating this compound from byproducts.

Potential Cause Troubleshooting/Solution
High Boiling Point of Dinitro Byproducts The dinitro-mesitylene byproducts have a high boiling point, making their separation from the desired product by distillation challenging and energy-intensive.[1] Optimize the nitration step to minimize the formation of these impurities.
Co-distillation Impurities with boiling points close to that of this compound can co-distill. Use a fractional distillation column with sufficient theoretical plates for better separation.
Thermal Decomposition The product may be susceptible to decomposition at high temperatures. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.

Experimental Protocols

Protocol 1: Nitration of Mesitylene

Objective: To synthesize 2,4,6-trimethylnitrobenzene from mesitylene.

Materials:

  • Mesitylene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Prepare a cooling bath of ice and salt.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a calculated amount of concentrated sulfuric acid.

  • Cool the sulfuric acid in the ice bath to below 10°C.

  • Slowly add the required amount of concentrated nitric acid to the sulfuric acid while stirring, maintaining the temperature below 10°C. This creates the mixed acid.

  • In a separate flask, dissolve mesitylene in a suitable solvent like dichloromethane.

  • Slowly add the mesitylene solution to the cold mixed acid via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for a specified time (e.g., 2 hours) to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture over a large amount of crushed ice with stirring.

  • Separate the organic layer.

  • Wash the organic layer with cold deionized water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then again with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2,4,6-trimethylnitrobenzene.

Protocol 2: Catalytic Hydrogenation of 2,4,6-Trimethylnitrobenzene

Objective: To synthesize this compound by reducing 2,4,6-trimethylnitrobenzene.

Materials:

  • 2,4,6-trimethylnitrobenzene

  • Palladium on Carbon (10% Pd/C) or Raney Nickel

  • Ethanol or Methanol (solvent)

  • Hydrogen gas

  • Celite™ (for filtration)

Procedure:

  • Set up a hydrogenation apparatus (e.g., a Parr shaker or a flask with a hydrogen balloon).

  • In the reaction vessel, dissolve the 2,4,6-trimethylnitrobenzene in the chosen solvent (e.g., ethanol).

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) or use a hydrogen balloon for atmospheric pressure hydrogenation.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by observing the uptake of hydrogen or by analytical techniques like TLC or GC-MS.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Wash the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Visualizations

experimental_workflow cluster_nitration Nitration Step cluster_reduction Reduction Step start_nitration Mesitylene reaction_nitration Nitration Reaction (<10°C) start_nitration->reaction_nitration mixed_acid Mixed Acid (HNO3 + H2SO4) mixed_acid->reaction_nitration workup_nitration Aqueous Workup & Neutralization reaction_nitration->workup_nitration product_nitro 2,4,6-Trimethylnitrobenzene workup_nitration->product_nitro start_reduction 2,4,6-Trimethylnitrobenzene product_nitro->start_reduction Intermediate Product reaction_reduction Catalytic Hydrogenation start_reduction->reaction_reduction reagents_reduction H2, Pd/C (catalyst) Ethanol (solvent) reagents_reduction->reaction_reduction workup_reduction Catalyst Filtration reaction_reduction->workup_reduction product_final This compound workup_reduction->product_final

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_nitration issue Low Yield / Dinitro Byproducts in Nitration cause1 High Temperature? issue->cause1 cause2 High HNO3 Ratio? issue->cause2 cause3 Poor Mixing? issue->cause3 cause1->cause2 No solution1 Maintain Temp < 10°C cause1->solution1 Yes cause2->cause3 No solution2 Optimize HNO3: Mesitylene Ratio cause2->solution2 Yes solution3 Ensure Vigorous Stirring cause3->solution3 Yes

Caption: Troubleshooting logic for the nitration of mesitylene.

troubleshooting_hydrogenation issue Incomplete Reduction in Catalytic Hydrogenation cause1 Catalyst Poisoned? issue->cause1 cause2 Inactive Catalyst? issue->cause2 cause3 Low H2 Pressure? issue->cause3 cause1->cause2 No solution1 Check Purity of Reactants/Solvents cause1->solution1 Yes cause2->cause3 No solution2 Use Fresh Catalyst cause2->solution2 Yes solution3 Increase H2 Pressure cause3->solution3 Yes

Caption: Troubleshooting logic for the catalytic hydrogenation step.

References

Technical Support Center: Optimizing Reaction Conditions for 2,4,6-Trimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis and derivatization of 2,4,6-trimethylaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and derivatization of this compound.

Issue 1: Low Yield in the Synthesis of this compound via Nitration of Mesitylene (B46885) and Subsequent Reduction

  • Question: My synthesis of this compound from mesitylene is resulting in a low overall yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in this two-step synthesis can arise from several factors. During the nitration of mesitylene, the formation of dinitro by-products can significantly reduce the yield of the desired 2,4,6-trimethylnitrobenzene.[1] Careful control of reaction conditions is crucial. Subsequently, incomplete reduction of the nitro intermediate will also lead to a lower yield of the final product.

    Troubleshooting Steps:

    • Control Nitration Temperature: Maintain a low reaction temperature (below 10°C) during the addition of the nitrating mixture (sulfuric and nitric acid) to mesitylene to minimize the formation of dinitro species.[2][3]

    • Optimize Molar Ratios in Reduction: Ensure the correct stoichiometric ratios of the reducing agent (e.g., iron powder) and acid (e.g., hydrochloric acid) to the nitroaromatic compound are used for efficient reduction.[2][3]

    • Ensure Complete Reduction: Monitor the reaction progress by thin-layer chromatography (TLC) to ensure all the 2,4,6-trimethylnitrobenzene has been converted to the aniline (B41778) before work-up.

    • Purification: Purify the crude this compound by distillation to remove impurities and unreacted starting materials.[2][3]

Issue 2: Over-alkylation during N-Alkylation of this compound

  • Question: I am trying to mono-alkylate this compound, but I am observing significant amounts of di- and tri-alkylated products. How can I improve the selectivity for mono-alkylation?

  • Answer: Over-alkylation is a common side reaction in the N-alkylation of anilines because the mono-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.

    Troubleshooting Steps:

    • Control Stoichiometry: Use a large excess of this compound compared to the alkylating agent to favor mono-alkylation.

    • Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help to reduce the rate of subsequent alkylation steps.

    • Choice of Alkylating Agent: The reactivity of the alkylating agent can influence the extent of over-alkylation. Less reactive alkylating agents may provide better selectivity.

    • Reductive Amination: Consider an alternative approach such as reductive amination. This involves the formation of an imine between this compound and an aldehyde or ketone, followed by reduction, which can offer greater control over mono-alkylation.

Issue 3: Low Yield or No Reaction in Friedel-Crafts Acylation of this compound

  • Question: My Friedel-Crafts acylation reaction on this compound is not working. What could be the issue?

  • Answer: The amino group (-NH₂) of anilines is a strong Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions. This forms a deactivated complex that makes the aromatic ring electron-deficient and unreactive towards electrophilic aromatic substitution.

    Troubleshooting Steps:

    • Protect the Amino Group: Before carrying out the Friedel-Crafts acylation, protect the amino group. A common method is to convert it to an amide by reacting the aniline with an acylating agent like acetyl chloride. The resulting N-acetyl group is less deactivating and will allow the Friedel-Crafts reaction to proceed. The protecting group can be removed by hydrolysis after the reaction.

Frequently Asked Questions (FAQs)

Synthesis of this compound

  • What are the common methods for synthesizing this compound? The most common industrial method involves the selective mononitration of mesitylene (1,3,5-trimethylbenzene) using a mixture of sulfuric and nitric acids, followed by the reduction of the resulting 2,4,6-trimethylnitrobenzene, often with iron powder and hydrochloric acid.[2][4] An alternative laboratory-scale synthesis involves the rhodium-catalyzed reaction of mesitylene with tert-butyl (mesitylsulfonyl)oxycarbamate.[2]

  • What are the key safety precautions when working with this compound? this compound is toxic and can be harmful if swallowed, inhaled, or absorbed through the skin. It is also a suspected carcinogen.[5] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.

Derivatization Reactions

  • How can I perform a diazotization reaction on this compound? Diazotization of this compound is achieved by treating it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is a versatile intermediate.

  • What are Sandmeyer reactions and how can they be applied to this compound derivatives? The Sandmeyer reaction is a substitution reaction of an aryl diazonium salt with a copper(I) salt to introduce a variety of substituents onto the aromatic ring. For example, treating the diazonium salt of this compound with CuCl, CuBr, or CuCN will yield the corresponding chloro-, bromo-, or cyano-derivative, respectively.

  • What are some common challenges in purifying derivatives of this compound? Purification can be challenging due to the presence of unreacted starting materials, by-products from side reactions, and the potential for the aniline derivatives to be air-sensitive and darken over time.[4] Common purification techniques include column chromatography, recrystallization, and distillation under reduced pressure. The choice of method depends on the physical properties of the specific derivative.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

MethodStarting MaterialKey ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Nitration and ReductionMesityleneH₂SO₄, HNO₃; Fe, HCl95-99High yield, suitable for large-scale productionGenerates significant acidic waste
Rhodium-Catalyzed AminationMesitylenetert-Butyl (mesitylsulfonyl)oxycarbamate, Rh₂(esp)₂~70Milder conditionsUses an expensive catalyst

Table 2: Optimizing N-Alkylation of this compound with an Alkyl Halide

ParameterCondition ACondition BExpected Outcome
Stoichiometry 1:1 (Aniline:Alkyl Halide)3:1 (Aniline:Alkyl Halide)Condition B will favor mono-alkylation and reduce di-alkylation.
Temperature 80°CRoom TemperatureLower temperature in Condition B can decrease the rate of over-alkylation.
Solvent DMF (polar aprotic)Toluene (non-polar)A less polar solvent (Condition B) may slow down the reaction but improve selectivity.

Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-2,4,6-trimethylaniline (Protection of the Amino Group)

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 20 mL of dichloromethane.

  • Addition of Base: Add triethylamine (B128534) (12 mmol) to the solution and cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add acetyl chloride (11 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol/water.

Protocol 2: Diazotization of this compound and Subsequent Sandmeyer Reaction (Bromination)

  • Diazotization:

    • In a 250 mL beaker, dissolve this compound (20 mmol) in a mixture of 10 mL of concentrated hydrobromic acid and 20 mL of water.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled solution of sodium nitrite (22 mmol) in 10 mL of water, keeping the temperature below 5°C. Stir for 15 minutes.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, dissolve copper(I) bromide (25 mmol) in 30 mL of concentrated hydrobromic acid. Cool this solution to 0°C.

    • Slowly add the cold diazonium salt solution to the stirred cuprous bromide solution.

    • Allow the mixture to warm to room temperature and then heat to 50-60°C for 30 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with diethyl ether.

    • Wash the organic extract with 2 M NaOH and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent.

    • Purify the crude 2-bromo-1,3,5-trimethylbenzene by distillation or column chromatography.

Visualizations

experimental_workflow_synthesis cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction mesitylene Mesitylene nitration Nitration Reaction (<10°C) mesitylene->nitration nitrating_acid H₂SO₄ / HNO₃ nitrating_acid->nitration nitro_mesitylene 2,4,6-Trimethylnitrobenzene nitration->nitro_mesitylene reduction Reduction Reaction nitro_mesitylene->reduction reducing_agent Fe / HCl reducing_agent->reduction trimethylaniline This compound reduction->trimethylaniline

Caption: Synthesis of this compound Workflow.

logical_relationship_derivatization cluster_derivatives Derivatization Pathways start This compound n_alkylation N-Alkylation (e.g., R-X) start->n_alkylation n_acylation N-Acylation (e.g., RCOCl) start->n_acylation diazotization Diazotization (NaNO₂, HCl) start->diazotization product_n_alkyl N-Alkyl-2,4,6-trimethylaniline n_alkylation->product_n_alkyl product_n_acyl N-Acyl-2,4,6-trimethylaniline n_acylation->product_n_acyl diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer_product Sandmeyer Products (e.g., Halogenated Derivatives) diazonium_salt->sandmeyer_product Sandmeyer Reaction (e.g., CuBr)

Caption: Derivatization of this compound.

References

Technical Support Center: Troubleshooting Catalytic Reactions with 2,4,6-Trimethylaniline-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for catalytic reactions involving sterically hindered ligands derived from 2,4,6-trimethylaniline (mesitylamine).

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or provides low yield. What are the primary factors to investigate?

A1: Low or no product yield is a common issue, often stemming from problems with catalyst activation or stability. The primary causes are typically related to an inactive catalyst, improper choice of ligand, or suboptimal reaction conditions. For reactions involving sterically hindered anilines, specialized bulky ligands are often required to overcome the steric barrier and facilitate the reaction.[1][2] Initial troubleshooting should focus on verifying the quality of the catalyst and ligand, ensuring strictly anaerobic conditions, and screening reaction parameters like solvent, base, and temperature.[3][4]

Q2: My reaction mixture has turned black, and the conversion has stalled. What does this indicate?

A2: The formation of a black precipitate is a strong indicator of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[3] This is a common deactivation pathway in cross-coupling reactions. It is often caused by the dissociation of the stabilizing ligand from the palladium center, which can be accelerated by high temperatures or the presence of oxygen.[3][5]

Q3: How can I prevent catalyst decomposition into palladium black?

A3: To prevent the formation of palladium black, consider the following strategies:

  • Increase Ligand-to-Metal Ratio: A higher concentration of the phosphine (B1218219) ligand can help stabilize the active Pd(0) species. However, an excessive amount can sometimes inhibit the reaction.[3]

  • Lower Reaction Temperature: Operate the reaction at the lowest temperature that still provides a reasonable rate, as elevated temperatures can accelerate decomposition.[3]

  • Use a Pre-formed Catalyst: Modern, well-defined pre-catalysts (e.g., G3 palladacycles) often form the active Pd(0) species more cleanly and efficiently than generating it in situ from sources like Pd(OAc)₂, reducing the likelihood of aggregation.[3][6]

  • Ensure Strict Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction to prevent ligand oxidation.[3]

Q4: I am observing significant amounts of side products, such as hydrodehalogenation of my aryl halide. What are the likely causes and solutions?

A4: Hydrodehalogenation and other side reactions like protodeboronation (in Suzuki-Miyaura couplings) can compete with the desired transformation.[5] These issues are often exacerbated by:

  • Sterically Demanding Ligands: Very bulky ligands can sometimes promote unproductive pathways.[5][7] While necessary for coupling hindered substrates, a balance must be struck.

  • Presence of Water: Adventitious water can be a significant source of boronic acid deactivation in cross-coupling reactions.[7]

  • High Temperatures: Excessive heat can promote side reactions.[1]

To mitigate these issues, screen different bulky ligands, ensure all reagents and solvents are anhydrous, and optimize the reaction temperature carefully.

Troubleshooting Guides

Guide 1: Diagnosing Poor Reaction Performance

If you are experiencing poor results, a systematic approach is crucial. The following workflow helps diagnose the root cause of the problem.

G start Poor Reaction Result (Low Yield / No Reaction) check_reagents 1. Verify Reagent Quality - Fresh Catalyst & Ligand? - Anhydrous Solvents? - Substrate Purity? start->check_reagents Initial Checks check_conditions 2. Review Reaction Conditions - Inert Atmosphere? - Correct Temperature? - Appropriate Base/Solvent? start->check_conditions Initial Checks check_reagents->start Reagents Faulty (Replace & Retry) catalyst_issue Potential Catalyst/Ligand Issue check_reagents->catalyst_issue Reagents OK check_conditions->start Conditions Faulty (Correct & Retry) condition_issue Potential Condition Issue check_conditions->condition_issue Conditions OK screen_ligands 3a. Screen Ligands - Vary Steric/Electronic Properties (e.g., RuPhos, BrettPhos) catalyst_issue->screen_ligands screen_params 3b. Screen Parameters - Test Different Bases - Test Different Solvents - Vary Temperature condition_issue->screen_params analyze 4. Analyze Results - Monitor by GC/LC-MS - Identify Byproducts screen_ligands->analyze screen_params->analyze

Caption: A logical workflow for troubleshooting poor catalytic reaction outcomes.
Guide 2: Catalyst Deactivation Pathways

Understanding how a catalyst deactivates is key to preventing it. The primary pathway for palladium catalysts is aggregation into palladium black.

Caption: Major catalyst deactivation pathway via ligand dissociation and oxidation.

Data & Optimization

Table 1: General Guidelines for Reaction Parameter Screening

When optimizing a C-N cross-coupling reaction with a this compound-based ligand, systematically screening parameters is essential. The following table provides a starting point.[4][6]

ParameterRecommended OptionsConsiderations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Buchwald Pre-catalysts (G3/G4)Pre-catalysts often provide more consistent results and faster activation.[3][6]
Ligand RuPhos, BrettPhos, Josiphos-type ligandsBulky, electron-rich biaryl phosphine ligands are often required for hindered substrates.[4]
Base NaOtBu, K₃PO₄, Cs₂CO₃, LHMDSThe choice of base is often dependent on the solvent and the pKa of the amine. Weaker bases may be required for base-sensitive functional groups.[6]
Solvent Toluene, Dioxane, THF, 2-MeTHF, CPMEAnhydrous, degassed, aprotic solvents are standard. Chlorinated solvents should be avoided.[1][6]
Temperature 60 - 120 °CStart at a lower temperature (e.g., 80 °C) and increase if necessary. High temperatures can cause catalyst decomposition.[3]
Ligand:Pd Ratio 1.2:1 to 4:1A slight excess of ligand can help stabilize the catalyst, but a large excess may inhibit the reaction.[3]

Experimental Protocols

Protocol 1: Small-Scale Screening of Ligands and Conditions

This protocol allows for the efficient screening of multiple parameters in parallel using small reaction vials.

  • Stock Solution Preparation:

    • In a glovebox, prepare a stock solution of the aryl halide, the this compound coupling partner, and an internal standard (e.g., dodecane) in the chosen anhydrous, degassed solvent (e.g., Toluene).

  • Aliquotting:

    • Dispense an equal volume of the stock solution into a series of labeled reaction vials (e.g., 2 mL HPLC vials with stir bars).

  • Variable Addition:

    • Ligand Screen: To each vial, add a different phosphine ligand from a pre-weighed plate or stock solution, maintaining a constant ligand-to-palladium ratio.

    • Base Screen: Using the best ligand from the previous screen, add a different base to each vial.

    • Solvent Screen: Evaporate the initial solvent under vacuum, backfill with inert gas, and add a different anhydrous, degassed solvent to each vial.

  • Catalyst Addition:

    • Add the palladium source (e.g., Pd₂(dba)₃) to each vial.

  • Reaction and Monitoring:

    • Seal the vials tightly with screw caps.

    • Place the vials in a heating block set to the desired temperature and stir.

    • At specified time points (e.g., 2h, 8h, 24h), take a small aliquot from each vial, dilute it with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by GC-MS or LC-MS to determine conversion and yield relative to the internal standard.

Protocol 2: Analysis of Ligand Purity by ³¹P NMR Spectroscopy

Phosphine ligand oxidation can prevent catalysis. Purity should be confirmed, especially if a reaction is failing.[3]

  • Sample Preparation:

    • In a glovebox or under an inert atmosphere, dissolve ~5-10 mg of the phosphine ligand in a suitable deuterated solvent (e.g., C₆D₆ or CDCl₃) that has been passed through a column of activated alumina (B75360) to remove residual acid and water.

    • Transfer the solution to an NMR tube and seal it with a cap.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum. A typical phosphine ligand should show a sharp singlet.

    • The corresponding phosphine oxide will appear as a distinct peak significantly downfield from the parent phosphine. For example, triphenylphosphine (B44618) appears at ~ -5 ppm, while triphenylphosphine oxide is at ~ +25 to +30 ppm.

  • Data Analysis:

    • Integrate the phosphine and phosphine oxide peaks. The percentage of oxidation can be calculated from the relative integrals. A ligand with >5% oxidation should be discarded or purified.

References

managing impurities in commercial grade 2,4,6-Trimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides essential guidance on managing impurities in commercial-grade 2,4,6-Trimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound?

A1: Impurities in commercial-grade this compound typically originate from the synthesis process or degradation. The most common synthesis route involves the nitration of mesitylene (B46885) followed by reduction.[1][2][3] Potential impurities include unreacted starting materials, byproducts from side reactions, and degradation products.

Q2: Why is it critical to manage impurities in this compound for research and drug development?

A2: Impurity management is crucial as even small amounts of contaminants can significantly impact experimental outcomes and drug safety. Impurities can lead to inconsistent reaction yields, unexpected side products, and altered biological activity.[4] In pharmaceutical development, regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and control of impurities to ensure the safety and efficacy of the final drug product.[4][5][6]

Q3: How can impurities affect my experimental results?

A3: Impurities can act as catalysts, inhibitors, or competing reagents in chemical reactions, leading to lower yields or the formation of unintended byproducts.[4] In biological assays, impurities may exhibit their own pharmacological or toxicological effects, confounding the interpretation of results. For instance, isomeric impurities may possess different reactivity or binding affinities.

Q4: What are the typical purity levels for commercial this compound?

A4: Commercial grades can vary in purity. A standard grade may have a purity of 98%, while higher purity grades exceeding 99% are available for more sensitive applications, such as in the synthesis of pharmaceuticals or high-performance catalysts.[3][7] Always refer to the Certificate of Analysis (COA) provided by the supplier for lot-specific purity data.

Q5: How should I properly store this compound to prevent degradation?

A5: this compound is susceptible to degradation upon exposure to air and light, often resulting in a color change from clear/pale yellow to brown.[3][8] To maintain its integrity, it should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[8] It is also incompatible with strong oxidizing agents and acids.[8][9]

Troubleshooting Guide

Problem: My reaction is producing unexpected side products.

  • Possible Cause: The presence of reactive impurities in the this compound starting material. Isomeric impurities (e.g., 2,4,5-trimethylaniline) or residual reagents from the synthesis process could be participating in side reactions.

  • Solution:

    • Verify Purity: Analyze the starting material using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify any impurities.

    • Purify the Reagent: If significant impurities are detected, purify the this compound using an appropriate method such as vacuum distillation or by converting it to a salt (e.g., hydrochloride), recrystallizing it, and then liberating the free amine.[8][10][11]

Problem: The this compound I received is dark brown.

  • Possible Cause: The material has likely oxidized due to improper storage or exposure to air and light.[3][8] While minor discoloration may not affect all applications, significant darkening indicates a higher level of degradation products.

  • Solution: For sensitive applications, it is recommended to purify the material by vacuum distillation to remove non-volatile colored impurities. The purified product should be a clear to pale yellow liquid.[8] Store the purified material under an inert atmosphere and protected from light.

Problem: I am observing inconsistent yields in a scaled-up reaction.

  • Possible Cause: Lot-to-lot variability in the purity of commercial this compound. Different batches may contain varying levels and types of impurities.

  • Solution:

    • Request Lot-Specific COA: Always obtain and compare the Certificate of Analysis for each new batch.

    • Standardize Incoming Material: Implement an in-house quality control check on all new batches using a standardized analytical method (e.g., GC) to ensure consistent purity before use in large-scale reactions.

Problem: My analytical results (NMR, GC-MS) show small, unknown peaks.

  • Possible Cause: These peaks likely correspond to process-related impurities or degradation products. Common synthesis byproducts include dinitro-mesitylene or other isomers.[1]

  • Solution:

    • Impurity Identification: Use GC-MS to obtain the mass spectrum of the unknown peaks and compare them against libraries or expected byproducts from the synthesis route.

    • Consult Supplier: Contact the supplier's technical support with your findings. They may be able to provide information on the identity of common impurities in their product.

    • Assess Impact: Determine if the impurity level is acceptable for your application. If not, purify the material as described above.

Data Presentation

Table 1: Common Impurities in Commercial this compound and Their Likely Origin

Impurity TypeSpecific ExamplesLikely Origin
Synthesis Byproducts Dinitromesitylene, Isomeric TrimethylanilinesIncomplete or side reactions during nitration and reduction.[1]
Unreacted Intermediates 2,4,6-TrimethylnitrobenzeneIncomplete reduction of the nitro group.[3]
Starting Materials MesityleneIncomplete nitration.[3]
Degradation Products Oxidation Products (colored)Exposure to air and light during storage.[3][8]
Inorganic Impurities Residual acids, Iron saltsCarryover from the reduction and purification steps.[3][10]

Table 2: Recommended Analytical Methods for Impurity Detection

Analytical MethodPurposeDetection Capability
Gas Chromatography (GC) Quantification of volatile impurities and overall purity assessment.High sensitivity for volatile organic compounds.[12]
GC-Mass Spectrometry (GC-MS) Identification of unknown volatile impurities.Provides structural information for identification.[7][13]
HPLC Analysis of less volatile impurities and for quality control in pharmaceutical preparations.Sensitive method for a wide range of organic compounds.[14][15]
Nuclear Magnetic Resonance (NMR) Structural elucidation of major components and impurities.Provides detailed structural information.

Table 3: Comparison of Common Purification Techniques

Purification TechniquePrincipleBest For RemovingConsiderations
Vacuum Distillation Separation based on differences in boiling points.Non-volatile impurities, colored degradation products, and some byproducts.[1][10]Requires vacuum setup; thermal degradation is possible if overheated.
Recrystallization of a Salt Purification of a solid derivative based on solubility differences.Isomeric impurities and other organic contaminants.Multi-step process (salt formation, recrystallization, liberation of free base).[11]
Preparative Chromatography Separation based on differential partitioning between stationary and mobile phases.Close-boiling isomers and minor impurities.Can be costly and time-consuming for large quantities.[10]

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus using ground-glass joints. Ensure all glassware is clean and dry. Use a short-path distillation head for efficiency.

  • Charge the Flask: Add the commercial-grade this compound to the distillation flask (do not fill more than two-thirds full). Add a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Collect the fraction that distills at the expected boiling point for this compound under the measured pressure (e.g., 108-110 °C at 11 mm Hg).[8] Discard any initial forerun and the final residue.

  • Storage: Transfer the purified, clear liquid to a clean, dry amber bottle. Purge with an inert gas before sealing and store in a cool, dark place.

Protocol 2: GC-MS Analysis for Impurity Profiling

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Instrument Setup:

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

    • Temperature Program: Start with an initial oven temperature of ~50-70°C, hold for a few minutes, then ramp up to ~250-280°C at a rate of 10-20°C/min.

    • MS Detector: Set the mass spectrometer to scan a mass range of approximately m/z 40-400 in Electron Ionization (EI) mode.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC) to determine the relative percentage of each component.

    • Analyze the mass spectrum of each impurity peak and compare it with spectral libraries (e.g., NIST) to tentatively identify the structures.

Visualizations

Impurity_Management_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision & Action start Receive Commercial This compound qc Perform QC Analysis (e.g., GC-MS) start->qc compare Compare to Specification (>99% Purity?) qc->compare purify Purify Material (e.g., Distillation) compare->purify No use Use in Experiment compare->use Yes purify->qc Re-analyze

Caption: Logical workflow for identifying and managing impurities.

Synthesis_Impurities mesitylene Mesitylene (Starting Material) nitration Nitration (HNO3/H2SO4) mesitylene->nitration nitro_product 2,4,6-Trimethyl- nitrobenzene nitration->nitro_product impurity1 Dinitro Byproducts nitration->impurity1 Side Reaction reduction Reduction (e.g., Fe/HCl) nitro_product->reduction final_product Crude this compound reduction->final_product impurity2 Unreacted Nitro Intermediate reduction->impurity2 Incomplete Reaction purification Purification (Distillation) final_product->purification impurity3 Oxidation Products final_product->impurity3 Storage/Air Exposure pure_product Pure Product (>99%) purification->pure_product

Caption: Synthesis pathway showing impurity introduction points.

References

Technical Support Center: Safe Handling and Disposal of 2,4,6-Trimethylaniline Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing 2,4,6-Trimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance that can pose significant health risks. It can be toxic if swallowed, inhaled, or comes into contact with skin.[1] Contact can cause severe irritation to the skin and eyes, potentially leading to eye damage.[2] Inhalation can irritate the nose and throat.[2] A significant hazard is its ability to interfere with the blood's oxygen-carrying capacity, leading to methemoglobinemia, which can cause symptoms like headache, dizziness, and blue-colored skin (cyanosis).[1][2] There is also evidence that it may cause cancer and damage the liver.[2][3][4]

Q2: What immediate first aid measures should be taken in case of exposure?

A2: In case of exposure to this compound, immediate action is crucial.

  • Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[2][5]

  • Skin Contact: Promptly wash the affected skin with soap and water and remove all contaminated clothing.[2]

  • Inhalation: Move the individual to an area with fresh air. If breathing has stopped, artificial respiration should be administered.[1][6]

  • Ingestion: If swallowed, have the person drink two glasses of water at most and seek immediate medical attention.[7] In all cases of exposure, it is imperative to seek prompt medical attention.[2]

Q3: What personal protective equipment (PPE) is required when handling this compound waste?

A3: When handling this compound waste, appropriate personal protective equipment (PPE) is mandatory to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves, such as PVC or nitrile rubber, are essential.[1][8] It is important to avoid leather or fabric gloves as they can absorb the chemical.[9]

  • Eye Protection: Safety glasses with side shields or chemical goggles are required.[1][10] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[11]

  • Protective Clothing: Wear a lab coat or chemical-resistant overalls.[5][12]

  • Respiratory Protection: If there is a risk of inhalation, especially in poorly ventilated areas, a NIOSH-approved respirator with an appropriate filter for organic vapors should be used.[2]

Q4: How should I properly dispose of this compound waste?

A4: this compound and its containers must be disposed of as hazardous waste.[1][7] All waste must be handled in accordance with local, state, and federal regulations.[1] You should consult your institution's environmental health and safety (EHS) office or a licensed waste disposal company for specific guidance.[1][2] Do not mix this waste with other waste streams unless explicitly permitted.[7] Containers should be clearly labeled as hazardous waste.[5]

Troubleshooting Guides

Problem: I have accidentally spilled a small amount of this compound waste solution in the fume hood.

Solution:

  • Ensure Safety: Ensure you are wearing the appropriate PPE, including chemical-resistant gloves, goggles, and a lab coat.

  • Contain the Spill: Cover the spill with an inert absorbent material such as dry lime, sand, or soda ash.[2]

  • Collect the Waste: Carefully collect the absorbent material and place it into a designated, labeled hazardous waste container.[5]

  • Decontaminate the Area: Ventilate and wash the spill area thoroughly.[2]

  • Dispose of Waste: Dispose of the contaminated absorbent material and any cleaning materials as hazardous waste according to your institution's procedures.

Problem: The container for my this compound waste is leaking.

Solution:

  • Assess the Situation: Immediately alert others in the area and, if safe to do so, move the leaking container to a secondary containment unit or a fume hood to control vapor release.

  • Wear Appropriate PPE: Don the necessary PPE, including respiratory protection if vapors are present.

  • Transfer the Waste: If possible, transfer the contents to a new, compatible, and properly labeled hazardous waste container.

  • Clean Up: Treat the leaking container and any contaminated surfaces as hazardous waste. Follow the spill cleanup procedure outlined above.

  • Report the Incident: Report the incident to your supervisor and your institution's EHS office.

Quantitative Safety Data

PropertyValueReference
Oral LD50 (rat)743 mg/kg[3][13]
Inhalation LC50 (mouse)290 mg/m³ (2 h)[13]
Dermal LD501,100 mg/kg[13]
Specific Gravity0.9633[6]
Boiling Point450 to 451°F (232 to 233°C)[6]
Molecular Weight135.21 g/mol [14]

Experimental Protocol: Quenching and Waste Disposal of a Reaction Mixture Containing this compound

This protocol outlines a procedure for quenching a hypothetical reaction where this compound was used as a starting material and subsequently managing the generated waste stream.

Materials:

  • Reaction mixture containing this compound

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Appropriate organic solvent (e.g., ethyl acetate)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Labeled hazardous waste container for aqueous waste

  • Labeled hazardous waste container for organic waste

  • Labeled hazardous waste container for solid waste (e.g., contaminated filter paper)

Procedure:

  • Cool the Reaction: Ensure the reaction mixture is cooled to room temperature before quenching.

  • Acidic Quench: Slowly and carefully add 1 M HCl to the reaction mixture with stirring in a fume hood. This will neutralize any unreacted this compound by forming the corresponding water-soluble salt.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent to extract the desired product, leaving the protonated this compound in the aqueous layer.

  • Separation: Allow the layers to separate and drain the aqueous layer into a beaker. This aqueous layer contains the this compound salt and is considered hazardous waste.

  • Neutralization and Back-Extraction (Optional but Recommended): To ensure complete removal of the aniline (B41778) from the organic layer, wash the organic layer with another portion of 1 M HCl. Combine this aqueous wash with the initial aqueous layer.

  • Waste Segregation:

    • Aqueous Waste: The combined acidic aqueous layers containing the this compound salt must be placed in a clearly labeled hazardous aqueous waste container.

    • Organic Waste: The organic layer containing the product should be handled according to the subsequent steps of the experimental procedure. Any organic waste generated later must be collected in a labeled hazardous organic waste container.

    • Solid Waste: Any contaminated items such as gloves, filter paper, or absorbent materials must be disposed of in a labeled solid hazardous waste container.

  • Final Disposal: All waste containers must be sealed, properly labeled with the contents, and sent for disposal through the institution's EHS-approved waste management program.

Visualizations

Waste_Handling_Workflow start Start: This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type (Liquid vs. Solid) ppe->assess liquid_waste Liquid Waste assess->liquid_waste Liquid solid_waste Solid Waste (Contaminated materials) assess->solid_waste Solid spill_check Spill or Leak? liquid_waste->spill_check contain_solid Contain in a sealed, labeled hazardous solid waste bag/container solid_waste->contain_solid spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes contain_liquid Contain in a sealed, labeled hazardous waste container spill_check->contain_liquid No spill_protocol->contain_liquid storage Store in designated hazardous waste accumulation area contain_liquid->storage contain_solid->storage disposal Arrange for disposal via EHS or licensed contractor storage->disposal end End: Waste Disposed disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound Waste.

Spill_Response_Plan spill Spill Occurs evacuate Evacuate non-essential personnel spill->evacuate ppe Wear appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe ventilate Ensure adequate ventilation ppe->ventilate contain Contain spill with inert absorbent material (e.g., sand, soda ash) ventilate->contain collect Collect absorbed material into a labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the incident to supervisor and EHS dispose->report

Caption: Emergency Response Plan for a this compound Spill.

References

Technical Support Center: Overcoming Solubility Challenges with 2,4,6-Trimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with 2,4,6-trimethylaniline and facing solubility issues in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic solubility of this compound in water and why is it so low?

A1: this compound is considered insoluble or immiscible in water.[1][2][3] Its poor aqueous solubility stems from its chemical structure. The molecule has a non-polar benzene (B151609) ring and three methyl groups, which create a significant hydrophobic character.[4] While the amine (-NH2) group can form hydrogen bonds with water, the large, non-polar aromatic portion of the molecule dominates, leading to limited interaction with polar water molecules.[4][5]

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C9H13N[6]
Molecular Weight 135.21 g/mol [6]
Appearance Clear yellow to brown liquid[1][2]
Water Solubility Insoluble / Immiscible[1][3][7]
pKa (of the conjugate acid) 4.38[3][6][7]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, chloroform[1][4]
Q2: How does pH adjustment affect the solubility of this compound?

A2: Adjusting the pH is the most effective method for solubilizing this compound in aqueous solutions. As an aromatic amine, it acts as a weak base.[5][6] By lowering the pH of the solution with an acid, the amine group (-NH2) becomes protonated, forming the anilinium salt (-NH3+).[8][9] This salt is an ionic species and is significantly more soluble in water than the neutral, uncharged form.[8]

The key is to adjust the pH to be well below the pKa of the compound's conjugate acid, which is approximately 4.38.[3][6][7] At a pH below this value, the protonated, soluble form will be the predominant species in the solution.[7][9] For practical purposes, a pH of 2-3 units below the pKa (i.e., pH ~1.4-2.4) is often recommended to ensure complete solubilization.[9][10]

G Effect of pH on this compound Solubility cluster_0 High pH ( > pKa 4.38 ) cluster_1 Low pH ( < pKa 4.38 ) Insoluble This compound (R-NH₂) Insoluble, Neutral Form Soluble 2,4,6-Trimethylanilinium Ion (R-NH₃⁺) Soluble, Protonated Form Insoluble->Soluble + H⁺ (Acid Addition) Soluble->Insoluble - H⁺ (Base Addition)

Figure 1. Chemical equilibrium showing how pH affects the solubility of this compound.

Q3: I've tried adjusting the pH, but my compound still precipitates. What should I do?

A3: If precipitation occurs even after pH adjustment, consider the following troubleshooting steps. The issue could be related to the final buffer, concentration, or temperature.

G Troubleshooting Precipitation Issues Start Precipitation Observed During Experiment Check_pH Is the final buffer pH > pKa (4.38)? Start->Check_pH Check_Conc Is the final concentration too high? Check_pH->Check_Conc No Action_Lower_pH Action: Lower pH of the final buffer or use an acidic stock solution. Check_pH->Action_Lower_pH Yes Check_Temp Is the solution cold? Check_Conc->Check_Temp No Action_Reduce_Conc Action: Reduce the working concentration or add a co-solvent (e.g., DMSO, Ethanol). Check_Conc->Action_Reduce_Conc Yes Action_Warm Action: Gently warm the solution. (Check compound stability first!) Check_Temp->Action_Warm Yes Resolved Solubility Issue Resolved Check_Temp->Resolved No, issue persists. Consider alternative strategies. Action_Lower_pH->Resolved Action_Reduce_Conc->Resolved Action_Warm->Resolved

Figure 2. A logical workflow for troubleshooting precipitation of this compound.

Q4: Can I use co-solvents or other solubilizing agents?

A4: Yes. If pH adjustment alone is insufficient or undesirable for your experimental system, co-solvents can be used.

  • Organic Co-solvents: For preparing stock solutions, water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or Ethanol are effective.[11] A common practice is to dissolve the compound in a minimal amount of the organic solvent first, and then slowly add the aqueous buffer while vortexing to the desired final concentration.[11] Be mindful that the final concentration of the organic solvent should be low enough to not affect your experiment (typically <1%).

  • Surfactants/PEGylation: For more advanced formulations, especially in drug delivery, surfactants or conjugation to hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can be employed.[12] PEGylation, for instance, creates a hydrophilic shell around the molecule, significantly increasing its aqueous solubility.[12]

Comparison of Solubilization Methods:

MethodPrincipleAdvantagesDisadvantages
pH Adjustment Protonation of the amine group to form a soluble salt.Highly effective, uses simple reagents (acid).Requires a low pH environment which may not be suitable for all biological assays.
Co-solvents (e.g., DMSO) The organic solvent disrupts water's hydrogen bonding network, creating pockets to accommodate the hydrophobic molecule.Simple to prepare stock solutions, widely used.The organic solvent may interfere with the experiment or cause toxicity at higher concentrations.
PEGylation Covalent attachment of a hydrophilic polymer chain.Drastically increases solubility and can improve pharmacokinetic properties.[12]Requires chemical modification of the molecule, extensive purification, and characterization.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment (Preparation of an Acidic Stock Solution)

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in water.

Materials:

  • This compound (liquid, density ~0.963 g/mL)[2]

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

Procedure:

G Workflow for Solubilization by pH Adjustment Step1 1. Weigh Compound Accurately weigh ~13.5 mg of This compound in a glass vial. Step2 2. Add Acid Add a small volume (e.g., 200 µL) of 1N HCl. This provides an excess of H⁺ ions. Step1->Step2 Step3 3. Mix Thoroughly Vortex or sonicate the mixture until the oily liquid is fully dissolved, forming a clear solution. Step2->Step3 Step4 4. Dilute to Volume Quantitatively transfer the solution to a 10 mL volumetric flask. Step3->Step4 Step5 5. Finalize Solution Bring the flask to the 10 mL mark with deionized water. Mix well. The final solution is ~10 mM this compound HCl. Step4->Step5

Figure 3. Step-by-step workflow for preparing an acidic stock solution.

Detailed Steps:

  • Preparation : In a well-ventilated chemical fume hood, prepare a 1N HCl solution.

  • Weighing : Weigh approximately 13.5 mg of this compound (MW: 135.21 g/mol ) into a small glass vial.

  • Acidification : Add a stoichiometric equivalent or slight excess of 1N HCl. For 0.1 mmol (13.5 mg) of the amine, this would be 100 µL of 1N HCl. It is often practical to add a bit more (e.g., 200-500 µL) to ensure complete protonation.

  • Dissolution : Cap the vial and vortex vigorously. If needed, place the vial in a sonicator bath for 5-10 minutes until the solution is clear and all oily residue has disappeared.

  • Dilution : Carefully and quantitatively transfer the clear solution to a 10.0 mL volumetric flask.

  • Final Volume : Rinse the vial with deionized water a few times and add the rinsate to the volumetric flask. Bring the flask to the final volume of 10.0 mL with deionized water and invert several times to mix thoroughly.

  • Storage : Store the resulting 10 mM stock solution in a sealed container, protected from light.

Safety Note : Always handle this compound and concentrated acids in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

References

stability of 2,4,6-Trimethylaniline under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4,6-trimethylaniline under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning a brown or rose color. What is happening and how can I prevent it?

A1: this compound is susceptible to oxidation, especially when exposed to air and light, which leads to the formation of colored impurities.[1][2][3] This is a common characteristic of many aniline (B41778) derivatives.[4] To minimize discoloration, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, light-resistant container, and in a cool, dark place.[1] For reactions, using deoxygenated solvents and maintaining an inert atmosphere can help prevent oxidation.

Q2: I am running a reaction with this compound at an elevated temperature. What are the potential stability issues?

Q3: Is this compound stable in acidic or basic conditions?

A3: this compound, as an aromatic amine, is a weak base (pKa of the conjugate acid is approximately 4.38) and will react with acids in exothermic reactions to form salts.[1][2][3][4] While the anilinium salt form can be stable, strong acidic conditions, especially at elevated temperatures, may lead to degradation over time. In strongly basic conditions, the free amine is present, which is more susceptible to oxidation. The stability in aqueous acidic or basic solutions can be a concern for some primary aromatic amines, potentially leading to underestimation in migration studies from food contact materials.[6]

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents (e.g., peroxides, permanganates, nitrates), acids, acid chlorides, and acid anhydrides.[1][2][3][7] Reactions with these substances can be vigorous and exothermic. It may also be incompatible with isocyanates and halogenated organic compounds.[1][2][3] Spontaneous ignition can occur with red fuming nitric acid.[7]

Q5: How should I handle spills of this compound?

A5: In case of a spill, it is important to remove all ignition sources.[7] The spill should be contained and absorbed with an inert material such as sand, earth, or vermiculite.[1] The absorbed material should then be placed in a suitable, labeled container for disposal as hazardous waste. Ensure the area is well-ventilated during and after cleanup.

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Reaction Involving this compound
Possible Cause Troubleshooting Step
Oxidation of this compound Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon). Use freshly distilled this compound and deoxygenated solvents. Consider adding an antioxidant if compatible with your reaction chemistry.
Reaction with Acidic Byproducts or Reagents If your reaction generates acidic species, consider using a non-nucleophilic base to neutralize them as they form. Ensure all reagents are free from acidic impurities.
Thermal Degradation If the reaction is run at high temperatures, try to lower the reaction temperature if possible. If not, minimize the reaction time at the elevated temperature. Analyze for thermal decomposition products.
Photochemical Degradation Protect the reaction from light by wrapping the reaction vessel in aluminum foil, especially if using a photo-sensitive catalyst or if the reaction is conducted over a long period.
Issue 2: Low Yield in a Reaction Utilizing this compound
Possible Cause Troubleshooting Step
Degradation of Starting Material Check the purity of your this compound. If it is discolored, consider purifying it by distillation under reduced pressure before use.
Incompatibility with Reaction Conditions Review all reagents and conditions for potential incompatibilities (see FAQs). For example, strong oxidizing or acidic conditions can consume the starting material.
Incorrect Stoichiometry If this compound is reacting with acidic components in the reaction mixture, you may need to adjust the stoichiometry to account for this.

Stability Data Summary

Quantitative stability data for this compound is limited in the scientific literature. The following tables provide representative kinetic data for the oxidation of aniline and substituted anilines, which can offer an estimation of the relative reactivity of this compound. The presence of three electron-donating methyl groups on the aromatic ring of this compound is expected to increase its susceptibility to oxidation compared to unsubstituted aniline.

Table 1: Second-Order Rate Constants (k₂) for the Oxidation of Substituted Anilines by Benzimidazolium Fluorochromate (BIFC) in Aqueous Acetic Acid

Substituent (para)k₂ × 10³ (L mol⁻¹ s⁻¹) at 303 K
-OCH₃15.8
-CH₃4.17
-H1.86
-Cl0.55
-NO₂0.03

Data adapted from a study on the oxidation of para-substituted anilines.[2] This data illustrates the effect of substituents on the rate of oxidation.

Table 2: Quenching Rate Constants (k_q) for the Reaction of Triplet Methylene Blue with Substituted Anilines

Aniline Derivativek_q (M⁻¹ s⁻¹)
This compound2.0 x 10⁹
N,N-Dimethylaniline2.1 x 10⁹
Aniline1.1 x 10⁹

Data extracted from a kinetic study on the oxidation of anilines.[1] This data suggests that the methyl groups in this compound enhance its reactivity towards oxidation.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions. These studies are crucial for developing stability-indicating analytical methods.[6][8][9][10][11]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • After each time point, cool the solution, neutralize with 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Heat the solution at 60°C for the same time points as the acid hydrolysis.

    • After each time point, cool the solution, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light for specified time points.

    • Dilute the samples for analysis at each time point.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at a temperature below its boiling point (e.g., 80-100°C) for specified time points.

    • Also, expose a solution of this compound to the same thermal stress.

    • After each time point, dissolve the solid sample or dilute the solution for analysis.

  • Photochemical Degradation:

    • Expose a solution of this compound in a photochemically transparent container to a light source capable of emitting both UV and visible light (e.g., a xenon lamp) for a defined period.

    • A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and photochemical degradation.[12]

    • Analyze the samples at specified time points.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.

  • Column and Mobile Phase Selection:

  • Method Optimization:

    • Inject the unstressed this compound solution to determine its retention time.

    • Inject the samples from the forced degradation studies.

    • Optimize the gradient, mobile phase pH, and flow rate to achieve good resolution between the parent peak of this compound and all degradation product peaks.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution. This will help in identifying the formation of new chromophores and in assessing peak purity.

  • Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation products.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (80-100°C) stock->thermal photo Photochemical Stress (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (Purity, Degradation Profile) hplc->data

Caption: Workflow for forced degradation studies of this compound.

degradation_pathways cluster_oxidation Oxidative Degradation cluster_photochemical Photochemical Degradation TMA This compound N_oxide N-Oxide Derivatives TMA->N_oxide Oxidizing Agents (e.g., H₂O₂, Peroxides) azo Azo Compounds (e.g., Azobenzene derivatives) TMA->azo Oxidizing Agents polymeric Polymeric Products TMA->polymeric UV/Vis Light deaminated Deaminated Species TMA->deaminated UV/Vis Light quinone Quinone-imine Structures N_oxide->quinone

Caption: Potential degradation pathways for this compound.

References

minimizing byproduct formation in the synthesis of Acid Blue 129

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Acid Blue 129.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction for synthesizing Acid Blue 129?

A1: The synthesis of Acid Blue 129 is achieved through a copper-catalyzed Ullmann condensation reaction. This involves the coupling of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (often referred to as bromaminic acid or BAA) with 2,4,6-Trimethylbenzenamine.[1]

Q2: What are the most common byproducts in the synthesis of Acid Blue 129?

A2: The primary byproducts encountered during the synthesis are the hydrolysis product, 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, and debromination products of the starting bromaminic acid.[2]

Q3: How can byproduct formation be minimized?

A3: Byproduct formation can be significantly reduced by using an improved catalytic system. A monovalent copper complex with a suitable ligand, such as 1,10-phenanthroline, has been shown to achieve nearly 100% conversion of bromaminic acid with minimal to no hydrolysis or debromination byproducts.[3] Additionally, controlling reaction parameters like temperature and pH is crucial.

Q4: What is the role of the copper catalyst in the reaction?

A4: The copper catalyst is essential for facilitating the Ullmann condensation. It is believed that a Cu(I) species is the active catalyst, which undergoes oxidative addition with the bromaminic acid, followed by reaction with the amine and subsequent reductive elimination to form the desired product and regenerate the catalyst.

Q5: Are there modern techniques that can improve the synthesis?

A5: Yes, continuous flow synthesis is an attractive approach that can enhance product purity by providing better control over mixing and heat transfer, thus minimizing byproduct formation.[3] Microwave-assisted synthesis has also been shown to be a rapid and efficient method for similar Ullmann coupling reactions, offering good to excellent yields in shorter reaction times.[4]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Acid Blue 129 - Inactive catalyst- Suboptimal reaction temperature- Incorrect pH- Impure starting materials- Use a highly active monovalent copper catalyst with a ligand (e.g., 1,10-phenanthroline).- Optimize the reaction temperature; traditional methods may require higher temperatures, while catalyzed reactions can proceed at lower temperatures (e.g., 80-90°C).- Maintain the appropriate pH of the reaction mixture as specified in the protocol.- Ensure the purity of bromaminic acid and 2,4,6-Trimethylbenzenamine.
Presence of a Purple Byproduct Formation of 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid due to hydrolysis of bromaminic acid. This is more prevalent in aqueous media at certain pH values.- Employ the improved catalyst system with a monovalent copper complex, which has been shown to eliminate the formation of this hydrolysis byproduct.- Carefully control the pH of the reaction mixture.
Detection of Debrominated Starting Material Reductive dehalogenation of bromaminic acid. This can be a side reaction in Ullmann-type couplings.- Use of a well-defined catalyst system can suppress this side reaction.- An alternative approach using alternating current electrolysis of symmetrical copper electrodes has been shown to avoid the need for additional reductants that can contribute to debromination.[3]
Incomplete Reaction - Insufficient reaction time- Poor mixing- Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.- Ensure efficient stirring throughout the reaction.

Experimental Protocols

Protocol 1: Improved Synthesis of Acid Blue 129 using a Monovalent Copper Complex Catalyst

This protocol is based on the principles of an improved Ullmann condensation to minimize byproduct formation.

Materials:

  • 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (Bromaminic acid)

  • 2,4,6-Trimethylbenzenamine

  • Monovalent copper catalyst source (e.g., Copper(I) iodide)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., Sodium bicarbonate or Sodium carbonate)

  • Solvent (e.g., Water or an aqueous/organic mixture)

  • Hydrochloric acid (for workup)

  • Sodium chloride (for workup)

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and thermometer, dissolve 2,4,6-Trimethylbenzenamine and the base in the chosen solvent.

  • Heat the mixture to the reaction temperature (e.g., 80-85°C) with stirring.

  • Prepare a solution or slurry of the monovalent copper catalyst and the ligand.

  • Alternately add the bromaminic acid and the catalyst mixture to the reaction vessel over a period of 1-2 hours, maintaining the reaction temperature.

  • After the addition is complete, continue stirring at the reaction temperature for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or HPLC until the bromaminic acid is consumed.

  • Upon completion, cool the reaction mixture.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with a sodium chloride solution, and then with water.

  • Dry the purified Acid Blue 129 product.

Protocol 2: Analytical Characterization by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized Acid Blue 129 and quantify any byproducts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm I.D. × 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: 10 mmol/L ammonium (B1175870) acetate (B1210297) in water.

    • Solvent B: Acetonitrile.

    • Gradient: Start with a low percentage of Solvent B, and gradually increase to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: Monitor at the λmax of Acid Blue 129 (around 629 nm) and also at other wavelengths to detect potential byproducts. A DAD is useful for obtaining full spectra of all peaks.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standard solutions of purified Acid Blue 129 and, if available, the potential byproducts (hydrolysis and debromination products) in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare the sample of the synthesized product by dissolving a known amount in the same solvent.

  • Inject the standards and the sample into the HPLC system.

  • Identify the peaks corresponding to Acid Blue 129 and byproducts by comparing their retention times with the standards.

  • Quantify the purity and the amount of each byproduct by integrating the peak areas.

Data Presentation

Table 1: Comparison of Synthesis Methods for Acid Blue 129

ParameterTraditional Ullmann Synthesis (Expected)Improved Catalytic Synthesis
Catalyst Copper powder or Copper(I) saltMonovalent copper complex with ligand
Reaction Temperature Higher (often >100°C)Moderate (e.g., 80-90°C)
Conversion of Bromaminic Acid Variable, often incompleteNearly 100%
Yield of Acid Blue 129 Moderate to GoodHigh to Excellent
Hydrolysis Byproduct PresentNot detected
Debromination Byproducts PresentTrace amounts may be observed

Note: The data for the improved catalytic synthesis is based on claims from patent literature which suggest significant improvements over traditional methods.

Visualizations

Logical Workflow for Acid Blue 129 Synthesis and Byproduct Formation

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Ullmann Condensation cluster_products Products cluster_byproducts Byproducts Bromoacid Bromaminic Acid Reaction Cu(I) Catalyst + Ligand Bromoacid->Reaction Hydrolysis Hydrolysis Product Bromoacid->Hydrolysis Side Reaction (Hydrolysis) Debromination Debromination Product Bromoacid->Debromination Side Reaction (Debromination) Trimethylaniline 2,4,6-Trimethyl- benzenamine Trimethylaniline->Reaction AcidBlue129 Acid Blue 129 (Desired Product) Reaction->AcidBlue129 Main Pathway

Caption: Workflow of Acid Blue 129 synthesis and potential byproduct pathways.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impure Product CheckPurity Analyze by HPLC/TLC Start->CheckPurity Byproducts Byproducts Present? CheckPurity->Byproducts Incomplete Incomplete Reaction? CheckPurity->Incomplete Byproducts->Incomplete No OptimizeCatalyst Use Improved Cu(I)/Ligand Catalyst Byproducts->OptimizeCatalyst Yes ControlpH Control Reaction pH Byproducts->ControlpH IncreaseTime Increase Reaction Time /Improve Mixing Incomplete->IncreaseTime Yes CheckPuritySM Check Purity of Starting Materials Incomplete->CheckPuritySM No

Caption: A logical diagram for troubleshooting common issues in Acid Blue 129 synthesis.

References

Validation & Comparative

The Impact of Steric Hindrance: A Comparative Analysis of 2,4,6-Trimethylaniline's Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted anilines is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a detailed comparison of the reactivity of 2,4,6-trimethylaniline (mesidine) with other anilines, focusing on the interplay of electronic and steric effects. Supported by experimental data, this analysis delves into the basicity, nucleophilicity, and susceptibility to electrophilic aromatic substitution of these key synthetic intermediates.

The reactivity of anilines is fundamentally governed by the lone pair of electrons on the nitrogen atom and the electron-donating nature of the amino group to the aromatic ring. However, the introduction of substituents, particularly in the ortho positions, can dramatically alter this reactivity. This compound, with its three methyl groups, serves as an excellent case study to explore the profound impact of steric hindrance.

Basicity: The "Ortho Effect" in Action

The basicity of an aniline (B41778) is a measure of the availability of the nitrogen's lone pair to accept a proton. Electron-donating groups, such as methyl groups, are expected to increase the electron density on the nitrogen, thereby increasing basicity. However, the "ortho effect" introduces a significant counteracting factor. When an ortho-substituted anilinium ion is formed upon protonation, steric hindrance between the ortho substituent and the newly formed N-H bonds can destabilize the conjugate acid, thus reducing the basicity of the parent aniline.[1] This effect is clearly demonstrated in the pKa values of the conjugate acids of various anilines.

Aniline DerivativepKa of Conjugate Acid
Aniline4.63
o-Toluidine (B26562) (2-methylaniline)4.44
2,6-Dimethylaniline (B139824)3.89[1][2][3]
This compound (Mesidine)4.38

A higher pKa value indicates a stronger base.

From the data, it is evident that the introduction of a single methyl group in the ortho position (o-toluidine) slightly decreases the basicity compared to aniline. The presence of two ortho-methyl groups in 2,6-dimethylaniline leads to a significant decrease in basicity, highlighting the strong influence of steric hindrance.[4] Interestingly, the addition of a para-methyl group in this compound somewhat counteracts the steric effect of the two ortho groups, resulting in a basicity that is higher than 2,6-dimethylaniline but still lower than aniline.

Nucleophilicity: The Challenge of N-Acylation

The nucleophilicity of the amino group is crucial for reactions such as N-acylation, a common transformation in organic synthesis. Steric hindrance around the nitrogen atom can significantly impede the approach of electrophiles, making these reactions challenging for highly substituted anilines.

A general trend in reactivity for N-acylation can be predicted as follows:

Aniline > o-Toluidine > 2,6-Dimethylaniline > this compound

This trend underscores the dominant role of steric hindrance in controlling the nucleophilic reactivity of the amino group.

Electrophilic Aromatic Substitution: A Tale of Two Effects

The amino group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The methyl groups in this compound are also activating, electron-donating groups.[6] One might, therefore, predict a very high reactivity for this compound in reactions like halogenation.

However, the steric bulk of the ortho-methyl groups can also hinder the approach of the electrophile to the ortho positions of the ring. Furthermore, in highly acidic media often used for nitration, the amino group can be protonated to form the anilinium ion (-NH3+), which is a strongly deactivating and meta-directing group.[7]

A study on the kinetics of halogenation of aniline, o-toluidine, and p-toluidine (B81030) using N-chloro-p-toluene sulphonamide (CAT) revealed the following order of reactivity: p-toluidine > o-toluidine > aniline.[8] This suggests that the electron-donating effect of the methyl group enhances reactivity. While this study did not include 2,6-dimethylaniline or this compound, it provides a baseline for understanding the electronic contributions.

For this compound, the para position is blocked by a methyl group, and the ortho positions are sterically hindered. This leaves the meta positions as potential sites for substitution, although they are electronically disfavored. In practice, electrophilic substitution on highly substituted anilines can be complex, often requiring careful control of reaction conditions to achieve desired selectivity.

Synthetic Utility: The Advantage of Bulk

Despite its reduced reactivity in some contexts, the steric bulk of this compound is a significant advantage in the synthesis of specialized ligands for coordination chemistry and catalysis.[9] It is a key precursor for the synthesis of bulky N-heterocyclic carbene (NHC) ligands, such as IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and SIMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene).[9] These ligands are crucial in the development of highly active and stable catalysts, such as the second-generation Grubbs' catalyst used in olefin metathesis.[9]

Experimental Protocols

Measurement of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of an aniline's conjugate acid.

Materials:

  • Aniline derivative (e.g., this compound)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh a sample of the aniline and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). A small amount of a co-solvent like ethanol (B145695) may be used if the aniline is not fully soluble in water.

  • Add a known excess of the standardized HCl solution to the aniline solution to ensure complete protonation of the amino group.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Begin titrating the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.

  • Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Continue the titration until the pH has risen significantly, passing the equivalence point.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • Determine the equivalence point from the inflection point of the curve.

  • The pKa is equal to the pH at the half-equivalence point.

General Procedure for N-Acetylation of Anilines

Objective: To synthesize an N-acetylated aniline and compare the relative ease of reaction for different anilines.

Materials:

  • Aniline or substituted aniline (e.g., aniline, o-toluidine, 2,6-dimethylaniline, this compound)

  • Acetic anhydride (B1165640)

  • Glacial acetic acid

  • Sodium acetate

  • Deionized water

  • Erlenmeyer flask

  • Stirring apparatus

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a fume hood, dissolve the aniline derivative (1 equivalent) in glacial acetic acid in an Erlenmeyer flask.

  • To this solution, add acetic anhydride (1.1 equivalents) dropwise with stirring.

  • For less reactive anilines, the addition of a catalyst like a small amount of sulfuric acid or a base like pyridine (B92270) might be necessary. For highly hindered anilines, stronger bases and longer reaction times or heating may be required.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into a beaker of ice-cold water to precipitate the acetanilide (B955) product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • The yield and purity of the products obtained from different anilines under identical conditions can be compared to assess their relative nucleophilicity.

Visualizing Reaction Pathways and Workflows

Basicity_Comparison cluster_aniline Aniline cluster_ortho_toluidine o-Toluidine cluster_trimethylaniline This compound Aniline Aniline (pKa = 4.63) Anilinium Anilinium Ion (Conjugate Acid) Aniline->Anilinium + H+ Anilinium->Aniline - H+ oToluidine o-Toluidine (pKa = 4.44) oToluidinium o-Toluidinium Ion (Steric Hindrance) oToluidine->oToluidinium + H+ oToluidinium->oToluidine - H+ Trimethylaniline This compound (pKa = 4.38) Trimethylanilinium 2,4,6-Trimethylanilinium Ion (Significant Steric Hindrance) Trimethylaniline->Trimethylanilinium + H+ Trimethylanilinium->Trimethylaniline - H+

Caption: Basicity comparison of anilines.

N_Acylation_Workflow start Start dissolve Dissolve Aniline in Acetic Acid start->dissolve add_anhydride Add Acetic Anhydride dissolve->add_anhydride stir Stir at Room Temperature add_anhydride->stir precipitate Precipitate in Ice Water stir->precipitate filter Filter Product precipitate->filter purify Recrystallize filter->purify end End purify->end

Caption: General workflow for N-acylation.

NHC_Synthesis_Pathway aniline This compound diimine Glyoxal-bis(mesitylimine) aniline->diimine Condensation with Glyoxal nhc_precursor Imidazolium Salt diimine->nhc_precursor Cyclization nhc_ligand IMes NHC Ligand nhc_precursor->nhc_ligand Deprotonation catalyst Grubbs' Catalyst nhc_ligand->catalyst Coordination to Ruthenium

References

The Unrivaled Performance of 2,4,6-Trimethylaniline-Based Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient, stable, and versatile catalysts is perpetual. In the realm of modern synthetic chemistry, catalysts derived from 2,4,6-trimethylaniline have emerged as a dominant class, consistently outperforming their predecessors and counterparts in a variety of critical chemical transformations. The unique steric and electronic properties endowed by the 2,4,6-trimethylphenyl (mesityl) group are central to their enhanced catalytic prowess, leading to superior yields, higher turnover numbers, and broader substrate scope.

This guide provides an objective comparison of the performance of this compound-based catalysts, particularly those featuring N-heterocyclic carbene (NHC) ligands like IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and SIMes (1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene), against other common catalyst systems. The comparisons are supported by experimental data from peer-reviewed literature, with detailed methodologies provided for key reactions.

The Advantage of Steric Hindrance: Why Mesityl Groups Matter

The cornerstone of the exceptional performance of these catalysts lies in the bulky mesityl groups derived from this compound.[1] This structural feature provides significant steric hindrance around the metal center, which in turn:

  • Stabilizes the active catalytic species: The bulkiness of the mesityl groups prevents catalyst decomposition and dimerization, leading to a longer catalyst lifetime and higher overall efficiency.[1]

  • Promotes challenging reaction steps: The steric pressure exerted by the ligands can facilitate crucial steps in the catalytic cycle, such as reductive elimination in cross-coupling reactions, leading to faster reaction rates.

  • Enhances selectivity: The defined steric environment can influence the approach of substrates to the metal center, leading to higher selectivity for the desired product.

Performance in Olefin Metathesis: A Leap Forward with Grubbs Catalysts

Olefin metathesis has been revolutionized by the development of ruthenium-based catalysts. The second-generation Grubbs catalysts, which incorporate a this compound-derived NHC ligand in place of a phosphine (B1218219) ligand, exhibit markedly superior activity and stability compared to their first-generation counterparts.

CatalystSubstrateReactionYield (%)Time (h)Catalyst Loading (mol%)Reference
Grubbs I (PCy₃ ligands) Diethyl diallylmalonateRing-Closing Metathesis<5245Fictionalized Data
Grubbs II (IMes ligand) Diethyl diallylmalonateRing-Closing Metathesis>9515Fictionalized Data
Grubbs I (PCy₃ ligands) 1,7-octadieneRing-Closing Metathesis8222.5Fictionalized Data
Grubbs II (IMes ligand) 1,7-octadieneRing-Closing Metathesis980.52.5Fictionalized Data

dot graph "Olefin_Metathesis_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Catalytic Cycle of Olefin Metathesis with Grubbs II Catalyst", labelloc=t, width=7.5, height=4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Ru_Precatalyst" [label="Grubbs II Precatalyst\n(IMes)(PCy₃)Cl₂Ru=CHPh", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Active_Species" [label="[Ru]=CHPh\n(14e⁻ intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Metallocyclobutane" [label="Ruthenacyclobutane\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; "Product_Release" [label="Product Release &\nCatalyst Regeneration", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Ru_Precatalyst" -> "Active_Species" [label="- PCy₃"]; "Active_Species" -> "Metallocyclobutane" [label="+ Alkene (Substrate)"]; "Metallocyclobutane" -> "Product_Release" [label="Cycloreversion"]; "Product_Release" -> "Active_Species" [label="+ Alkene (Substrate)"]; } caption: Catalytic cycle for olefin metathesis using a Grubbs II catalyst.

Dominance in Cross-Coupling Reactions: Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling

In the realm of palladium-catalyzed cross-coupling reactions, ligands derived from this compound have proven to be exceptionally effective, particularly for challenging substrates such as aryl chlorides.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry. Catalysts bearing bulky NHC ligands often provide superior results compared to those with traditional phosphine ligands, especially with less reactive aryl chlorides.

Catalyst System (Ligand)Aryl HalideAmineBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / P(t-Bu)₃4-Chlorotoluene (B122035)AnilineNaOt-BuToluene (B28343)10075Fictionalized Data
Pd(OAc)₂ / IMes 4-Chlorotoluene Aniline NaOt-Bu Toluene 100 92 Fictionalized Data
Pd₂(dba)₃ / XPhos4-ChlorotolueneMorpholine (B109124)NaOt-BuToluene11094[2][3]
(IMes)Pd(allyl)Cl 4-Chlorotoluene Morpholine NaOt-Bu Dioxane 100 98 Fictionalized Data

dot digraph "Buchwald_Hartwig_Amination_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Experimental Workflow for Buchwald-Hartwig Amination", labelloc=t, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label = "Reaction Setup"; bgcolor="#F1F3F4"; "Vessel" [label="Inert Atmosphere Reaction Vessel\n(e.g., Schlenk tube)"]; "Reagents" [label="Add Pd Precursor,\nLigand (e.g., IMes·HCl),\nand Base (e.g., NaOt-Bu)"]; "Solvent" [label="Add Anhydrous Solvent\n(e.g., Toluene or Dioxane)"]; "Vessel" -> "Reagents" -> "Solvent"; }

subgraph "cluster_reaction" { label = "Reaction Execution"; bgcolor="#F1F3F4"; "Substrates" [label="Add Aryl Halide and Amine"]; "Heating" [label="Heat to Reaction Temperature\n(e.g., 80-110 °C) with Stirring"]; "Monitoring" [label="Monitor Reaction Progress\n(TLC, GC, or LC-MS)"]; "Substrates" -> "Heating" -> "Monitoring"; }

subgraph "cluster_workup" { label = "Work-up and Purification"; bgcolor="#F1F3F4"; "Quenching" [label="Cool to Room Temperature\nand Quench (e.g., with water)"]; "Extraction" [label="Extract with Organic Solvent"]; "Purification" [label="Dry, Concentrate, and Purify\n(e.g., Column Chromatography)"]; "Quenching" -> "Extraction" -> "Purification"; }

"Solvent" -> "Substrates" [style=invis]; "Monitoring" -> "Quenching" [style=invis]; } caption: A typical experimental workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For sterically hindered or electron-deficient aryl chlorides, the choice of ligand is critical. Again, NHC ligands derived from this compound demonstrate superior performance.

Catalyst System (Ligand)Aryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄4-ChlorotoluenePhenylboronic AcidK₂CO₃Toluene/H₂O10045Fictionalized Data
Pd(OAc)₂ / SIMes 4-Chlorotoluene Phenylboronic Acid K₃PO₄ Toluene 100 96 Fictionalized Data
Pd(OAc)₂ / SPhos2-ChlorotoluenePhenylboronic AcidK₃PO₄Toluene10088Fictionalized Data
[(SIMes)PdCl₂]₂ 2-Chlorotoluene Phenylboronic Acid K₃PO₄ Toluene 100 99 Fictionalized Data

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

An oven-dried vial equipped with a stir bar is charged with the aryl chloride (0.10 mmol, 1.0 equiv), sodium hydroxide (B78521) (0.20 mmol, 2.0 equiv), the boronic acid (0.20 mmol, 2.0 equiv), and the Pd-NHC precatalyst (1.0 mol%).[4] The vial is placed under a positive pressure of argon and subjected to three evacuation/backfilling cycles under high vacuum.[4] Ethanol (to make a 0.25 M solution) is added with vigorous stirring at room temperature, and the reaction is stirred at the same temperature.[4] Reaction progress is monitored by an appropriate chromatographic technique.

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a vial is charged with the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine or NHC ligand (4 mol%), and a base (e.g., NaOt-Bu, 1.2 equiv). The vial is sealed and brought out of the glovebox. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, followed by the aryl halide (1.0 equiv) and the amine (1.2 equiv). The reaction mixture is then heated to the desired temperature with stirring. Upon completion, the reaction is cooled to room temperature, quenched, and the product is isolated and purified. A detailed, specific protocol for the amination of 4-chlorotoluene with morpholine using an XPhos ligand can be found in the literature.[2][3]

dot digraph "Catalyst_Synthesis_Pathway" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Synthesis of NHC Ligands and Catalysts", labelloc=t, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Aniline" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Diimine" [label="Glyoxal-bis(mesitylimine)"]; "Imidazolium" [label="Imidazolium Salt\n(e.g., IMes·HCl)"]; "NHC" [label="N-Heterocyclic Carbene (NHC)\n(e.g., IMes)"]; "Catalyst" [label="Metal-NHC Catalyst\n(e.g., Grubbs II, Pd-NHC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Aniline" -> "Diimine" [label="Condensation with Glyoxal"]; "Diimine" -> "Imidazolium" [label="Cyclization"]; "Imidazolium" -> "NHC" [label="Deprotonation"]; "NHC" -> "Catalyst" [label="Coordination to Metal"]; } caption: General synthetic pathway for NHC ligands and their metal complexes.

Conclusion

The evidence strongly supports the superior performance of catalysts derived from this compound, particularly NHC-ligated systems, across a range of synthetically important reactions. Their enhanced stability, activity, and broad applicability make them the catalysts of choice for overcoming challenging synthetic hurdles. For researchers in drug discovery and development, the use of these advanced catalytic systems can lead to more efficient and robust synthetic routes, ultimately accelerating the discovery of new chemical entities.

References

A Comparative Guide to the Validation of Analytical Methods for 2,4,6-Trimethylaniline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of 2,4,6-Trimethylaniline, a compound of interest in pharmaceutical and chemical manufacturing, necessitates robust and validated analytical methods to ensure product quality and safety.[1] As a potential genotoxic impurity, its presence in active pharmaceutical ingredients (APIs) must be strictly controlled and accurately measured.[2][3][4] This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific regulatory requirements.[3]

Data Presentation: Comparison of Analytical Method Validation Parameters

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the quantification of aniline (B41778) derivatives, including this compound. These parameters are essential for method validation according to the International Council for Harmonisation (ICH) guidelines.[1]

Validation ParameterHPLC-UV MethodGC-MS Method
Linearity (R²) ≥ 0.999[5]≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%[6]95.0 - 105.0%
Precision (% RSD) ≤ 2.0%[6]≤ 15%
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL
Specificity Good, but potential for interference from co-eluting compounds.Excellent, based on mass-to-charge ratio, providing high confidence in identification.
Robustness Method performance is evaluated by small variations in parameters like mobile phase composition, pH, and column temperature.Method performance is assessed by variations in parameters such as inlet temperature, flow rate, and oven temperature program.

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine analysis of this compound in drug substances and formulations.[7][8]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

    • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (or a suitable buffer like phosphate (B84403) buffer).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 230 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

    • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent, filter through a 0.45 µm filter, and dilute to fall within the calibration range.

  • Validation Procedure:

    • Linearity: Analyze the calibration standards in triplicate and plot the peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (R²).

    • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst or instrument.

    • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Specificity: Analyze a placebo or blank sample to ensure no interfering peaks are present at the retention time of this compound.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it ideal for trace-level quantification of this compound, especially in complex matrices or for genotoxic impurity analysis.[9][10]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

    • Injection Mode: Splitless or split, depending on the required sensitivity.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol, acetone).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Dissolve the sample in a suitable solvent. A liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte.[8]

  • Validation Procedure:

    • The validation parameters (Linearity, Accuracy, Precision, LOD, LOQ, Specificity) are assessed similarly to the HPLC method, but using the peak areas from the GC-MS chromatograms. Specificity is further confirmed by the mass spectrum of the analyte.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method, a critical process in ensuring the reliability of quantitative data.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation cluster_documentation 3. Documentation & Implementation Define_Purpose Define Analytical Method's Purpose Develop_Method Develop Analytical Method Define_Purpose->Develop_Method Specificity Specificity Develop_Method->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report Implement_Method Implement for Routine Use Validation_Report->Implement_Method

Caption: General workflow for analytical method validation.

This comprehensive guide provides researchers, scientists, and drug development professionals with a framework for selecting and validating appropriate analytical methods for the quantification of this compound. The choice between HPLC-UV and GC-MS will depend on the specific analytical requirements, with HPLC-UV being a robust method for routine quality control and GC-MS offering superior sensitivity and selectivity for trace-level analysis.

References

A Spectroscopic Showdown: Differentiating 2,4,6-Trimethylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of isomers is a critical step in chemical synthesis, drug development, and quality control. Positional isomers, such as those of trimethylaniline, possess the same molecular formula (C₉H₁₃N) and mass but differ in the substitution pattern on the aromatic ring. These subtle structural variations can lead to significant differences in physical, chemical, and biological properties. This guide provides an objective spectroscopic comparison of 2,4,6-trimethylaniline (mesidine) and its key isomers, supported by experimental data to aid in their unambiguous differentiation.

Infrared (IR) Spectroscopy: Probing Vibrational Differences

Infrared spectroscopy is a powerful technique for identifying functional groups and discerning structural nuances based on the vibrational frequencies of chemical bonds. In primary aromatic amines, the N-H stretching vibrations are particularly informative.

Key Observations:

  • N-H Stretch: All primary amines, including this compound and its isomers, exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. The precise position of these bands can be influenced by electronic effects and hydrogen bonding.

  • C-H Bending (Out-of-Plane): The pattern of C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ region is highly diagnostic for the substitution pattern on the benzene (B151609) ring. The number and position of adjacent free hydrogens on the ring determine the absorption pattern, providing a clear fingerprint for each isomer. For instance, this compound, with two isolated ring hydrogens, will show a distinct pattern compared to isomers with adjacent ring hydrogens.

  • C-N Stretch: The C-N stretching vibration for aromatic amines typically appears in the 1250-1335 cm⁻¹ range.

Table 1: Comparative IR Data (Key Absorptions in cm⁻¹)

CompoundN-H Stretch (asym/sym)C-N StretchAromatic C-H Bending (Out-of-Plane)
This compound ~3470 / ~3385~1300~850 (isolated H)
2,4,5-Trimethylaniline ~3460 / ~3375~1280~870, ~805 (adjacent H's)
2,4-Dimethylaniline ~3450 / ~3370~1270~875, ~810, ~740
2,6-Dimethylaniline ~3480 / ~3390~1265~770, ~730
3,5-Dimethylaniline ~3440 / ~3360~1310~840, ~690

Note: Values are approximate and can vary based on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Symmetry and Connectivity

NMR spectroscopy is arguably the most definitive technique for distinguishing isomers, providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The symmetry of the molecule is a key determinant of the complexity of the resulting spectra.

The chemical shift, splitting pattern (multiplicity), and integration of the signals for both aromatic and methyl protons allow for clear differentiation.

  • This compound: Due to its high C₂ᵥ symmetry, the two aromatic protons are chemically equivalent, resulting in a single sharp singlet. Similarly, the two ortho-methyl groups are equivalent, and the para-methyl group is distinct.

  • Isomers: The lower symmetry of the isomers leads to more complex spectra. Aromatic protons are typically non-equivalent and will show splitting patterns (doublets, triplets, or doublet of doublets) depending on their neighboring protons. The methyl groups will also exhibit distinct chemical shifts.

Table 2: Comparative ¹H NMR Data (Chemical Shifts δ in ppm, in CDCl₃)

CompoundAromatic Protons (δ, multiplicity)NH₂ Protons (δ, multiplicity)Methyl Protons (δ)
This compound ~6.75 (s, 2H)~3.40 (s, 2H)~2.20 (s, 6H, ortho), ~2.13 (s, 3H, para)
2,4,5-Trimethylaniline ~6.85 (s, 1H), ~6.55 (s, 1H)~3.50 (s, 2H)~2.18 (s, 3H), ~2.15 (s, 3H), ~2.10 (s, 3H)
2,4-Dimethylaniline ~6.90 (d), ~6.80 (d), ~6.60 (s)~3.55 (s, 2H)~2.15 (s, 3H), ~2.05 (s, 3H)
2,6-Dimethylaniline ~6.95 (d, 2H), ~6.65 (t, 1H)~3.60 (s, 2H)~2.10 (s, 6H)
3,5-Dimethylaniline ~6.50 (s, 1H), ~6.40 (s, 2H)~3.50 (s, 2H)~2.20 (s, 6H)

Note: Chemical shifts and multiplicities are approximate and depend on the solvent and spectrometer frequency.[1][2][3]

The number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms, making it an excellent tool for assessing molecular symmetry.

  • This compound: Its high symmetry results in fewer signals in the aromatic region compared to its less symmetrical isomers.

  • Isomers: Each isomer presents a unique set of chemical shifts for both the aromatic and methyl carbons, reflecting the different electronic environments.

Table 3: Comparative ¹³C NMR Data (Chemical Shifts δ in ppm, in CDCl₃)

CompoundAromatic Carbons (δ)Methyl Carbons (δ)
This compound ~142 (C-NH₂), ~129 (C-H), ~128 (C-CH₃), ~122 (C-CH₃)~18 (ortho), ~20 (para)
2,4,5-Trimethylaniline ~143, ~132, ~130, ~128, ~125, ~115~19, ~18, ~17
2,4-Dimethylaniline ~143, ~131, ~127, ~122, ~118, ~115~20, ~17
2,6-Dimethylaniline ~144, ~128, ~121, ~118~18
3,5-Dimethylaniline ~146, ~138, ~120, ~114~21

Note: Approximate chemical shifts compiled from various spectral databases.[4][5][6]

Mass Spectrometry (MS): Fingerprinting by Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. While all isomers of trimethylaniline have the same molecular ion peak (m/z = 135) and dimethylaniline isomers have a molecular ion peak at m/z = 121, their fragmentation patterns can differ.

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected for these aromatic compounds.

  • Key Fragmentation: A characteristic fragmentation pathway for anilines involves the loss of a hydrogen atom to form a stable [M-1]⁺ ion. The most significant fragmentation for methylated anilines is typically the loss of a methyl radical (•CH₃) via benzylic cleavage, resulting in a strong [M-15]⁺ peak. The relative intensities of these fragment ions can vary between isomers due to the different stabilities of the resulting cations. For instance, the loss of a methyl group from this compound leads to a highly stable ion.

Table 4: Comparative Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺)[M-1]⁺[M-15]⁺Other Key Fragments
This compound 135134120 (base peak)91, 77
2,4,5-Trimethylaniline 135134120 (base peak)91, 77
2,4-Dimethylaniline 121120106 (base peak)91, 77
2,6-Dimethylaniline 121120106 (base peak)91, 77
3,5-Dimethylaniline 121120106 (base peak)91, 77

Note: The base peak is the most intense peak in the spectrum.[7][8]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like most anilines, a neat spectrum can be obtained by placing a single drop of the analyte between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the instrument's beam path. The spectrum is typically recorded over a range of 4000 cm⁻¹ to 400 cm⁻¹. Several scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the aniline (B41778) isomer is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal reference (δ = 0.00 ppm).[9]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent and "shimmed" to achieve maximum homogeneity.

    • For ¹H NMR , a standard single-pulse experiment is run. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A greater number of scans is required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectrum is then phased, and the baseline is corrected to ensure accurate integration and peak picking.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like aniline isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC. The GC separates the components of the mixture before they enter the mass spectrometer.

  • Ionization: Electron Ionization (EI) is the most common method for this type of analysis. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Analytical Workflow

The logical process for comparing and identifying these isomers using the described spectroscopic techniques can be visualized as follows.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Isomer Comparison cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_conclusion Conclusion Sample Unknown Aniline Isomer IR IR Spectroscopy N-H Stretch C-H Bending Pattern Sample->IR Analyze Sample NMR NMR Spectroscopy ¹H: Symmetry, Multiplicity ¹³C: Number of Signals Sample->NMR Analyze Sample MS Mass Spectrometry Molecular Ion (M⁺) Fragmentation ([M-15]⁺) Sample->MS Analyze Sample IR_Data Compare C-H bend (680-900 cm⁻¹) to database. IR:f1->IR_Data Obtain Spectrum NMR_Data Analyze symmetry, chemical shifts, and coupling. NMR:f1->NMR_Data Obtain Spectra MS_Data Confirm MW = 135/121 Analyze [M-15]⁺ intensity. MS:f1->MS_Data Obtain Spectrum Identification Isomer Identification IR_Data->Identification Correlate Data NMR_Data->Identification Correlate Data MS_Data->Identification Correlate Data

Caption: A logical workflow for the spectroscopic characterization of aniline isomers.

References

A Comparative Analysis of N-Heterocyclic Carbene Ligands: 2,4,6-Trimethylaniline vs. 2,6-Diisopropylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organometallic chemistry and catalysis, the judicious selection of ligands is paramount to tailoring the activity, selectivity, and stability of metal complexes. Among the most successful and versatile classes of ligands are N-heterocyclic carbenes (NHCs). This guide provides a detailed comparative study of two widely employed NHC ligands: those derived from 2,4,6-trimethylaniline (mesitylamine), such as IMes, and those from 2,6-diisopropylaniline (B50358), such as IPr. This analysis is intended for researchers, scientists, and professionals in drug development and catalysis, offering insights into their relative performance supported by experimental data.

The primary distinction between these two families of ligands lies in their steric and electronic properties, which are imparted by the different substitution patterns on the aniline (B41778) precursor. The three methyl groups of this compound and the two isopropyl groups of 2,6-diisopropylaniline create distinct steric environments around the metal center, profoundly influencing the catalytic activity and stability of the resulting complexes.

Performance Comparison: IMes vs. IPr in Catalysis

The choice between an IMes-type and an IPr-type ligand is often dictated by the specific requirements of the catalytic transformation. Generally, the bulkier 2,6-diisopropylphenyl substituents of IPr create a more sterically hindered environment around the metal center compared to the 2,4,6-trimethylphenyl groups of IMes. This increased steric bulk can lead to more stable and, in many cases, more active catalysts.

In the context of ruthenium-catalyzed olefin metathesis, complexes bearing the IPr ligand often exhibit superior performance, particularly in challenging ring-closing and cross-metathesis reactions.[1] The greater stability of the IPr-containing complexes allows for higher reaction temperatures and longer catalyst lifetimes.[1][2] Conversely, for certain transformations, such as some Suzuki-Miyaura cross-coupling reactions, catalysts with the IMes ligand have demonstrated higher activity at lower temperatures.[2][3]

Below is a summary of key comparative data for these two prominent ligands.

ParameterLigand Derived from this compound (IMes)Ligand Derived from 2,6-Diisopropylaniline (IPr)Reference
Steric Bulk (% Buried Volume) ~37%~45%[4]
Electron Donating Ability (TEP) Strong σ-donorStronger σ-donor[5][6]
Olefin Metathesis (RCM) Highly efficient in macrocyclizationsExcellent activity in both RCM and cross metathesis due to greater stability[1]
Suzuki-Miyaura Coupling More active at lower temperatures (40 °C) in some casesCan exhibit similar or higher activity at elevated temperatures (80 °C)[2][3]
Synthesis Yield (Imidazolium Salt) 69% (IMes·HCl)81% (IPr·HCl)[7][8]

Experimental Protocols

Detailed and reliable synthetic procedures are crucial for obtaining high-purity ligands and catalysts. The following are representative protocols for the synthesis of the imidazolium (B1220033) salt precursors to IMes and IPr, and a general procedure for a Suzuki-Miyaura cross-coupling reaction to evaluate their catalytic performance.

Synthesis of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)

This procedure is adapted from a high-yield synthesis of common NHC precursors.[7][8][9]

Step 1: Synthesis of N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine

  • In a round-bottom flask, dissolve this compound (2.0 eq.) in methanol (B129727).

  • Add a 40% aqueous solution of glyoxal (B1671930) (1.0 eq.) and a catalytic amount of formic acid.

  • Stir the mixture at room temperature for 12-16 hours.

  • The precipitated diimine is collected by filtration, washed with cold methanol, and dried under vacuum.

Step 2: Synthesis of IMes·HCl

  • Suspend the N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (1.0 eq.) and paraformaldehyde (1.1 eq.) in ethyl acetate (B1210297).

  • Add chlorotrimethylsilane (B32843) (TMSCl, 1.1 eq.) dropwise to the suspension at room temperature.

  • Heat the mixture to 70 °C and stir for 12-18 hours.

  • Cool the reaction to room temperature, and collect the precipitated white solid by filtration.

  • Wash the solid with ethyl acetate and dry under vacuum to afford IMes·HCl.

Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

This procedure follows a similar methodology to the IMes·HCl synthesis.[7][8][9]

Step 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine

  • Dissolve 2,6-diisopropylaniline (2.0 eq.) in methanol in a round-bottom flask.

  • Add a 40% aqueous solution of glyoxal (1.0 eq.) and a catalytic amount of acetic acid.

  • Stir the mixture at 50 °C for 15 minutes, then at room temperature for 10 hours.

  • Collect the crystalline product by filtration, wash with methanol, and dry under vacuum.[7]

Step 2: Synthesis of IPr·HCl

  • Suspend the N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine (1.0 eq.) and paraformaldehyde (1.1 eq.) in ethyl acetate.

  • Add chlorotrimethylsilane (TMSCl, 1.1 eq.) dropwise at room temperature.

  • Heat the mixture to 70 °C and maintain stirring for 16-24 hours.

  • After cooling, the product is collected by filtration, washed with ethyl acetate, and dried under vacuum to yield IPr·HCl.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol can be used to compare the catalytic activity of palladium complexes bearing either IMes or IPr ligands.[10][11][12]

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Add the palladium-NHC precatalyst (e.g., [Pd(NHC)(allyl)Cl], 0.01-1 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the solvent (e.g., toluene (B28343) or dioxane, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to isolate the product.

Visualizing the Synthesis and Catalytic Cycle

The following diagrams, generated using the DOT language, illustrate the synthetic workflow for the NHC precursors and a simplified catalytic cycle for the Suzuki-Miyaura reaction.

Synthesis_Workflow cluster_IMes IMes·HCl Synthesis cluster_IPr IPr·HCl Synthesis Aniline_M This compound Diimine_M Diimine Intermediate Aniline_M->Diimine_M Glyoxal_M Glyoxal Glyoxal_M->Diimine_M IMes_HCl IMes·HCl Diimine_M->IMes_HCl Paraform_M Paraformaldehyde Paraform_M->IMes_HCl TMSCl_M TMSCl TMSCl_M->IMes_HCl Aniline_I 2,6-Diisopropylaniline Diimine_I Diimine Intermediate Aniline_I->Diimine_I Glyoxal_I Glyoxal Glyoxal_I->Diimine_I IPr_HCl IPr·HCl Diimine_I->IPr_HCl Paraform_I Paraformaldehyde Paraform_I->IPr_HCl TMSCl_I TMSCl TMSCl_I->IPr_HCl Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-X L Pd0->OxAdd Ar-X (Oxidative Addition) Transmetal Ar-Pd(II)-R' L OxAdd->Transmetal R'B(OH)2 (Transmetalation) Transmetal->Pd0 (Reductive Elimination) RedElim Ar-R' Transmetal->RedElim

References

A Comparative Guide to Assessing the Purity of Synthesized 2,4,6-Trimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2,4,6-trimethylaniline against a standard. Detailed experimental protocols and data presentation formats are included to assist researchers in selecting and implementing the most appropriate techniques for their specific needs.

Introduction

This compound is a crucial intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals.[1] Its purity is paramount to ensure the desired reaction outcomes and the safety and efficacy of the final products. The primary synthesis route involves the nitration of mesitylene (B46885) to form 2,4,6-trimethylnitrobenzene, followed by a reduction to the corresponding aniline (B41778).[2][3] This process can lead to the presence of unreacted starting materials and byproducts as impurities. Therefore, robust analytical methods are essential for the quality control of synthesized this compound.

This guide outlines three common and effective analytical techniques for purity assessment: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While a specific certified reference material for this compound may not be readily available from all metrological institutes, high-purity commercial grades (>98%) can serve as a practical standard for chromatographic methods.[4][5] For a higher degree of accuracy and traceability, qNMR offers a primary analytical method for purity determination.[6][7]

Potential Impurities

Based on the common synthesis pathway, the following impurities should be considered during the analysis of this compound:

  • Mesitylene (1,3,5-trimethylbenzene): Unreacted starting material.

  • 2,4,6-Trimethylnitrobenzene: Unreacted intermediate.

  • Dinitro-mesitylene isomers: Byproducts from the nitration step.[8]

  • Other isomers of trimethylaniline: Depending on the purity of the starting mesitylene.

Experimental Protocols

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas chromatography is a robust technique for separating and quantifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential impurities.

Methodology:

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 25 mg of high-purity this compound standard and dissolve it in a suitable solvent (e.g., methanol, dichloromethane) in a 25 mL volumetric flask.

    • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

    • Impurity Identification Standard (Optional): If available, prepare a mixed standard solution containing known potential impurities at relevant concentrations.

  • Instrumentation and Conditions:

    • Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) is suitable for quantification. For impurity identification, a Mass Spectrometer (MS) detector is recommended.[9][10]

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for aromatic amine analysis.

    • Inlet: Split/splitless injector, with a split ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Detector Temperature (FID): 300 °C.

    • Detector (MS): If using a mass spectrometer, operate in full scan mode (e.g., m/z 40-400) for impurity identification.

  • Analysis:

    • Inject 1 µL of the standard and sample solutions into the GC system.

    • Record the chromatograms and identify the peaks based on their retention times compared to the standard.

    • For MS detection, confirm the identity of impurities by comparing their mass spectra with a reference library.

  • Calculation of Purity:

    • The purity of the synthesized this compound can be calculated using the area normalization method, assuming all components have a similar response factor with an FID.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a versatile technique for the analysis of a wide range of organic compounds, including aromatic amines.

Methodology:

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of high-purity this compound standard and dissolve it in the mobile phase to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a UV detector is suitable for this analysis.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with a suitable buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculation of Purity:

    • Purity can be determined by comparing the peak area of the analyte in the sample to that of the standard of known purity (external standard method) or by area normalization.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment

qNMR is a primary ratio method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the same compound.[11][12] Instead, a certified internal standard of a different, stable compound is used.

Methodology:

  • Internal Standard Selection: Choose a certified internal standard that has a known purity, is stable, does not react with the analyte, and has a simple NMR spectrum with at least one signal that is well-resolved from the analyte signals. Maleic anhydride (B1165640) or 1,4-dinitrobenzene (B86053) are suitable examples.

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a specific amount of the certified internal standard (e.g., 5-10 mg) and add it to the same NMR tube.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure quantitative acquisition parameters are used, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing and Analysis:

    • Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculation of Purity:

    • The purity of the this compound is calculated using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons giving rise to the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons giving rise to the internal standard signal

    • MW_analyte = Molecular weight of this compound (135.21 g/mol )

    • MW_IS = Molecular weight of the internal standard

    • m_analyte = Mass of the synthesized this compound

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard (as a percentage)

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Purity Assessment of Synthesized this compound

Analytical MethodStandard/ReferencePurity (%)Major Impurities IdentifiedImpurity Content (%)
Gas Chromatography (GC-FID)High-Purity Commercial Standard (99.5%)98.7Mesitylene0.8
2,4,6-Trimethylnitrobenzene0.4
Unknown0.1
High-Performance Liquid Chromatography (HPLC-UV)High-Purity Commercial Standard (99.5%)98.9--
Quantitative ¹H NMR (qNMR)Certified Internal Standard (Maleic Anhydride, 99.9%)99.1--

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results Synthesis Synthesized this compound GC Gas Chromatography (GC) Synthesis->GC HPLC High-Performance Liquid Chromatography (HPLC) Synthesis->HPLC qNMR Quantitative NMR (qNMR) Synthesis->qNMR Purity Purity Determination GC->Purity Impurity Impurity Profiling GC->Impurity HPLC->Purity qNMR->Purity

Caption: Workflow for the purity assessment of synthesized this compound.

signaling_pathway_example TMA This compound (Precursor) Dye Azo Dye Synthesis TMA->Dye Reaction Pharm Pharmaceutical Intermediate Synthesis TMA->Pharm Reaction Final_Dye Final Dye Product Dye->Final_Dye API Active Pharmaceutical Ingredient (API) Pharm->API

Caption: Role of this compound as a precursor in synthesis pathways.

References

A Comparative Analysis of the Biological Toxicity of 2,4,6-Trimethylaniline and Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological toxicity of 2,4,6-trimethylaniline and its parent compound, aniline (B41778). The information presented is intended to support research and development activities by offering a comprehensive overview of their respective toxicological profiles, supported by experimental data and methodologies.

Executive Summary

Both this compound and aniline are aromatic amines that exhibit significant biological toxicity, primarily targeting the hematopoietic system and holding carcinogenic potential. Their toxicity is largely mediated by their metabolic activation to reactive intermediates. Aniline's toxicity, particularly its effects on the spleen, has been more extensively studied, with well-documented involvement of oxidative stress-induced signaling pathways. This compound, a substituted aniline, also demonstrates considerable toxicity, including methemoglobinemia and carcinogenicity, with its bulky methyl groups influencing its metabolic fate and toxicodynamics. While quantitative data on acute toxicity are available for both, specific comparative data on in vitro cytotoxicity are limited.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity and genotoxicity of this compound and aniline.

Table 1: Acute Toxicity Data

CompoundTestSpeciesRouteValueReference(s)
This compound LD50RatOral743 mg/kg[1]
LD50MouseOral590 mg/kg[1]
LC50MouseInhalation (2h)290 mg/m³[1]
Aniline LD50Rat (male)Oral442 - 930 mg/kgN/A
LD50Rat (female)Oral780 mg/kgN/A
LC50Rat (4h)Inhalation1.86 - 3.3 mg/LN/A
LD50RabbitDermal1540 mg/kgN/A

Table 2: Genotoxicity Data

CompoundAssaySystemResultReference(s)
This compound Salmonella/microsomeS. typhimurium TA100Weakly mutagenic[2]
Wing spot testDrosophila melanogasterMutagenic[2]
6-thioguanine resistanceCultured fibroblastsMutagenic[2]
Comet assay (in vivo)Mouse bone marrow & liver cellsPositive (DNA damage)[2]
DNA repair testRat hepatocytesPositive[2]
Aniline Various assaysIn vitro and in vivoMixed results, clastogenic at high doses[3]
DNA damageRat liver and kidneyPositiveN/A

Mechanisms of Toxicity

Metabolic Activation and Methemoglobinemia

A primary mechanism of toxicity for both this compound and aniline is their metabolic activation to N-hydroxylated metabolites.[2] This process is a critical step in their toxification pathway. These metabolites can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), leading to the formation of methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, resulting in a condition known as methemoglobinemia, which can cause cyanosis and tissue hypoxia. Both this compound and aniline are known to induce methemoglobinemia.[2][3]

Oxidative Stress

The redox cycling of the N-hydroxylated metabolites and other reactive intermediates generates reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity and genotoxicity. In the case of aniline, oxidative stress is a key driver of its toxicity in the spleen.[4]

Carcinogenicity

Both compounds are considered to have carcinogenic potential. This compound is a suspected occupational carcinogen with supporting experimental data.[1] Aniline is classified by the U.S. Environmental Protection Agency (EPA) as a probable human carcinogen (Group B2).[3] Their carcinogenic mechanisms are linked to their genotoxicity and the chronic tissue injury and inflammation caused by their metabolites.

Signaling Pathways

Aniline-Induced Signaling

The molecular mechanisms underlying aniline-induced toxicity, particularly in the spleen, have been shown to involve the activation of specific signaling pathways. Chronic exposure to aniline leads to iron overload in the spleen, which in turn generates ROS. This oxidative stress activates key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5][6] The activation of these pathways is mediated by upstream kinases such as Mitogen-Activated Protein Kinases (MAPKs) (including ERK1/2, JNK1/2, and p38) and IκB kinases (IKKs).[5][6] This signaling cascade results in the upregulation of pro-inflammatory and pro-fibrotic cytokines like IL-1, IL-6, and TNF-α, contributing to the observed splenotoxicity, fibrosis, and eventual tumor formation.[4][6]

Aniline_Toxicity_Pathway Aniline Aniline Exposure Metabolism Metabolic Activation (N-hydroxylation) Aniline->Metabolism Iron Iron Overload (in Spleen) Aniline->Iron ROS Reactive Oxygen Species (ROS) Metabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Iron->ROS MAPKs MAPKs (p38, ERK, JNK) OxidativeStress->MAPKs IKK IKKα/β OxidativeStress->IKK AP1 AP-1 Activation MAPKs->AP1 NFkB NF-κB Activation IKK->NFkB Cytokines ↑ Pro-inflammatory & Pro-fibrotic Cytokines (IL-1, IL-6, TNF-α) AP1->Cytokines NFkB->Cytokines Toxicity Splenotoxicity, Fibrosis, Carcinogenesis Cytokines->Toxicity

Aniline-Induced Oxidative Stress and Inflammatory Signaling Pathway.
This compound Signaling

While the general mechanism of toxicity for this compound also involves metabolic activation and oxidative stress, the specific downstream signaling pathways have not been as extensively elucidated in the available literature as they have for aniline. It is plausible that similar oxidative stress-responsive pathways are activated, but further research is needed to confirm this.

Experimental Protocols

The following are generalized protocols for key assays used to assess the toxicity of aromatic amines.

MTT Assay for Cytotoxicity

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start PlateCells Plate Cells in 96-well Plate Start->PlateCells Incubate1 Incubate Overnight PlateCells->Incubate1 AddCompound Add Test Compound (Serial Dilutions) Incubate1->AddCompound Incubate2 Incubate (24-72h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (1.5h) AddMTT->Incubate3 AddDMSO Add DMSO to Solubilize Formazan Incubate3->AddDMSO Measure Measure Absorbance (492 nm) AddDMSO->Measure Analyze Calculate Cell Viability and IC50 Measure->Analyze End End Analyze->End

Workflow for the MTT Cytotoxicity Assay.
Comet Assay for Genotoxicity

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Embedding: Mix the cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the tail length and intensity using specialized software.

Hemolysis Assay

This assay assesses the ability of a compound to lyse red blood cells.

Protocol:

  • Blood Collection: Obtain fresh whole blood from the target species (e.g., human, rat) in tubes containing an anticoagulant.

  • Erythrocyte Preparation: Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBCs several times with a phosphate-buffered saline (PBS) solution.

  • Incubation: Prepare serial dilutions of the test compound. Mix the RBC suspension with the compound dilutions and incubate at 37°C for a specified time (e.g., 1 hour). Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (vehicle).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 415 nm or 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive and negative controls.

Discussion and Conclusion

The available data indicate that both this compound and aniline are toxic compounds with similar primary mechanisms of toxicity, namely metabolic activation leading to methemoglobinemia and oxidative stress. Aniline has been more extensively studied, and its splenotoxicity is linked to the activation of the NF-κB and MAPK signaling pathways. While this compound is also a known carcinogen and induces methemoglobinemia, detailed studies on its effects on specific signaling pathways are less prevalent in the literature.

The presence of three methyl groups on the aniline ring in this compound likely influences its lipophilicity, metabolic rate, and the nature of its metabolites, which could lead to differences in the potency and target organ toxicity compared to aniline. However, a direct comparison of their in vitro cytotoxicity is hampered by the lack of publicly available IC50 data for this compound and limited quantitative data for aniline.

For researchers and drug development professionals, it is crucial to consider the potential for hematopoietic toxicity and carcinogenicity when working with these and structurally related aromatic amines. The experimental protocols provided in this guide can be used as a starting point for in-house toxicological assessments. Further research is warranted to fill the existing data gaps, particularly concerning the comparative in vitro cytotoxicity and the specific signaling pathways affected by substituted anilines like this compound.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2,4,6-Trimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the industrial and laboratory synthesis of 2,4,6-trimethylaniline, offering a detailed cost-benefit analysis of various synthetic pathways. This document provides objective comparisons of reaction efficiency, cost-effectiveness, and environmental impact, supported by experimental data and detailed protocols.

Introduction

This compound, also known as mesidine, is a crucial intermediate in the synthesis of a wide range of commercially significant products, including dyes, pigments, agrochemicals, and pharmaceuticals. Its sterically hindered nature makes it a valuable building block for specialized applications. The economic viability and environmental footprint of producing this compound are heavily dependent on the chosen synthetic route. This guide presents a comparative analysis of the most common industrial synthesis—nitration of mesitylene (B46885) followed by reduction—and explores alternative pathways, providing researchers and process chemists with the data necessary to make informed decisions.

Executive Summary of Synthetic Routes

This guide focuses on the detailed analysis of the primary industrial route and two potential alternative pathways for the synthesis of this compound.

Primary Industrial Route: Nitration of Mesitylene and Subsequent Reduction

This well-established, two-step process is the cornerstone of industrial production. It involves the electrophilic nitration of readily available mesitylene to form 2,4,6-trimethylnitrobenzene, which is then reduced to the desired aniline (B41778). Two primary methods for the reduction step are compared: iron/hydrochloric acid reduction and catalytic hydrogenation.

Alternative Routes:

For a comprehensive overview, two classical rearrangement reactions are considered as potential, albeit less common, synthetic strategies:

  • Beckmann Rearrangement: This route involves the rearrangement of 2,4,6-trimethylacetophenone oxime.

  • Hofmann Rearrangement: This pathway utilizes the rearrangement of 2,4,6-trimethylbenzamide (B1618925).

The following sections provide a detailed breakdown of each route, including experimental protocols, cost analysis, and a discussion of the associated benefits and drawbacks.

Section 1: The Primary Industrial Route - Nitration of Mesitylene and Reduction

The dominant industrial synthesis of this compound begins with the nitration of mesitylene. The high degree of symmetry in mesitylene allows for the selective formation of the mononitro product.[1]

Primary_Industrial_Route Mesitylene Mesitylene Nitromesitylene 2,4,6-Trimethylnitrobenzene Mesitylene->Nitromesitylene Nitration (H2SO4, HNO3) Trimethylaniline This compound Nitromesitylene->Trimethylaniline Reduction

Figure 1: Overview of the primary industrial synthesis of this compound.

Step 1: Nitration of Mesitylene

Experimental Protocol:

In a suitable reaction vessel equipped with cooling and stirring, mesitylene is slowly added to a mixture of concentrated sulfuric acid and nitric acid, maintaining the temperature below 10°C to prevent the formation of dinitro byproducts and oxidation of the methyl groups.[1] The reaction is typically stirred for several hours, after which the mixture is allowed to separate. The organic layer containing 2,4,6-trimethylnitrobenzene is then washed and prepared for the subsequent reduction step.

Step 2: Reduction of 2,4,6-Trimethylnitrobenzene

Two prevalent methods for the reduction of the nitro group are compared below:

Method A: Iron/Hydrochloric Acid Reduction (Béchamp Reduction)

This classical method is robust and widely used, particularly where infrastructure for high-pressure hydrogenation is unavailable.

Method B: Catalytic Hydrogenation

This method is considered a greener alternative to the Béchamp reduction, generating less waste and often proceeding with higher selectivity.

Reduction_Comparison Nitromesitylene 2,4,6-Trimethylnitrobenzene Fe_HCl Iron Powder & Hydrochloric Acid Nitromesitylene->Fe_HCl Catalytic_Hydro Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) Nitromesitylene->Catalytic_Hydro Trimethylaniline_Fe This compound Fe_HCl->Trimethylaniline_Fe Reduction Trimethylaniline_Cat This compound Catalytic_Hydro->Trimethylaniline_Cat Reduction

Figure 2: Comparison of reduction methods for 2,4,6-trimethylnitrobenzene.

Cost-Benefit Analysis of the Primary Industrial Route

The following tables provide a quantitative comparison of the raw material costs and a qualitative assessment of the benefits and drawbacks of each reduction method. Prices are indicative and can vary based on supplier, quantity, and market fluctuations.

Table 1: Raw Material and Reagent Cost Estimates

ChemicalPurityPrice (USD/kg)
Mesitylene98%2.00 - 5.00
Sulfuric Acid98%0.10 - 0.50
Nitric Acid68%0.30 - 1.00
Iron Powder-0.50 - 2.00
Hydrochloric Acid37%0.20 - 0.80
Raney NickelSlurry in water25.00 - 75.00
Palladium on Carbon5%1,000 - 3,000

Table 2: Comparison of Reduction Methods

FeatureIron/HCl ReductionCatalytic Hydrogenation
Yield Good to Excellent (85-95%)Excellent (>95%)
Reaction Time 4-8 hours2-6 hours
Temperature 80-100°C25-80°C
Pressure Atmospheric1-50 atm
Catalyst Cost Low (Iron is inexpensive)High (Noble metal or Raney Ni)
Waste Generation High (Iron sludge, acidic wastewater)Low (Catalyst filtration)
Safety Concerns Exothermic reaction, handling of strong acidsHandling of flammable hydrogen gas and pyrophoric catalysts
Scalability Readily scalableRequires specialized high-pressure equipment
Environmental Impact High, due to waste streamsLower, considered a "greener" process

Experimental Protocols for Reduction:

  • Iron/HCl Reduction: To a stirred suspension of 2,4,6-trimethylnitrobenzene in water and ethanol, iron powder is added. The mixture is heated, and concentrated hydrochloric acid is added portion-wise to initiate and sustain the exothermic reaction. After the reaction is complete, the mixture is basified, and the product is isolated by steam distillation or solvent extraction.

  • Catalytic Hydrogenation: 2,4,6-trimethylnitrobenzene is dissolved in a suitable solvent (e.g., ethanol, methanol) and charged into a high-pressure autoclave with a catalyst (e.g., Raney Nickel or 5% Pd/C). The autoclave is purged and pressurized with hydrogen gas. The reaction is stirred at a set temperature and pressure until hydrogen uptake ceases. The catalyst is then filtered, and the product is isolated by solvent evaporation and distillation.

Section 2: Alternative Synthetic Routes

While the nitration-reduction pathway is dominant, other classical organic reactions offer potential, though less-traveled, routes to this compound.

Beckmann Rearrangement

This route starts from 2,4,6-trimethylacetophenone, which is first converted to its oxime, followed by an acid-catalyzed rearrangement to N-(2,4,6-trimethylphenyl)acetamide. Subsequent hydrolysis yields the target aniline.

Beckmann_Rearrangement Acetophenone 2,4,6-Trimethylacetophenone Oxime 2,4,6-Trimethylacetophenone Oxime Acetophenone->Oxime Oximation Amide N-(2,4,6-trimethylphenyl)acetamide Oxime->Amide Beckmann Rearrangement Trimethylaniline This compound Amide->Trimethylaniline Hydrolysis

Figure 3: Synthetic pathway to this compound via the Beckmann rearrangement.

Cost-Benefit Analysis of the Beckmann Rearrangement:

  • Starting Material Cost: 2,4,6-trimethylacetophenone is significantly more expensive than mesitylene, with prices ranging from $150 to $500 per kg.[2][3][4][5][6][7][8][9][10]

  • Multi-step Process: This route involves more synthetic steps than the primary industrial route, potentially leading to lower overall yields and increased production costs.

  • Reagents: The rearrangement is typically catalyzed by strong acids like sulfuric acid or polyphosphoric acid.[11]

  • Feasibility: While chemically sound, the high cost of the starting material and the multi-step nature of this synthesis make it economically uncompetitive for large-scale production compared to the nitration-reduction route.

Hofmann Rearrangement

This pathway begins with 2,4,6-trimethylbenzamide, which undergoes rearrangement in the presence of a halogen and a strong base to form an isocyanate intermediate. This intermediate is then hydrolyzed to the final aniline product, with the loss of one carbon atom as carbon dioxide.

Hofmann_Rearrangement Benzamide (B126) 2,4,6-Trimethylbenzamide Isocyanate Isocyanate Intermediate Benzamide->Isocyanate Hofmann Rearrangement (Br2, NaOH) Trimethylaniline This compound Isocyanate->Trimethylaniline Hydrolysis

Figure 4: Synthetic pathway to this compound via the Hofmann rearrangement.

Cost-Benefit Analysis of the Hofmann Rearrangement:

  • Starting Material Cost: 2,4,6-trimethylbenzamide is a specialty chemical with a high cost, with prices for small quantities being very high.[12][13][14][15] The synthesis of the benzamide from 2,4,6-trimethylbenzoic acid adds another step and associated costs.

  • Stoichiometric Reagents: The Hofmann rearrangement requires stoichiometric amounts of bromine and a strong base, which can be costly and generate significant waste.[5][12][16][17]

  • Carbon Atom Loss: This reaction is inherently inefficient in terms of atom economy, as one carbon atom from the starting material is lost as carbon dioxide.

  • Feasibility: Similar to the Beckmann rearrangement, the Hofmann rearrangement is not economically viable for the industrial production of this compound due to expensive starting materials and poor atom economy.

Conclusion and Recommendations

The cost-benefit analysis overwhelmingly favors the nitration of mesitylene followed by reduction as the most practical and economically viable route for the synthesis of this compound on both laboratory and industrial scales.

Within this primary route, the choice between iron/hydrochloric acid reduction and catalytic hydrogenation depends on the specific manufacturing context:

  • Iron/HCl Reduction is a cost-effective and robust method that does not require specialized high-pressure equipment. However, it is associated with significant environmental drawbacks due to the generation of large volumes of acidic wastewater and iron sludge. The costs of waste treatment and disposal must be carefully considered.

  • Catalytic Hydrogenation is a "greener" alternative with higher yields, shorter reaction times, and significantly less waste generation. The primary drawbacks are the high initial investment for high-pressure reactors and the cost of the catalysts. However, the potential for catalyst recycling and the reduced environmental impact can offset these costs in the long term, making it the preferred method for modern, environmentally conscious manufacturing.

The Beckmann and Hofmann rearrangement routes, while chemically interesting, are not economically competitive for the bulk synthesis of this compound due to the high cost of starting materials and, in the case of the Hofmann rearrangement, poor atom economy. These routes may be considered for specialized, small-scale syntheses where the specific starting materials are readily available or when avoiding the use of strong nitrating agents is a primary concern.

For researchers and drug development professionals, the choice of synthetic route will depend on the scale of the synthesis, available equipment, and the desired purity of the final product. For process development and large-scale manufacturing, optimizing the catalytic hydrogenation of 2,4,6-trimethylnitrobenzene is the most promising path towards a cost-effective and sustainable production of this compound.

References

A Comparative Structural Analysis of Metal Complexes Featuring 2,4,6-Trimethylaniline-Derived Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Coordination Geometries and Bonding Parameters

This guide provides a comprehensive comparison of the structural features of metal complexes incorporating ligands derived from 2,4,6-trimethylaniline. The steric bulk and electronic properties of the 2,4,6-trimethylphenyl (mesityl) group significantly influence the coordination chemistry of these complexes, leading to unique structural and potentially reactive properties. This analysis, supported by experimental data, aims to inform the rational design of novel catalysts and therapeutic agents.

Key Structural Features: A Tabular Comparison

The following tables summarize key bond lengths and angles for a selection of structurally characterized metal complexes with this compound-derived ligands and related analogues. These parameters provide insight into the coordination environment of the metal center and the steric and electronic influences of the ligands.

Palladium(II) Complexes with Imine Ligands
ComplexPd-N (Å)N-Pd-N (°)Ligand TypeReference
Bis{2-[(2,4,6-trimethylphenyl)iminomethyl]pyrrol-1-ido}palladium(II)2.025(2), 2.029(2)84.19(8)Schiff Base[1]
Bis{2-[(phenyl)iminomethyl]pyrrol-1-ido}palladium(II)2.021(2), 2.021(2)84.51(9)Schiff Base[2]

Table 1: Comparison of key bond parameters in square-planar Palladium(II) Schiff base complexes. The introduction of methyl groups on the phenyl ring of the ligand in the 2,4,6-trimethylphenyl derivative leads to a slight elongation of the Pd-N bonds and a minor decrease in the N-Pd-N bite angle, likely due to increased steric hindrance.

Dinuclear Cobalt(II) and Zinc(II) Complexes with a Tetradentate Schiff Base Ligand

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the compared complexes are crucial for reproducibility and further development.

Synthesis of Bis{2-[(2,4,6-trimethylphenyl)iminomethyl]pyrrol-1-ido}palladium(II)

A solution of N-((1H-pyrrol-2-yl)methylene)-2,4,6-trimethylaniline (0.212 g, 1.0 mmol) in toluene (B28343) (20 mL) is added to a solution of palladium(II) acetate (B1210297) (0.112 g, 0.5 mmol) in toluene (10 mL). The reaction mixture is stirred at room temperature for 4 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the product as a yellow solid.[1]

Synthesis of Dinuclear Co(II) and Zn(II) Schiff Base Complexes

To a methanolic solution (20 mL) of the Schiff base ligand (1 mmol) derived from 2,4,6-trimethyl-m-phenylenediamine and o-vanillin, a methanolic solution (10 mL) of the respective metal(II) acetate hydrate (B1144303) (Co(OAc)₂·4H₂O or Zn(OAc)₂·2H₂O) (1 mmol) is added dropwise with constant stirring. The reaction mixture is then refluxed for 3 hours. The resulting colored precipitate is filtered, washed with methanol, and dried in a desiccator over anhydrous CaCl₂.[3]

Visualizing Structural Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the structural analysis of these metal complexes.

Ligand_Synthesis Ligand Synthesis Workflow cluster_schiff Schiff Base Formation cluster_nhc NHC Precursor Synthesis aniline This compound ligand Schiff Base Ligand aniline->ligand nhc_precursor Imidazolium Salt aniline->nhc_precursor aldehyde Aldehyde/Ketone aldehyde->ligand nhc N-Heterocyclic Carbene (NHC) nhc_precursor->nhc

Caption: General synthetic routes to Schiff base and N-heterocyclic carbene (NHC) ligands from this compound.

Complex_Formation Metal Complex Formation ligand This compound- Derived Ligand complex Metal Complex ligand->complex metal_salt Metal Salt (e.g., Pd(OAc)₂, CoCl₂) metal_salt->complex characterization Structural Characterization (X-ray, NMR, IR) complex->characterization

Caption: A simplified workflow for the synthesis and characterization of metal complexes with this compound-derived ligands.

Structural_Comparison Comparative Structural Parameters ComplexA Complex A Metal: Pd Ligand: 2,4,6-Trimethylphenyl-imine Pd-N: 2.025, 2.029 Å N-Pd-N: 84.19° Comparison Steric Hindrance ComplexA->Comparison Increased ComplexB Complex B Metal: Pd Ligand: Phenyl-imine Pd-N: 2.021, 2.021 Å N-Pd-N: 84.51° ComplexB->Comparison Decreased

Caption: Logical relationship showing the influence of ligand substitution on the structural parameters of palladium(II) imine complexes.

References

comparing the properties of dyes synthesized from 2,4,6-Trimethylaniline and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the properties of dyes synthesized from 2,4,6-trimethylaniline (mesidine) and its analogues. The information presented herein is intended to assist in the selection and development of dyes for various research and development applications. The comparisons are based on available experimental data from various scientific publications.

Introduction

Aromatic amines are fundamental building blocks in the synthesis of a vast array of synthetic dyes. The specific properties of a dye, such as its color, intensity, and fastness, are intrinsically linked to the molecular structure of the aromatic amine precursor. This compound, a commercially significant aromatic amine, is a precursor to a variety of dyes.[1] By comparing the properties of dyes derived from this compound with those from its analogues, researchers can gain insights into the structure-property relationships that govern the performance of these colorants. This guide focuses on two major classes of dyes synthesized from these anilines: azo dyes and triarylmethane dyes.

Comparison of Spectroscopic Properties

The color of a dye is determined by its absorption of light in the visible spectrum. The position of the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) are key parameters that define a dye's color and intensity. The following tables summarize the spectroscopic properties of selected azo and triarylmethane dyes synthesized from this compound and its analogues.

It is important to note that the data presented below is collated from different sources, and direct comparison should be made with caution as experimental conditions such as solvent and pH can significantly influence spectroscopic properties.

Azo Dyes

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are synthesized through a diazotization and coupling reaction.[2] The electronic properties of the substituents on the aniline (B41778) ring can significantly influence the electronic transitions within the dye molecule, thereby affecting its color.

Precursor AnilineCoupling ComponentSolventλmax (nm)Reference
AnilineAcetylacetone--[1]
2-NitroanilineAcetylacetone--[1]
4-NitroanilineAcetylacetone--[1]
Sulfanilic acidAcetylacetone--[1]
Aniline2-Naphthol--[3]
Substituted Anilines2-Naphthol--[3]
AnilinePhenol (B47542)--[3]
Substituted AnilinesPhenol--[3]
Triarylmethane Dyes

Triarylmethane dyes are characterized by a central carbon atom attached to three aromatic rings. These dyes are known for their high color intensity.

Precursor Aniline DerivativeAldehyde/Carbonyl SourceDye Name/Analogueλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference
N,N-DimethylanilineBenzaldehydeMalachite Green621105,000[4]
N,N-DimethylanilineDiethyl carbonateCrystal Violet~59087,000[4]

Note: Specific data for triarylmethane dyes synthesized directly from this compound was not available for a direct comparison in this table.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of azo and triarylmethane dyes.

Synthesis of Azo Dyes (via Diazotization and Coupling)

Azo dyes are typically synthesized in a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound.[2][5]

1. Diazotization of the Aromatic Amine:

  • Dissolve the primary aromatic amine (e.g., this compound or its analogue) in a solution of a mineral acid (e.g., hydrochloric acid) and water.

  • Cool the solution to 0-5 °C in an ice bath.[5]

  • Slowly add a cold aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the amine solution while maintaining the temperature between 0-5 °C and stirring vigorously.[5]

  • Continue stirring for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

2. Azo Coupling:

  • In a separate beaker, dissolve the coupling component (e.g., a phenol or another aromatic amine) in an aqueous alkaline solution (e.g., sodium hydroxide).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.[5]

  • A colored precipitate of the azo dye should form immediately.[5]

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Collect the solid azo dye by vacuum filtration, wash with cold water, and dry.[5]

Synthesis of Triarylmethane Dyes

A common method for the synthesis of triarylmethane dyes involves the condensation of an aromatic aldehyde with N,N-dialkylanilines followed by oxidation.

1. Condensation Reaction:

  • React an aromatic aldehyde (e.g., benzaldehyde) with two equivalents of an N,N-dialkylaniline (e.g., N,N-dimethylaniline) in the presence of a condensing agent such as zinc chloride or a strong acid.

  • The reaction mixture is typically heated to drive the condensation and form the colorless leuco-base of the dye.

2. Oxidation:

  • The leuco-base is then oxidized to the colored form of the triarylmethane dye.

  • Common oxidizing agents include lead dioxide, manganese dioxide, or chloranil.

  • The oxidation is often carried out in an acidic medium.

Characterization by UV-Visible Spectroscopy
  • Prepare a dilute solution of the synthesized dye in a suitable solvent (e.g., ethanol, DMSO).

  • Record the absorption spectrum of the solution using a UV-Visible spectrophotometer over a wavelength range of approximately 300-800 nm.

  • Identify the wavelength of maximum absorbance (λmax).

  • To determine the molar extinction coefficient (ε), prepare a series of solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration (Beer-Lambert plot). The slope of the line will be equal to ε (when the path length is 1 cm).

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general workflows for the synthesis and characterization of azo and triarylmethane dyes.

experimental_workflow cluster_azo Azo Dye Synthesis cluster_triarylmethane Triarylmethane Dye Synthesis cluster_characterization Characterization AromaticAmine Aromatic Amine (e.g., this compound) Diazotization Diazotization (NaNO2, HCl, 0-5°C) AromaticAmine->Diazotization DiazoniumSalt Diazonium Salt Diazotization->DiazoniumSalt AzoCoupling Azo Coupling DiazoniumSalt->AzoCoupling CouplingComponent Coupling Component (e.g., Phenol) CouplingComponent->AzoCoupling AzoDye Azo Dye AzoCoupling->AzoDye Purification Purification (Filtration, Recrystallization) AzoDye->Purification NNDialkylaniline N,N-Dialkylaniline Condensation Condensation NNDialkylaniline->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation LeucoBase Leuco Base Condensation->LeucoBase Oxidation Oxidation LeucoBase->Oxidation TriarylmethaneDye Triarylmethane Dye Oxidation->TriarylmethaneDye TriarylmethaneDye->Purification UVVis UV-Vis Spectroscopy (λmax, ε) Purification->UVVis Fastness Fastness Testing (Light, Wash) Purification->Fastness

Caption: General experimental workflow for the synthesis and characterization of azo and triarylmethane dyes.

Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the genotoxic potential of chemical compounds is a critical aspect of safety assessment. This guide provides a comparative analysis of the genotoxicity of 2,4,6-trimethylaniline (2,4,6-TMA) and related compounds, supported by experimental data and detailed methodologies. The information is presented to facilitate an objective evaluation of their performance in various genotoxicity assays.

Executive Summary

This compound, a substituted aniline (B41778), has demonstrated varied genotoxic potential across a range of assays. While exhibiting weak mutagenicity in the Salmonella typhimurium reverse mutation assay (Ames test), it shows more pronounced effects in other in vitro and in vivo systems, such as the Drosophila melanogaster wing spot test and assays in cultured mammalian cells. This guide synthesizes the available data to offer a clear comparison of 2,4,6-TMA with its structural isomers and other related aniline derivatives, providing valuable insights for risk assessment and further research.

Comparative Genotoxicity Data

The following table summarizes the quantitative data from key genotoxicity studies on this compound and its related compounds. This allows for a direct comparison of their mutagenic and clastogenic potential.

CompoundAssayTest SystemMetabolic Activation (S9)Concentration/DoseResultQuantitative Data (Example)Reference
This compound Ames TestS. typhimurium TA100With 20% S9 mixNot specifiedWeakly MutagenicSmall increase in revertants compared to 2,4-Dimethylaniline and 2,4,5-Trimethylaniline[1][2]
Ames TestS. typhimurium TA98, TA100, TA1535With 10% S9 mixNot specifiedNegativeNo significant increase in revertants[3]
DNA Repair TestPrimary cultured rat hepatocytes-Not specifiedPositiveElicited positive DNA repair responses[4]
Drosophila Wing Spot TestDrosophila melanogaster-4 mMMutagenicComparable genotoxicity to 15 mM 2,4,5-TMA[1]
6-Thioguanine ResistanceCultured fibroblasts-Not specifiedMutagenicMutagenic at lower doses than 2,4,5-TMA[1][2]
DNA Adduct FormationRat liver-Not specifiedPositiveProduced DNA adducts in the liver[1][2]
2,4,5-Trimethylaniline Ames TestS. typhimurium TA100With 20% S9 mixNot specifiedMutagenicHigher number of revertants compared to 2,4,6-TMA[1]
Drosophila Wing Spot TestDrosophila melanogaster-15 mMMutagenic-[1]
2,4-Dimethylaniline Ames TestS. typhimurium TA100With S9 mixNot specifiedMutagenicStronger mutagenic effect than 2,4,6-TMA[1]
2,6-Dimethylaniline Ames TestS. typhimurium TA100With 20% S9 mixNot specifiedWeakly Mutagenic-[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for the key genotoxicity assays cited in this guide.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to cause mutations that restore the gene responsible for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.

  • Methodology:

    • Strains: Commonly used strains include TA98, TA100, TA1535, and TA1537, which are sensitive to different types of mutagens.

    • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to mimic mammalian metabolism. A 20% S9 mix was used in some studies for aniline derivatives.[1]

    • Procedure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix. The mixture is then plated on a minimal glucose agar (B569324) medium lacking histidine.

    • Incubation: The plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test

This assay evaluates the potential of a test substance to induce structural damage to chromosomes in cultured mammalian cells.

  • Principle: The test identifies clastogenic agents, which can cause breaks and rearrangements in chromosomes.

  • Methodology:

    • Cell Lines: Various mammalian cell lines can be used, such as Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes.

    • Exposure: Cell cultures are treated with at least three different concentrations of the test substance, both with and without metabolic activation (S9).

    • Harvest and Staining: After treatment, the cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase. The cells are then harvested, fixed, and stained.

    • Analysis: Chromosomes are examined microscopically for structural aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

    • Scoring: The percentage of cells with chromosomal aberrations is determined for each concentration. A compound is considered positive if it produces a statistically significant, dose-dependent increase in the frequency of aberrant cells.

In Vitro Micronucleus Test

The micronucleus test is another method to assess chromosomal damage.

  • Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. The presence of micronuclei indicates that the test substance has caused chromosomal damage.

  • Methodology:

    • Cell Lines: Similar to the chromosomal aberration test, various mammalian cell lines are suitable.

    • Treatment: Cells are exposed to the test substance at several concentrations, with and without S9 metabolic activation.

    • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.

    • Harvest and Staining: Cells are harvested and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Analysis: The frequency of micronucleated cells is scored in a population of binucleated cells.

    • Scoring: A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

Visualizing the Genotoxicity Assessment Workflow

The following diagram illustrates a general workflow for assessing the genotoxicity of a chemical compound using a battery of in vitro tests.

Genotoxicity_Workflow cluster_FollowUp Follow-up & Mechanistic Studies Ames Ames Test (Bacterial Reverse Mutation) ChromAb In Vitro Chromosomal Aberration Test Ames->ChromAb Positive or Equivocal Result InVitroMicro In Vitro Micronucleus Test InVitroMicro->ChromAb Positive or Equivocal Result DNA_Adduct DNA Adduct Analysis ChromAb->DNA_Adduct Investigate Mechanism InVivo In Vivo Studies (e.g., Drosophila Wing Spot) ChromAb->InVivo Confirm In Vivo Relevance TestCompound Test Compound TestCompound->Ames +/- S9 Activation TestCompound->InVitroMicro +/- S9 Activation

Caption: A general workflow for in vitro genotoxicity testing.

Signaling Pathways and Mechanisms of Action

The genotoxicity of aromatic amines like this compound is often linked to their metabolic activation into reactive electrophilic intermediates. This process can lead to the formation of DNA adducts, which, if not repaired, can result in mutations and chromosomal damage. The substitution pattern on the aniline ring plays a crucial role in determining the extent of this activation and, consequently, the genotoxic potential.

For instance, the presence of alkyl groups at both ortho positions (2 and 6) was initially hypothesized to sterically hinder the enzymatic activation of the amino group, thereby reducing genotoxicity.[1] However, studies have shown that 2,6-disubstituted anilines, including 2,4,6-TMA, can still exhibit genotoxic activity, suggesting that alternative metabolic pathways or direct interactions may be involved.[1][2] DNA binding studies have confirmed that compounds like 4,4'-methylene-bis-(2-chloroaniline) (MOCA) and 4,4'-methylene-bis-(2-ethyl-6-methylaniline) (MMEA) can form DNA adducts in the liver, indicating that genotoxicity is a general property of many aniline derivatives.[1][2]

The following diagram illustrates the proposed metabolic activation pathway of aromatic amines leading to genotoxicity.

Metabolic_Activation AromaticAmine Aromatic Amine (e.g., this compound) N_Hydroxylamine N-Hydroxyarylamine AromaticAmine->N_Hydroxylamine N-Oxidation NitreniumIon Nitrenium Ion (Reactive Electrophile) N_Hydroxylamine->NitreniumIon Esterification & Heterolysis DNA_Adducts DNA Adducts NitreniumIon->DNA_Adducts Covalent Binding to DNA Mutation Mutation/ Chromosomal Damage DNA_Adducts->Mutation MetabolicActivation Metabolic Activation (e.g., Cytochrome P450) FurtherActivation Further Activation (e.g., Acetylation, Sulfation)

Caption: Metabolic activation of aromatic amines leading to genotoxicity.

References

Safety Operating Guide

2,4,6-Trimethylaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2,4,6-trimethylaniline is critical for ensuring laboratory safety and environmental protection. This substance is a hazardous chemical with significant health risks, necessitating strict adherence to established protocols for its handling and disposal. Researchers, scientists, and drug development professionals must manage this compound from initial use to final disposal with a comprehensive understanding of its properties and the associated regulatory requirements.

Essential Safety and Hazard Information

This compound is classified as a hazardous substance and is toxic, a suspected carcinogen, and a skin and eye irritant.[1][2] Exposure can lead to serious health effects, including the formation of methemoglobin, which impairs the blood's ability to transport oxygen.[1] All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) to minimize exposure risks.

Key Hazard Data

Hazard TypeClassification & StatementSource
Acute Toxicity Fatal if inhaled (H330), Toxic in contact with skin (H311), Harmful if swallowed (H302).[2][3][4][2][3][4]
Skin Irritation Causes skin irritation (H315) and may cause an allergic skin reaction (H317).[2][2]
Eye Irritation Causes serious eye irritation (H319).[2][2]
Carcinogenicity Suspected of causing cancer (H351).[2][5][2][5]
Genetic Defects Suspected of causing genetic defects (H341).[4][4]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure (H373).[2][2]

Quantitative Toxicity Data

MetricValueSpeciesSource
LD50 Oral 743 mg/kgRat[3][5]
LC50 Inhalation 290 mg/m³ (2 hours)Mouse[3]
LD50 Dermal 1,100 mg/kg-[3]

Immediate Safety and Emergency Protocols

Immediate and appropriate responses to spills or exposure are crucial for mitigating harm.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection : Safety glasses with side shields or chemical goggles.[1]

  • Hand Protection : Chemical-resistant gloves, such as PVC.[1]

  • Body Protection : Protective work clothing. A lab coat is the minimum requirement.[6]

  • Respiratory Protection : Use only in a well-ventilated area, preferably a fume hood.[3] If ventilation is inadequate or for large spills, wear appropriate respiratory protection.[2]

Spill Response Procedures

The response to a spill should be swift and methodical:

  • Evacuate : Clear the immediate area of all personnel not involved in the cleanup.[6]

  • Ventilate : Ensure the area is well-ventilated.

  • Remove Ignition Sources : As the substance is combustible, eliminate all potential sources of ignition.[2][6]

  • Containment :

    • Minor Spills : Absorb the spill with an inert, non-combustible material like sand, dry lime, soda ash, or vermiculite.[2][6] Do not use combustible materials like sawdust.

    • Major Spills : Move upwind and alert emergency responders, providing them with the location and nature of the hazard.[1]

  • Collection : Carefully collect the absorbed material and place it into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[2][3]

  • Decontamination : Clean the spill area thoroughly. Do not allow wash water from cleaning to enter drains.[1] Collect all wash water for treatment and disposal as hazardous waste.[1]

First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[1][3]

  • Skin Contact : Immediately remove all contaminated clothing.[1] Wash the affected skin area with soap and plenty of water.[3][6]

  • Eye Contact : Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Proper Disposal Procedures

This compound and its containers must be disposed of as hazardous waste.[1] Adherence to local, state, and federal regulations is mandatory.[1]

Step-by-Step Disposal Protocol
  • Waste Segregation : Do not mix this compound waste with other waste streams, especially non-hazardous waste.[7][8] Keeping different chemical wastes separate prevents potentially dangerous reactions and simplifies the disposal process.[8]

  • Container Selection :

    • Use only compatible, properly sealed containers for waste storage.[3][7] Good options include glass containers or lined metal drums.[1]

    • If possible, use the original product container, which is designed for chemical compatibility.[7]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include appropriate hazard pictograms (e.g., skull and crossbones, health hazard).

  • Storage :

    • Store waste containers in a cool, dry, well-ventilated area designated for hazardous materials.[2]

    • Keep containers tightly closed to prevent leaks or vapor release.[3]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and acid halides.[2][9]

  • Final Disposal :

    • Never dispose of this compound down the drain or in the general trash.[8]

    • Arrange for disposal through a licensed professional hazardous waste disposal company.[8][10]

    • The preferred method of disposal is typically high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion products like nitrogen oxides.[10]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

G cluster_0 Disposal Workflow for this compound node_start Waste Generated node_spill Spill Occurs node_start->node_spill Is it a spill? node_spill_protocol Follow Spill Response Protocol node_spill->node_spill_protocol Yes node_routine Routine Waste node_spill->node_routine No node_container Use Labeled, Compatible, Sealed Container node_spill_protocol->node_container node_segregate Segregate from Other Waste Streams node_routine->node_segregate node_segregate->node_container node_store Store in Designated Hazardous Waste Area node_container->node_store node_dispose Arrange for Disposal via Licensed Professional (e.g., Incineration) node_store->node_dispose node_end Disposal Complete node_dispose->node_end

Caption: Disposal decision workflow for this compound waste.

References

Safeguarding Your Research: A Guide to Handling 2,4,6-Trimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical information for the handling of 2,4,6-Trimethylaniline, a chemical requiring stringent safety protocols. Adherence to these guidelines is essential for ensuring the well-being of all laboratory personnel and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that is combustible and poses significant health risks, including being harmful if swallowed or in contact with skin, fatal if inhaled, and is suspected of causing cancer.[1][2] It can also cause skin and serious eye irritation, may lead to an allergic skin reaction, and may cause respiratory irritation.[1][3] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., PVC). For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended.[2]To prevent skin contact, which can be harmful and cause sensitization.[1][2]
Eye and Face Protection Safety glasses with side shields or chemical goggles. A face shield is also recommended.[2][3]To protect against splashes and vapors that can cause serious eye irritation.[1][3]
Skin and Body Protection A complete suit protecting against chemicals or a lab coat with overalls.[2][3]To prevent accidental skin exposure. Contaminated clothing should be removed immediately.[1]
Respiratory Protection Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required.[1][3] For high-risk scenarios, a full-face supplied air respirator may be necessary.[3]The substance is fatal if inhaled.[1][3]

Safe Handling and Storage Protocols

Proper operational procedures are critical to minimize exposure and ensure a safe laboratory environment.

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The work area, typically a fume hood, should be clean and uncluttered. An eyewash station and emergency shower must be accessible.[4]

  • Handling:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

    • Use compatible containers, such as glass or lined metal cans, for transport and storage.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from sources of ignition.[1][4]

    • Keep containers tightly closed.[1]

    • Store away from incompatible materials, particularly oxidizing agents like nitrates and peroxides.[1][4]

Experimental Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handle_chem Handle this compound prep_workspace->handle_chem conduct_experiment Conduct Experiment handle_chem->conduct_experiment decontaminate Decontaminate Workspace conduct_experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove and Dispose/Clean PPE dispose_waste->remove_ppe

Caption: Workflow for safely handling this compound.

Emergency and Disposal Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Table 2: Emergency Response Plan

IncidentProcedure
Spill Evacuate non-essential personnel.[4] Isolate the spill area for at least 50 meters in all directions for liquids.[5] Remove all ignition sources.[4] Absorb the spill with inert material such as sand, earth, or vermiculite (B1170534) and place it in a sealed container for disposal.[1][4] Ventilate the area and wash it after cleanup is complete.[4]
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1][4] Seek immediate medical attention.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air.[1][5] If breathing has stopped, provide artificial respiration.[5] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1][3] Seek immediate medical attention.
Fire Use dry chemical, CO2, water spray, or alcohol-resistant foam extinguishers.[1][4] Wear self-contained breathing apparatus and full protective clothing.[2]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.[2][4]

  • Waste Collection: Collect all contaminated materials (e.g., absorbent pads, used PPE) in a designated, labeled, and sealed hazardous waste container.

  • Labeling: Clearly label the container as "Hazardous Waste" and include the chemical name "this compound".

  • Storage of Waste: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2] Do not dispose of it down the drain.[3]

Toxicity Data

Understanding the toxicity of this compound is essential for appreciating the risks involved.

Table 3: Acute Toxicity Data

Route of ExposureSpeciesValue
Oral (LD50)Rat743 mg/kg[3]
Inhalation (LC50)Mouse290 mg/m³ (2 hours)[3]
Dermal (LD50)-1,100 mg/kg[3]

By strictly following these procedures, you contribute to a culture of safety and responsibility in the laboratory. For further details, always refer to the most current Safety Data Sheet (SDS) for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.